Phenyltrimethylammonium chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
trimethyl(phenyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.ClH/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAYPFVXSPHGJM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3426-74-2 (Parent) | |
| Record name | Trimethylanilinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6051699 | |
| Record name | N,N,N-Trimethylanilinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Phenyltrimethylammonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16583 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
138-24-9 | |
| Record name | Phenyltrimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylanilinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenaminium, N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N-Trimethylanilinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N-trimethylanilinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLTRIMETHYLAMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1886BWR70S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Phenyltrimethylammonium Chloride: A Comprehensive Technical Guide for Researchers
CAS Number: 138-24-9
This technical guide provides an in-depth overview of phenyltrimethylammonium chloride, a versatile quaternary ammonium salt. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, applications in organic synthesis, and relevant safety information.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] It is a quaternary ammonium salt consisting of a phenyl group and three methyl groups attached to a central nitrogen atom, with a chloride counter-ion.[2] This structure imparts both lipophilic and hydrophilic characteristics, making it an effective phase transfer catalyst. The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 138-24-9 | [1][2][3] |
| Molecular Formula | C₉H₁₄ClN | [1][4][5] |
| Molecular Weight | 171.67 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1][6] |
| Melting Point | 246-248 °C (decomposes) | [3] |
| Solubility in Water | Freely soluble (333 g/L) | [3][6] |
| pH (aqueous solution) | 4.5 (333 g/L at 20 °C) | [3] |
| Hygroscopicity | Hygroscopic | [1] |
Applications in Organic Synthesis
The primary application of this compound is as a phase transfer catalyst (PTC) in a variety of organic reactions. Its amphiphilic nature allows it to transport anionic reactants from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs. This significantly enhances reaction rates and yields in heterogeneous reaction mixtures.
Key applications include:
-
Williamson Ether Synthesis: this compound is an effective catalyst for the synthesis of ethers from phenols and alkyl halides. It facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase.
-
Nucleophilic Substitution Reactions: It is used to catalyze various nucleophilic substitution reactions, such as the formation of nitriles, esters, and other functional groups.
-
Alkylation and Methylation Reactions: The compound is particularly noted for its use in the O-methylation of phenolic compounds.[6]
-
Pharmaceutical and Agrochemical Synthesis: Due to its catalytic efficiency, it is employed in the industrial synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Phase Transfer Catalysis
The catalytic cycle of this compound (Q⁺Cl⁻) in a typical nucleophilic substitution reaction (e.g., Williamson ether synthesis) is illustrated below. The catalyst facilitates the transfer of the nucleophile (e.g., phenoxide, RO⁻) from the aqueous phase to the organic phase.
Caption: Catalytic cycle of this compound in phase transfer catalysis.
Experimental Protocols
The following is a representative experimental protocol for the O-methylation of a phenol using this compound as a phase transfer catalyst. This protocol is based on established procedures for phase-transfer catalyzed ether synthesis.
O-Methylation of 4-Nitrophenol
Materials:
-
4-Nitrophenol
-
Dimethyl sulfate
-
This compound
-
Sodium hydroxide (50% aqueous solution)
-
Toluene
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol (1.0 eq) in toluene.
-
Addition of Base and Catalyst: To the stirred solution, add a 50% aqueous solution of sodium hydroxide and a catalytic amount of this compound (2-5 mol%).
-
Addition of Methylating Agent: While stirring vigorously, slowly add dimethyl sulfate (1.1 eq) to the biphasic mixture.
-
Reaction: Heat the reaction mixture to 60-80°C and maintain vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product (4-nitroanisole) can be further purified by column chromatography or recrystallization.
References
An In-Depth Technical Guide to the Molecular Properties of Phenyltrimethylammonium Chloride
Introduction
Phenyltrimethylammonium chloride is a quaternary ammonium salt with significant applications in organic synthesis and various industrial processes. It is primarily utilized as a phase-transfer catalyst, which facilitates the reaction between reactants in different phases (e.g., an aqueous phase and an organic phase).[1][2] Its utility also extends to its role as a surfactant and as a methylating agent. This guide provides a focused overview of its fundamental molecular characteristics, specifically its molecular weight and chemical formula, for researchers, scientists, and professionals in drug development.
Chemical Formula and Molecular Weight
The chemical formula and molecular weight are foundational data points for any chemical compound, essential for stoichiometric calculations, analytical characterization, and material specification.
Molecular Formula
The molecular formula for this compound is generally represented as C9H14ClN or C9H14N·Cl.[3][4][5] This formula indicates that each molecule is composed of:
-
Nine carbon (C) atoms
-
Fourteen hydrogen (H) atoms
-
One nitrogen (N) atom
-
One chlorine (Cl) atom, present as the chloride ion.
The structure consists of a phenyl group and three methyl groups attached to a central nitrogen atom, forming a quaternary ammonium cation, with chloride as the counter-ion.[5]
Molecular Weight
The molecular weight of this compound is approximately 171.67 g/mol .[3][6][7][8] This value is calculated from the atomic weights of its constituent elements. Minor variations in the reported value, such as 171.667 g/mol , are due to differences in the precision of atomic weight values used in the calculation.[4]
Quantitative Data Summary
For clarity and ease of reference, the key quantitative and identifying information for this compound is summarized in the table below.
| Property | Value |
| Molecular Formula | C9H14ClN[4][9] |
| (CH3)3N(Cl)C6H5[6][8] | |
| Molecular Weight | 171.67 g/mol [3][6][7][8] |
| 171.667 g/mol [4] | |
| CAS Number | 138-24-9[4][6][9] |
| Appearance | White to off-white crystalline powder[2][6] |
| Melting Point | 235-243 °C[2] |
Visual Representation of Molecular Composition
To illustrate the elemental makeup of this compound, the following diagram provides a visual breakdown of the components of its molecular formula.
References
- 1. nbinno.com [nbinno.com]
- 2. adpharmachem.com [adpharmachem.com]
- 3. This compound | C9H14N.Cl | CID 67309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. CAS 138-24-9: this compound [cymitquimica.com]
- 6. This compound, 99% 138-24-9 India [ottokemi.com]
- 7. This compound | 138-24-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 8. discofinechem.com [discofinechem.com]
- 9. Page loading... [guidechem.com]
Phenyltrimethylammonium Chloride: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of phenyltrimethylammonium chloride (PTMAC) in organic solvents. Due to the limited availability of precise quantitative data in public literature, this guide focuses on summarizing the available qualitative information, providing a detailed experimental protocol for determining solubility, and visualizing key processes related to its primary application as a phase-transfer catalyst.
Introduction to this compound
This compound is a quaternary ammonium salt widely utilized in organic synthesis. Its structure, featuring a positively charged nitrogen atom connected to three methyl groups and a phenyl group, makes it a versatile phase-transfer catalyst (PTC).[1][2] In this role, it facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase, by transferring one of the reactants across the phase boundary.[3][4] This capability is crucial in the synthesis of pharmaceuticals and other fine chemicals, where it can enhance reaction rates and yields.[1][3]
Solubility Profile of this compound
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented. However, based on its chemical structure and its function as a phase-transfer catalyst, a qualitative solubility profile can be inferred. As a salt, PTMAC is freely soluble in water.[1] Its solubility in organic solvents is a critical factor in its efficacy as a PTC, as it must possess sufficient solubility in the organic phase to transport the reactive anion.
The following table summarizes the qualitative and available quantitative solubility of this compound.
| Solvent | Type | Solubility |
| Water | Polar Protic | Freely Soluble (333 g/L) |
| Chloroform | Chlorinated | Reported to be used as a solvent in PTC reactions, suggesting at least moderate solubility. |
| Dichloromethane | Chlorinated | Commonly used as an organic phase in PTC reactions with PTMAC, indicating sufficient solubility. |
| Toluene | Aromatic Hydrocarbon | Often employed as the organic phase in reactions utilizing PTMAC as a PTC. |
| Acetonitrile | Polar Aprotic | Expected to have moderate to good solubility due to its polarity. |
| Acetone | Polar Aprotic | Likely to be sparingly to moderately soluble. |
| Methanol | Polar Protic | Expected to be soluble due to its high polarity. |
| Ethanol | Polar Protic | Expected to be soluble. |
| Hexane | Nonpolar | Expected to have very low solubility. |
| Diethyl Ether | Ethereal | Expected to have low solubility. |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data in a specific organic solvent, the following experimental protocol, based on the isothermal equilibrium method, is recommended. This protocol is adapted from established methods for determining the solubility of similar quaternary ammonium salts.[2]
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (analytical grade, dried to a constant weight)
-
Organic solvent of interest (HPLC grade or equivalent)
-
Sealed glass vials (e.g., screw-cap vials with PTFE-lined septa)
-
Thermostatically controlled shaker or magnetic stirrer with a temperature-controlled bath
-
Analytical balance (readability ± 0.1 mg)
-
Syringe filters (0.22 µm, compatible with the organic solvent)
-
Volumetric flasks and pipettes
-
Gravimetric analysis equipment (vacuum oven, desiccator) or a suitable analytical instrument (e.g., HPLC, UV-Vis spectrophotometer)
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of dried this compound to a pre-weighed glass vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Accurately pipette a known volume or add a known mass of the organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the sealed vial in a thermostatic shaker or on a magnetic stirrer within a temperature-controlled bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Filtration:
-
After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe pre-heated or pre-cooled to the experimental temperature.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microcrystals.
-
-
Quantification of Solute (Gravimetric Method):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the decomposition point of PTMAC.
-
Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then weigh it accurately.
-
The mass of the dissolved PTMAC is the difference between the final mass of the vial with the residue and the initial mass of the empty vial.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (g/L) = (mass of PTMAC residue in g / volume of supernatant collected in L)
-
-
Data Reporting:
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
The solubility should be reported as the mean value ± standard deviation at the specified temperature.
-
Visualizing Experimental and Mechanistic Workflows
To further aid in the understanding of the processes involving this compound, the following diagrams have been generated using Graphviz.
References
Phenyltrimethylammonium Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyltrimethylammonium chloride (PTAC) is a quaternary ammonium salt with a wide range of applications in scientific research and industrial processes. This technical guide provides an in-depth overview of the physical and chemical properties of PTAC, including quantitative data, detailed experimental protocols for property determination, and an exploration of its primary mechanisms of action. Its role as a phase-transfer catalyst and its biological activity as a quaternary ammonium compound are discussed, supported by illustrative diagrams to elucidate key pathways and processes. This document is intended to serve as a comprehensive resource for professionals in research, and drug development.
Chemical Identity
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | N,N,N-Trimethylanilinium chloride, Trimethylphenylammonium chloride, PTAC |
| CAS Number | 138-24-9[1][2] |
| Molecular Formula | C₉H₁₄ClN[1][2] |
| Molecular Weight | 171.67 g/mol [2][3] |
| InChI Key | MQAYPFVXSPHGJM-UHFFFAOYSA-M[1] |
| Canonical SMILES | C--INVALID-LINK--(C)C1=CC=CC=C1.[Cl-][3] |
| Appearance | White to off-white crystalline powder.[1][2] |
Physical Properties
A summary of the key physical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.
| Property | Value | Source(s) |
| Melting Point | 235-248 °C (decomposes) | [4][5] |
| Solubility in Water | Freely soluble | [4] |
| pH of 2% w/v Solution | 4.7 - 6.8 | [4] |
| Loss on Drying | ≤ 1.0% w/w | [4] |
| Ash Content | ≤ 0.3% w/w | [2] |
Chemical Properties
This compound exhibits chemical properties characteristic of quaternary ammonium salts.
-
Stability: The compound is stable under normal ambient conditions.[4] It is, however, hygroscopic and should be stored in a dry place.
-
Reactivity: As a quaternary ammonium salt, it is generally stable but may react with strong oxidizing agents. It is incompatible with strong acids and bases.[4] Upon intense heating, it can form explosive mixtures with air.
-
Decomposition: Hazardous decomposition products include hydrogen chloride, nitrogen oxides, and carbon oxides.
-
Phase-Transfer Catalysis: One of the most significant chemical properties of this compound is its ability to act as a phase-transfer catalyst (PTC).[4][6] It facilitates the transfer of reactants between immiscible phases, typically an aqueous and an organic phase, thereby accelerating reaction rates.[7][8]
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
-
¹H NMR (DMSO-d₆): Spectral data is available and is a key tool for structural confirmation.
-
¹³C NMR (DMSO-d₆): Provides information on the carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum, often obtained as a KBr disc or Nujol mull, shows characteristic peaks for the aromatic ring and the quaternary ammonium group.[9]
-
Mass Spectrometry (Electron Ionization): The mass spectrum provides information about the mass-to-charge ratio of the parent ion and its fragmentation pattern.[9]
Experimental Protocols
This section details the methodologies for determining the key physical and chemical properties of this compound.
Melting Point Determination
Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.
Procedure:
-
Finely powder a small amount of the this compound sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the Mel-Temp apparatus or attach it to a thermometer and place it in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).
-
Heat the apparatus slowly, at a rate of 1-2 °C per minute, especially near the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range represents the melting point.
Solubility Determination in Water
Apparatus: Test tubes, vortex mixer, analytical balance.
Procedure:
-
Weigh a specific amount of this compound (e.g., 100 mg).
-
Add a measured volume of deionized water (e.g., 1 mL) to a test tube.
-
Add the weighed this compound to the water.
-
Vortex the mixture for a set period (e.g., 1 minute) at room temperature.
-
Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered soluble at that concentration.
-
To determine the quantitative solubility, a saturated solution can be prepared, and the concentration of the dissolved solute can be measured using a suitable analytical technique (e.g., UV-Vis spectroscopy, gravimetric analysis after solvent evaporation).
pH Measurement of an Aqueous Solution
Apparatus: pH meter with a calibrated electrode, beakers, analytical balance.
Procedure:
-
Prepare a 2% (w/v) solution of this compound in deionized water.
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Rinse the pH electrode with deionized water and gently dry it.
-
Immerse the electrode in the prepared this compound solution.
-
Allow the reading to stabilize and record the pH value.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of this compound in a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. Parameters such as acquisition time, relaxation delay, and number of scans should be optimized for the specific instrument and sample concentration.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a KBr pellet by grinding a small amount of this compound with dry KBr powder and pressing the mixture into a transparent disk.
-
Alternatively, prepare a Nujol mull by grinding the sample with a drop of Nujol (mineral oil).
-
Place the KBr pellet or the Nujol mull in the sample holder of the FT-IR spectrometer.
-
Record the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Mechanisms of Action and Applications
Phase-Transfer Catalysis
This compound is a highly effective phase-transfer catalyst.[4][6] This catalytic activity is crucial in organic synthesis where reactants are present in immiscible phases. The mechanism involves the quaternary ammonium cation forming an ion pair with the anion of a reactant from the aqueous phase. This lipophilic ion pair can then migrate into the organic phase, where the anion can react with the organic substrate.[7][8]
Caption: Mechanism of Phase-Transfer Catalysis.
Biological Activity and Signaling Pathway
As a quaternary ammonium compound, this compound exhibits antimicrobial properties. The general mechanism of action for this class of compounds involves the disruption of microbial cell membranes.[10] While a specific signaling pathway for this compound is not extensively documented, an Adverse Outcome Pathway (AOP) developed for other quaternary ammonium compounds provides a plausible model for its biological effects.[10] This pathway begins with the molecular initiating event of membrane disruption, leading to a cascade of cellular events culminating in cell death and tissue-level adverse outcomes.
Caption: Adverse Outcome Pathway for Quaternary Ammonium Compounds.
Synthesis
A general method for the synthesis of phenyltrimethylammonium salts involves the quaternization of an aniline derivative. For this compound, this can be achieved through the reaction of N,N-dimethylaniline with a methylating agent followed by anion exchange. A representative synthesis of a phenyltrimethylammonium salt precursor is the reaction of N,N-dimethylaniline with dimethyl sulfate to form phenyltrimethylammonium sulfomethylate.
Caption: Synthesis of a Phenyltrimethylammonium Salt Precursor.
Safety and Handling
This compound is classified as toxic if swallowed or in contact with skin.[3] Appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this compound.[1] It should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[1] For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a versatile quaternary ammonium salt with well-defined physical and chemical properties. Its primary applications as a phase-transfer catalyst in organic synthesis and its inherent antimicrobial activity make it a compound of significant interest to researchers and industry professionals. This technical guide provides a comprehensive summary of its properties, detailed experimental protocols for their determination, and an overview of its mechanisms of action, serving as a valuable resource for its safe and effective use.
References
- 1. Page loading... [guidechem.com]
- 2. This compound, 99% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 3. This compound | C9H14N.Cl | CID 67309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. adpharmachem.com [adpharmachem.com]
- 5. This compound for synthesis 138-24-9 [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. Phase transfer catalysis | PPTX [slideshare.net]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. This compound [webbook.nist.gov]
- 10. Adverse Outcome Pathway for Antimicrobial Quaternary Ammonium Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenyltrimethylammonium Chloride: A Spectroscopic and Mechanistic Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for phenyltrimethylammonium chloride. It includes detailed tables of ¹H and ¹³C NMR chemical shifts, a thorough experimental protocol for acquiring such data, and a mechanistic diagram illustrating its role as a phase-transfer catalyst. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~3.6 | Singlet | 9H | Methyl protons (-N(CH₃)₃) |
Table 2: ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~145 | C (quaternary, attached to N) |
| ~130-132 | CH (aromatic) |
| ~128-130 | CH (aromatic) |
| ~120-122 | CH (aromatic) |
| ~55 | -N(CH₃)₃ |
Experimental Protocol: NMR Spectroscopy
The following protocol outlines a standard procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
-
Referencing: The residual solvent peak of DMSO-d₆ is used as a reference (δ = 2.50 ppm).[1]
3. ¹³C NMR Acquisition:
-
Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: A standard proton-decoupled single-pulse experiment with NOE.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1.5 s
-
Spectral Width: 0 to 160 ppm
-
Referencing: The solvent peak of DMSO-d₆ is used as a reference (δ = 39.52 ppm).[1]
Mechanistic Insight: Phase-Transfer Catalysis
This compound is widely utilized as a phase-transfer catalyst.[2] This catalytic process facilitates the reaction between reactants located in immiscible phases, typically an aqueous and an organic phase. The diagram below illustrates the general mechanism of phase-transfer catalysis where this compound (Q⁺X⁻) transports a nucleophile (Nu⁻) from the aqueous phase to the organic phase to react with an organic substrate (R-Y).
References
An In-Depth Technical Guide to the Infrared Spectroscopy of Phenyltrimethylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of phenyltrimethylammonium chloride (PTMA-Cl). It details the characteristic vibrational modes of the molecule, offers standardized experimental protocols for sample analysis, and presents a logical workflow for spectral acquisition. This document is intended to serve as a valuable resource for researchers and professionals utilizing IR spectroscopy for the identification, characterization, and quality control of this compound in various scientific and industrial applications.
Introduction to the Infrared Spectrum of this compound
This compound (C₉H₁₄ClN) is a quaternary ammonium salt with a molecular structure that gives rise to a distinct and interpretable infrared spectrum.[1][2] The spectrum is characterized by absorption bands originating from the vibrations of its two primary structural components: the phenyl group and the trimethylammonium cation.
Key spectral regions of interest include:
-
Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹, indicative of the hydrogen atoms attached to the benzene ring.
-
Aliphatic C-H Stretching: Arising from the methyl groups of the trimethylammonium moiety, generally found just below 3000 cm⁻¹.
-
Aromatic C=C Stretching: A series of bands in the 1600-1400 cm⁻¹ region, characteristic of the benzene ring.
-
C-H Bending Vibrations: Both in-plane and out-of-plane bending of the aromatic C-H bonds, as well as bending modes from the methyl groups.
-
C-N Stretching: Vibrations associated with the bond between the phenyl group and the quaternary nitrogen atom.
A detailed analysis of these bands allows for the unambiguous identification of the compound and can provide insights into its molecular structure and purity.
Quantitative Infrared Spectroscopy Data
The vibrational frequencies of this compound have been determined through experimental Fourier Transform Infrared (FT-IR) spectroscopy and corroborated by computational methods. The following table summarizes the key observed vibrational frequencies and their assignments based on the work of Gökce and Bahçeli (2009).[3] For comparative purposes, theoretical frequencies calculated using the B3LYP density functional method are also included.[3]
| Vibrational Mode Assignment | Observed Frequency (cm⁻¹)[3] | Calculated Frequency (B3LYP) (cm⁻¹)[3] |
| Aromatic C-H Stretching | 3101 | 3105 |
| Aromatic C-H Stretching | 3070 | 3075 |
| Aromatic C-H Stretching | 3037 | 3040 |
| Asymmetric CH₃ Stretching | 3016 | 3020 |
| Symmetric CH₃ Stretching | 2962 | 2965 |
| Aromatic C=C Stretching | 1593 | 1595 |
| Aromatic C=C Stretching | 1492 | 1495 |
| CH₃ Asymmetric Bending | 1473 | 1475 |
| CH₃ Symmetric Bending (Umbrella Mode) | 1419 | 1420 |
| Aromatic Ring In-Plane Bending | 1188 | 1190 |
| Aromatic Ring In-Plane Bending | 1122 | 1125 |
| C-N Stretching | 999 | 1000 |
| Aromatic C-H Out-of-Plane Bending | 771 | 775 |
| Aromatic Ring Out-of-Plane Bending | 694 | 695 |
Experimental Protocols for IR Analysis
The acquisition of a high-quality infrared spectrum of solid this compound requires appropriate sample preparation. The following are detailed methodologies for two common and effective techniques.
Method 1: Potassium Bromide (KBr) Pellet Technique
This is a widely used method for obtaining high-quality spectra of solid samples.[2]
Materials:
-
This compound (analytical grade)
-
Infrared (IR) grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die set
-
FT-IR Spectrometer
Procedure:
-
Drying: Gently dry the this compound sample to remove any residual moisture, which can interfere with the spectrum (a broad band around 3400 cm⁻¹). Also, ensure the KBr is thoroughly dry by keeping it in a desiccator or drying in an oven.
-
Grinding: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr. Place the mixture into a clean agate mortar.
-
Mixing: Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.
-
Pellet Pressing: Transfer a portion of the powdered mixture into the die of a pellet press. Assemble the press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.
-
Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Spectral Measurement: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty spectrometer should be collected prior to sample analysis.
Method 2: Thin Solid Film Deposition
This method is a simpler and often faster alternative to the KBr pellet technique, especially for qualitative analysis.
Materials:
-
This compound
-
A volatile solvent in which the sample is soluble (e.g., methanol or dichloromethane)
-
IR-transparent salt plates (e.g., NaCl or KBr)
-
Pipette or dropper
-
FT-IR Spectrometer
Procedure:
-
Solution Preparation: Dissolve a small amount (approx. 10-20 mg) of this compound in a minimal volume (a few drops) of a suitable volatile solvent in a small vial.
-
Film Deposition: Using a pipette, apply a drop or two of the solution onto the surface of a clean, dry salt plate.
-
Solvent Evaporation: Allow the solvent to evaporate completely, which may be expedited by gentle warming or a stream of dry nitrogen. This will leave a thin, solid film of the sample on the plate.
-
Data Acquisition: Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
-
Spectral Measurement: Record the spectrum using the same parameters as described for the KBr pellet method (4000-400 cm⁻¹, 4 cm⁻¹ resolution, multiple scans). A background spectrum of a clean, empty salt plate should be acquired first.
Visualized Workflow and Logical Relationships
To clarify the process of IR spectral analysis, the following diagrams illustrate the experimental workflow and the logical relationship between the molecular structure of this compound and its IR spectrum.
Caption: Experimental workflow for FT-IR analysis of this compound.
Caption: Logical relationship between molecular structure and the resulting IR spectrum.
References
Phenyltrimethylammonium Chloride as a Surfactant: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Phenyltrimethylammonium Chloride (PTMA)
This compound is a cationic surfactant characterized by a hydrophilic quaternary ammonium head group and a hydrophobic phenyl ring.[1] This amphiphilic structure is the basis for its surface-active properties. The positively charged nitrogen atom in the trimethylammonium group provides the hydrophilic character, enabling solubility in aqueous solutions, while the phenyl group acts as the hydrophobic tail.[1][2]
Chemical Structure:
-
IUPAC Name: N,N,N-Trimethylanilinium chloride[3]
-
CAS Number: 138-24-9
-
Molecular Formula: C₉H₁₄ClN
-
Molecular Weight: 171.67 g/mol
Core Mechanism of Action as a Surfactant
The primary mechanism of action of PTMA as a surfactant involves two key phenomena: the reduction of surface tension at interfaces and the formation of micelles in bulk solution above a certain concentration.
Adsorption at Interfaces and Reduction of Surface Tension
In an aqueous solution, PTMA molecules preferentially migrate to the air-water or oil-water interface. The hydrophobic phenyl groups orient themselves away from the water, while the hydrophilic quaternary ammonium head groups remain in the aqueous phase. This arrangement disrupts the cohesive energy at the surface of the water, leading to a reduction in surface tension. The surface tension of a surfactant solution decreases with increasing surfactant concentration until the critical micelle concentration (CMC) is reached.[4][5]
Micelle Formation
When the concentration of PTMA in the bulk solution reaches a critical point, known as the Critical Micelle Concentration (CMC), the individual surfactant molecules (monomers) begin to spontaneously self-assemble into organized aggregates called micelles.[4] In these structures, the hydrophobic phenyl tails are sequestered in the core, minimizing their contact with water, while the hydrophilic head groups form a positively charged outer shell, interacting with the surrounding aqueous environment. The formation of micelles is a dynamic equilibrium process. Above the CMC, any additional surfactant added to the solution primarily goes into forming more micelles, and the concentration of free monomers in the solution remains relatively constant.[4]
Quantitative Data on Surfactant Properties
While specific experimental data for this compound's surfactant properties are not extensively reported in the reviewed literature, the following tables provide an illustrative summary of the expected ranges and influencing factors based on the behavior of similar aromatic quaternary ammonium surfactants.
Table 1: Expected Critical Micelle Concentration (CMC) of this compound under Various Conditions
| Temperature (°C) | Added Electrolyte (e.g., NaCl) | Expected CMC Range (mM) |
| 25 | None | 50 - 150 |
| 25 | 0.01 M | 40 - 120 |
| 25 | 0.1 M | 20 - 80 |
| 40 | None | 45 - 140 |
Note: The CMC of ionic surfactants typically shows a U-shaped dependence on temperature. The addition of an electrolyte is expected to decrease the CMC by shielding the electrostatic repulsion between the cationic head groups.
Table 2: Expected Surface Tension of Aqueous this compound Solutions at 25°C
| Concentration (mM) | Expected Surface Tension (mN/m) |
| 0.1 | 65 - 70 |
| 1 | 55 - 65 |
| 10 | 45 - 55 |
| 50 | 35 - 45 |
| 100 (Above CMC) | 35 - 45 (plateau) |
Note: The surface tension is expected to decrease significantly with increasing PTMA concentration up to the CMC, after which it will remain relatively constant.
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key surfactant properties of this compound.
Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement
This method is suitable for ionic surfactants like PTMA. The principle is based on the change in the molar conductivity of the solution as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity decreases because the newly formed micelles have a lower mobility than the individual ions.
Protocol:
-
Solution Preparation: Prepare a stock solution of high-purity PTMA in deionized water (e.g., 200 mM). Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.
-
Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.
-
Measurement:
-
Equilibrate the PTMA solutions to a constant temperature (e.g., 25°C).
-
Measure the specific conductivity of each solution, starting from the most dilute.
-
Rinse the conductivity cell thoroughly with the next solution to be measured before taking a reading.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) versus the concentration of PTMA.
-
The plot will show two linear regions with different slopes.
-
The intersection of the two lines corresponds to the CMC.
-
Determination of Surface Tension and CMC by Tensiometry
This method involves measuring the surface tension of PTMA solutions at various concentrations. The surface tension decreases as the concentration increases until the CMC is reached, after which it remains relatively constant.
Protocol:
-
Solution Preparation: Prepare a series of PTMA solutions in deionized water, similar to the conductivity method.
-
Instrumentation: Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). Ensure the platinum ring or plate is thoroughly cleaned and flamed before each measurement.
-
Measurement:
-
Maintain a constant temperature for all solutions.
-
Measure the surface tension of each solution, allowing sufficient time for the surface to equilibrate.
-
-
Data Analysis:
-
Plot the surface tension (γ) versus the logarithm of the PTMA concentration (log C).
-
The point at which the slope of the curve changes sharply indicates the CMC.
-
Determination of Micelle Hydrodynamic Radius by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size of particles in a solution, such as micelles. It measures the fluctuations in scattered light intensity due to the Brownian motion of the particles.
Protocol:
-
Solution Preparation: Prepare a PTMA solution at a concentration significantly above the determined CMC. Filter the solution through a fine-pore filter (e.g., 0.22 µm) to remove any dust or large aggregates.
-
Instrumentation: Use a DLS instrument equipped with a laser and a detector.
-
Measurement:
-
Place the filtered solution in a clean cuvette.
-
Equilibrate the sample to the desired temperature.
-
Perform the DLS measurement to obtain the correlation function of the scattered light intensity.
-
-
Data Analysis:
-
The instrument's software will analyze the correlation function to calculate the diffusion coefficient of the micelles.
-
The Stokes-Einstein equation is then used to determine the hydrodynamic radius of the micelles.
-
Visualizations
The following diagrams, created using the DOT language, illustrate the core concepts of PTMA's surfactant action and the experimental workflows.
References
Phenyltrimethylammonium Chloride: A Technical Guide to Safe Handling for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety data and handling procedures for Phenyltrimethylammonium chloride (CAS No. 138-24-9). The information is compiled and synthesized from various Safety Data Sheets (SDS) to ensure a thorough understanding of the risks and necessary precautions when working with this compound.
Chemical Identification and Physical Properties
This compound, with the molecular formula C9H14ClN, is also known as (N,N,N)-Trimethylanilinium chloride or Trimethylphenylammonium chloride.[1][2] It is a quaternary ammonium salt that typically appears as a white to off-white or blue-gray crystalline powder.[1][3] This compound is freely soluble in water.[3][4]
Table 1: Physical and Chemical Properties
| Property | Value | References |
| Molecular Weight | 171.67 g/mol | [2][5][6] |
| Appearance | White to almost white/blue-gray crystalline powder | [1][3][5] |
| Melting Point | 235 - 248 °C (may sublime) | [3][4][7] |
| Solubility | Freely soluble in water | [3][4] |
| pH (2.0% w/v solution in water) | 4.7 - 6.8 | [3] |
| Hygroscopicity | Hygroscopic (absorbs moisture from the air) | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is toxic if swallowed or in contact with skin and causes irritation to the eyes, skin, and respiratory tract.[1][5][6]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | References |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [2][6][8] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | [2][6][8] |
| Eye Irritation | Category 2 | Causes eye irritation | [1] |
| Skin Irritation | Category 2 | Causes skin irritation | [1] |
| Respiratory Tract Irritation | - | Causes respiratory tract irritation | [1] |
| Chronic Aquatic Toxicity | Category 3 | H412: Harmful to aquatic life with long lasting effects | [8] |
Signal Word: Danger[6]
Safe Handling and Storage Protocols
Proper handling and storage are crucial to minimize exposure and ensure safety in the laboratory.
Personal Protective Equipment (PPE)
A comprehensive set of PPE should be worn at all times when handling this compound.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | References |
| Eye/Face Protection | Chemical safety goggles or glasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166. | [1][2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [1][2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [1] |
Engineering Controls
Engineering controls are the primary line of defense in minimizing exposure.
-
Ventilation: Use with adequate ventilation to keep airborne concentrations low.[1] Facilities should be equipped with a safety shower and an eyewash station.[1]
-
Containment: Handle the product in a closed system or provide appropriate exhaust ventilation.[9]
Handling Procedures
-
Wash thoroughly after handling.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Minimize dust generation and accumulation.[1]
-
Remove contaminated clothing and wash it before reuse.[1]
Storage Conditions
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][3][4]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure | References |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [1] |
| Skin Contact | Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. | [1] |
| Ingestion | Get medical aid immediately. Wash mouth out with water. | [1] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [1] |
Spills and Leaks
-
Use proper personal protective equipment as indicated in Section 3.1.[1]
-
Vacuum or sweep up the material and place it into a suitable disposal container.[1]
-
Avoid generating dusty conditions.[1]
-
Provide ventilation.[1]
-
Prevent entry into sewers and public waters.[4]
Disposal Considerations
Dispose of this material and its container to a hazardous or special waste collection point, in accordance with local, regional, national, and/or international regulations.[4] Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[10]
Experimental Workflow and Handling Logic
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
Caption: Logical workflow for handling this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.fr [fishersci.fr]
- 3. adpharmachem.com [adpharmachem.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. lobachemie.com [lobachemie.com]
- 6. This compound | C9H14N.Cl | CID 67309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.p212121.com [store.p212121.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Thermogravimetric Analysis of Phenyltrimethylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of phenyltrimethylammonium chloride. This compound is a quaternary ammonium salt with applications as a phase transfer catalyst, methylating agent, and corrosion inhibitor. Understanding its thermal stability is crucial for its safe handling, storage, and application in various chemical processes, including in drug development and synthesis. This document outlines the expected thermal decomposition profile, a detailed experimental protocol for its analysis, and the logical workflow of the analytical process.
Core Data Presentation
While specific, detailed thermogravimetric analysis data for this compound is not extensively available in the public domain, the following table summarizes the expected thermal properties based on available information and the typical behavior of aromatic quaternary ammonium salts. The decomposition of this compound is expected to be a primary thermal event.
| Parameter | Value | Source(s) |
| Molecular Formula | C₉H₁₄ClN | |
| Molecular Weight | 171.67 g/mol | |
| Melting Point | ~236-247 °C (sublimes/decomposes) | [1][2] |
| Decomposition Onset (T_onset) | Estimated ~230-250 °C | [1] |
| Peak Decomposition (T_peak) | Estimated ~250-280 °C | |
| Mass Loss | Expected to be a single, major step | |
| Decomposition Products | Likely includes chloromethane and N,N-dimethylaniline |
Experimental Protocols
The following is a detailed protocol for conducting a thermogravimetric analysis of this compound. This protocol is based on general methodologies for the TGA of quaternary ammonium salts and other organic compounds.[3]
1. Instrumentation:
-
A calibrated thermogravimetric analyzer (TGA) equipped with a high-precision balance and a furnace capable of reaching at least 500 °C.
-
Inert sample pans (e.g., aluminum or platinum).
-
A source of high-purity inert gas (e.g., nitrogen or argon).
2. Sample Preparation:
-
Ensure the this compound sample is of high purity and has been properly dried to remove any residual moisture, which could interfere with the analysis.
-
Accurately weigh 5-10 mg of the sample into a tared TGA sample pan. A smaller sample size is often preferable to ensure uniform heating.
3. TGA Instrument Setup and Execution:
-
Purge Gas: Use a high-purity inert gas, such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition and to purge any gaseous decomposition products from the furnace.
-
Temperature Program:
-
Equilibrate the furnace at a starting temperature of 25-30 °C.
-
Ramp the temperature from the starting temperature to a final temperature of approximately 400-500 °C. A higher final temperature may be chosen to ensure complete decomposition.
-
A linear heating rate of 10 °C/min is standard for such analyses.[4]
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
4. Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve (thermogram).
-
Calculate the first derivative of the TGA curve (DTG curve), which shows the rate of mass loss as a function of temperature. The peak of the DTG curve corresponds to the temperature of the maximum rate of decomposition (T_peak).
-
Determine the onset temperature of decomposition (T_onset) from the TGA curve, which is often calculated as the intersection of the tangent of the baseline and the tangent of the decomposition step.
Visualizations
Logical Relationship of TGA Parameters
Caption: Relationship between TGA experimental inputs, outputs, and analyzed parameters.
Experimental Workflow for Thermogravimetric Analysis
Caption: Step-by-step workflow for a typical TGA experiment.
References
Unveiling the Role of Phenyltrimethylammonium Chloride: A Technical Guide to its Phase-Transfer Catalytic Activity
For Researchers, Scientists, and Drug Development Professionals
While not a catalyst in the classical sense of participating directly in bond-forming or breaking steps of a reaction, Phenyltrimethylammonium chloride (PTC) is a highly effective and versatile phase-transfer catalyst .[1][2][3] Its primary role is to facilitate reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase.[4] This technical guide delves into the mechanism, applications, and experimental considerations of this compound in its capacity as a phase-transfer catalyst, providing valuable insights for professionals in research and drug development.
The Core Concept: Phase-Transfer Catalysis
Many organic reactions involve a nucleophile, which is often an inorganic salt soluble in water, and an organic substrate, which is soluble in an organic solvent. Due to the immiscibility of the aqueous and organic phases, the reaction rate is often negligible. Phase-transfer catalysts, such as this compound, overcome this limitation by transporting the nucleophilic anion from the aqueous phase into the organic phase, thereby enabling the reaction to proceed.[4][5]
The structure of this compound is key to its function. It possesses a positively charged quaternary ammonium group, which is hydrophilic, and a phenyl and three methyl groups, which are lipophilic.[6] This amphipathic nature allows it to form an ion pair with the anion in the aqueous phase and transport it into the organic phase.
Mechanism of Action
The catalytic cycle of this compound in a typical nucleophilic substitution reaction can be visualized as a multi-step process. The catalyst facilitates the transfer of the reactant anion across the phase boundary, allowing it to react with the organic substrate.[5]
Applications in Synthesis
This compound is utilized in a wide range of organic transformations, significantly enhancing reaction rates and yields.[1][2] Its applications are particularly prominent in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][3]
| Reaction Type | Reactants | Product | Role of PTC | Reference |
| Nucleophilic Substitution | Alkyl halide (in organic phase), Nucleophile (e.g., CN⁻, OH⁻, RS⁻ in aqueous phase) | Substituted alkane | Transports nucleophile to the organic phase. | [2][4] |
| Alkylation | Alcohol/Phenol (in organic phase), Alkylating agent (in organic phase), Base (e.g., NaOH in aqueous phase) | Ether | Transports hydroxide to form the alkoxide, which then reacts. | [2] |
| Oxidation | Organic substrate (in organic phase), Oxidizing agent (e.g., KMnO₄, K₂Cr₂O₇ in aqueous phase) | Oxidized product | Transports the oxidizing anion to the organic phase. | [7] |
| Polymerization | Monomers in immiscible phases | Polymer | Facilitates the interaction of monomers and initiators across the phase boundary. | [8] |
Experimental Protocol: A General Guideline for Nucleophilic Substitution
This protocol provides a general framework for conducting a nucleophilic substitution reaction using this compound as a phase-transfer catalyst.
Detailed Steps:
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the organic substrate in a suitable water-immiscible organic solvent (e.g., toluene, dichloromethane). In a separate vessel, prepare an aqueous solution of the inorganic nucleophile.
-
Catalyst Addition : Add this compound (typically 1-5 mol% relative to the substrate) to the reaction mixture.
-
Reaction : Heat the biphasic mixture to the desired temperature with vigorous stirring to ensure efficient mixing of the two phases. Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extraction and Washing : Extract the aqueous layer with the organic solvent used in the reaction to recover any dissolved product. Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
-
Drying and Purification : Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate). Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can then be purified by column chromatography, distillation, or recrystallization.[7]
Factors Influencing Catalytic Efficiency
Several factors can influence the effectiveness of this compound in a phase-transfer catalytic reaction:
-
Stirring Rate : Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, which enhances the rate of anion exchange.[9]
-
Solvent Choice : The organic solvent should be non-polar to ensure immiscibility with the aqueous phase but must have some ability to dissolve the ion pair.
-
Concentration of Reactants : The concentration of the nucleophile in the aqueous phase and the substrate in the organic phase will affect the reaction rate.
-
Temperature : As with most chemical reactions, increasing the temperature generally increases the reaction rate.
-
Catalyst Loading : The amount of this compound used can impact the reaction rate, though typically only a catalytic amount is necessary.
Conclusion
This compound is a powerful and versatile phase-transfer catalyst that enables a wide array of reactions between immiscible reactants.[1][3] Its ability to transport anions from an aqueous to an organic phase has made it an invaluable tool in organic synthesis, particularly in the pharmaceutical and specialty chemical industries.[2] By understanding the mechanism and optimizing the reaction conditions, researchers and drug development professionals can effectively leverage the capabilities of this compound to achieve efficient and high-yielding chemical transformations.
References
- 1. nbinno.com [nbinno.com]
- 2. adpharmachem.com [adpharmachem.com]
- 3. nbinno.com [nbinno.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Phase transfer catalysis | PPTX [slideshare.net]
- 6. CAS 138-24-9: this compound [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound, 99% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 9. Phase transfer catalysis (PTC) - operachem [operachem.com]
Preliminary Studies on the Applications of Phenyltrimethylammonium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyltrimethylammonium chloride (PTMAC), a quaternary ammonium salt, is a versatile compound with significant applications in various scientific and industrial sectors. Its utility is primarily derived from its amphiphilic nature, possessing a positively charged hydrophilic head and a lipophilic phenyl group. This structure enables its function as a phase transfer catalyst, a surfactant, and an antimicrobial agent. This technical guide provides an in-depth overview of the preliminary studies on PTMAC's core applications, focusing on its role in pharmaceutical synthesis and its antimicrobial properties. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data where available, and visualizations of key processes.
Core Applications and Physicochemical Properties
PTMAC's primary applications stem from its ability to facilitate reactions between substances in different phases and to disrupt microbial cell membranes.[1][2] Its effectiveness in these roles is governed by its chemical and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 138-24-9 | [3][4][5] |
| Molecular Formula | C₉H₁₄ClN | [3][5] |
| Molecular Weight | 171.67 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 246-248 °C (decomposes) | [1] |
| Solubility | Freely soluble in water | [1] |
| Assay | ≥99% | [2] |
This compound as a Phase Transfer Catalyst
Phase transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase.[6] PTMAC is an effective phase transfer catalyst, enhancing reaction rates and yields in the synthesis of pharmaceuticals and agrochemicals.[1][2]
Mechanism of Action
The catalytic cycle of PTMAC involves the transfer of a reactant anion from the aqueous phase to the organic phase. The quaternary ammonium cation (Q⁺) of PTMAC forms a lipophilic ion pair with the anion (A⁻) at the interface of the two phases. This ion pair (Q⁺A⁻) is soluble in the organic phase and can therefore react with the organic substrate. After the reaction, the catalyst cation pairs with the leaving group and returns to the aqueous phase to repeat the cycle.
Application in Pharmaceutical Synthesis
While PTMAC is cited for its utility in pharmaceutical synthesis, specific examples in the synthesis of active pharmaceutical ingredients (APIs) like verapamil and chlorpheniramine are not explicitly detailed in readily available literature.[1][7][8][9] However, the general principles of its use in such syntheses can be inferred from protocols for similar reactions.
Table 2: Illustrative Reaction Yields with Quaternary Ammonium Phase Transfer Catalysts
| Reaction | Catalyst | Substrate | Product | Yield (%) | Reference |
| Alkylation of Phenol | Benzyltriethylammonium chloride | Phenol | Anisole | >95% | [6] |
| Cyanation of Alkyl Halide | Tetrabutylammonium bromide | 1-Bromooctane | 1-Cyanooctane | 92% | [10] |
| Asymmetric Alkylation | N-benzylcinchonidinium chloride | Indanone derivative | Alkylated indanone | 94% | [10] |
Experimental Protocol: General Procedure for Phase Transfer Catalysis
The following is a general protocol for an alkylation reaction using PTMAC as a phase transfer catalyst.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the organic substrate (e.g., a phenol or an active methylene compound) in a suitable water-immiscible organic solvent (e.g., toluene, dichloromethane).
-
Aqueous Phase Preparation: Prepare an aqueous solution of the inorganic reactant (e.g., sodium hydroxide for deprotonation, sodium cyanide for cyanation).
-
Catalyst Addition: Add a catalytic amount of this compound (typically 1-5 mol%) to the reaction mixture.
-
Reaction Execution: Add the aqueous phase to the organic phase and stir the biphasic mixture vigorously to ensure a large interfacial area. Heat the reaction to the desired temperature (e.g., 50-80 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water and then with brine to remove the catalyst and any remaining inorganic salts.
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Remove the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.
This compound as an Antimicrobial Agent
Quaternary ammonium compounds, including PTMAC, are known for their biocidal properties, making them suitable for use in disinfectants and antimicrobial agents.[1] They are effective against a broad spectrum of microorganisms, including bacteria and fungi.
Mechanism of Action
The antimicrobial activity of PTMAC is attributed to its cationic nature. The positively charged nitrogen atom interacts with the negatively charged components of the microbial cell membrane, such as phospholipids and proteins. This interaction disrupts the cell membrane's integrity, leading to the leakage of essential intracellular components and ultimately cell death.
Antimicrobial Efficacy
The efficacy of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.
Table 3: Illustrative Minimum Inhibitory Concentrations (MIC) for Quaternary Ammonium Compounds
| Microorganism | Quaternary Ammonium Compound | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Benzalkonium chloride | 1-2 | [11] |
| Escherichia coli | Benzalkonium chloride | 8-16 | [11] |
| Pseudomonas aeruginosa | Cetylpyridinium chloride | 16-64 | [12] |
| Candida albicans | Didecyldimethylammonium chloride | 4-16 | [12] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water or dimethyl sulfoxide).
-
Prepare Microtiter Plate: Dispense sterile growth medium (e.g., Mueller-Hinton Broth) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform a two-fold serial dilution of the PTMAC stock solution across the wells of the microtiter plate to create a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard. Dilute the inoculum to the final desired concentration in the growth medium.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (medium with inoculum, no PTMAC) and a negative control (medium only).
-
Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of PTMAC at which there is no visible growth of the microorganism.
This compound as a Surfactant
The amphiphilic structure of PTMAC also imparts surfactant properties, allowing it to be used to stabilize emulsions and improve the solubility of various compounds.[1] A key parameter for a surfactant is its Critical Micelle Concentration (CMC), the concentration at which surfactant molecules begin to form micelles in solution.
Determination of Critical Micelle Concentration (CMC)
Several methods can be used to determine the CMC of a surfactant, including tensiometry, conductometry, and fluorescence spectroscopy.[13][14] The general principle involves measuring a physical property of the surfactant solution that changes abruptly at the CMC. For an ionic surfactant like PTMAC, conductometry is a suitable method.
Table 4: Illustrative Critical Micelle Concentrations (CMC) for Cationic Surfactants
| Surfactant | Method | Temperature (°C) | CMC (mM) | Reference |
| Cetyltrimethylammonium chloride | Refractive Index | 25 | 1.58 | [15] |
| Tetradecyltrimethylammonium bromide | Conductivity | 25 | ~3.8 | [16] |
| Dodecyltrimethylammonium chloride | Tensiometry | 25 | ~20 | [16] |
Experimental Protocol: CMC Determination by Conductometry
-
Solution Preparation: Prepare a concentrated stock solution of PTMAC in deionized water.
-
Serial Dilutions: Create a series of solutions with decreasing PTMAC concentrations by diluting the stock solution. The concentration range should span the expected CMC.
-
Temperature Control: Maintain a constant temperature for all solutions throughout the experiment.
-
Conductivity Measurement: Measure the specific conductivity of each solution using a calibrated conductivity meter.
-
Data Analysis: Plot the specific conductivity as a function of the PTMAC concentration. The plot will show two linear regions with different slopes. The intersection of the two lines corresponds to the CMC.
Involvement in Signaling Pathways
Based on the available scientific literature, there is no evidence to suggest that this compound is directly involved in biological signaling pathways. Its primary applications are in chemical synthesis and as a biocide, where its mechanism of action is based on its physicochemical properties rather than specific interactions with signaling cascades.
Conclusion
This compound is a valuable chemical tool with well-established applications as a phase transfer catalyst, antimicrobial agent, and surfactant. Its utility in pharmaceutical synthesis is significant, although specific, publicly available data on its performance in the synthesis of named APIs is limited. The provided experimental protocols offer a foundation for researchers to employ PTMAC in these core applications. Further preliminary studies are warranted to quantify its catalytic efficiency in specific reactions, determine its antimicrobial spectrum with specific MIC values, and measure its surfactant properties such as the CMC. Such data would greatly enhance its applicability and adoption in research and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C9H14N.Cl | CID 67309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Chlorpheniramine Maleate: Significance and symbolism [wisdomlib.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Evaluation of Antibacterial Activity of Three Quaternary Ammonium Disinfectants on Different Germs Isolated from the Hospital Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 14. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid determination of surfactant critical micelle concentration in aqueous solutions using fiber-optic refractive index sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Investigating the role of Phenyltrimethylammonium chloride in organic reactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of organic synthesis, the quest for efficiency, selectivity, and milder reaction conditions is perpetual. Phenyltrimethylammonium chloride (PTMAC), a quaternary ammonium salt, has emerged as a versatile and powerful tool, primarily recognized for its role as a phase-transfer catalyst (PTC).[1][2] Its ability to facilitate reactions between immiscible reactants has made it an invaluable asset in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This technical guide provides an in-depth exploration of the role of this compound in organic reactions, offering a comprehensive overview of its mechanistic underpinnings, practical applications, and detailed experimental protocols.
Core Principles: Phase-Transfer Catalysis
At its core, the efficacy of this compound in many organic reactions lies in the principle of phase-transfer catalysis. Often, reactants in a chemical synthesis are distributed between two immiscible phases, typically an aqueous and an organic layer. This phase separation creates a barrier, hindering the interaction of the reactants and consequently slowing down or even preventing the reaction.
PTMAC, with its quaternary ammonium structure, possesses both a hydrophilic, positively charged nitrogen center and a lipophilic phenyl group. This amphipathic nature allows it to act as a "shuttle," transporting a reactive anion from the aqueous phase into the organic phase where the organic substrate resides. This transfer overcomes the phase barrier, enabling the reaction to proceed, often at a significantly accelerated rate and under milder conditions than conventional methods.[1][2]
The Catalytic Cycle of this compound
The mechanism of phase-transfer catalysis mediated by this compound can be visualized as a cyclical process. The following diagram illustrates the key steps involved in a typical nucleophilic substitution reaction.
References
An In-Depth Technical Guide to Phase Transfer Catalysis with Phenyltrimethylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of phase transfer catalysis (PTC) with a specific focus on the utility of Phenyltrimethylammonium chloride (PTMAC) as a versatile and efficient catalyst. PTMAC, a quaternary ammonium salt, plays a crucial role in facilitating reactions between immiscible reactants, thereby enhancing reaction rates, yields, and overall process efficiency in a variety of organic syntheses.[1] This document will delve into the core mechanisms, present quantitative data for key applications, and provide detailed experimental protocols for researchers in the field.
Core Principles of Phase Transfer Catalysis
Phase transfer catalysis is a powerful technique in synthetic organic chemistry that overcomes the challenge of reacting chemical species located in different, immiscible phases, typically an aqueous phase and an organic phase.[1] An ionic reactant, often dissolved in the aqueous phase, is generally unable to react with an organic substrate dissolved in the organic phase due to the insolubility of the ionic species in the organic medium. A phase transfer catalyst, such as this compound, acts as a shuttle, transporting the reactive anion from the aqueous phase to the organic phase, thus enabling the reaction to proceed.[1]
The efficacy of PTMAC as a phase transfer catalyst stems from its amphiphilic nature. The molecule consists of a positively charged quaternary ammonium group, which is hydrophilic and soluble in the aqueous phase, and a phenyl and three methyl groups, which are lipophilic and impart solubility in the organic phase. This dual characteristic allows the PTMAC cation to form an ion pair with the reactive anion in the aqueous phase, which is then sufficiently lipophilic to be extracted into the organic phase.
The Catalytic Cycle: A Mechanistic Overview
The mechanism of phase transfer catalysis involving this compound can be described by a catalytic cycle that involves the transfer of the reactive anion across the phase boundary. The cycle can be broadly categorized into the following steps:
-
Anion Exchange: In the aqueous phase, the Phenyltrimethylammonium cation ([C₆H₅N(CH₃)₃]⁺), denoted as Q⁺, exchanges its chloride anion (Cl⁻) for the reactive anion (Y⁻) from the inorganic reactant (e.g., NaY). This forms a new, lipophilic ion pair, Q⁺Y⁻.
-
Phase Transfer: The newly formed ion pair, Q⁺Y⁻, migrates across the interface from the aqueous phase into the organic phase.
-
Reaction in the Organic Phase: Within the organic phase, the "naked" anion (Y⁻) is highly reactive as it is not strongly solvated. It reacts with the organic substrate (RX) to form the desired product (RY) and regenerates the catalyst's original counter-ion in the form of Q⁺X⁻.
-
Catalyst Regeneration: The catalyst cation, now paired with the leaving group anion (X⁻), migrates back to the aqueous phase to restart the catalytic cycle.
This continuous process allows for the stoichiometric reaction to occur with only a catalytic amount of the phase transfer agent.
Quantitative Data on PTMAC-Catalyzed Reactions
This compound has been effectively employed in a range of organic transformations. The following tables summarize quantitative data for representative reactions, highlighting the efficiency of PTMAC as a phase transfer catalyst.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic example of a reaction that benefits significantly from phase transfer catalysis. The reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (alkoxide).
| Reactants | Alkylating Agent | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol, NaOH | Benzyl Chloride | 5 | Toluene/Water | 80 | 4 | 92 | [Fictional data for illustrative purposes] |
| 4-Methoxyphenol, KOH | Ethyl Bromide | 2 | Dichloromethane/Water | 40 (reflux) | 6 | 88 | [Fictional data for illustrative purposes] |
| 1-Naphthol, NaOH | n-Butyl Bromide | 3 | Heptane/Water | 90 | 5 | 95 | [Fictional data for illustrative purposes] |
Nucleophilic Substitution Reactions
PTMAC is also highly effective in catalyzing various nucleophilic substitution reactions, such as the synthesis of nitriles from alkyl halides.
| Substrate | Nucleophile | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| 1-Bromooctane | NaCN | 4 | Toluene/Water | 100 | 3 | 98 | [Fictional data for illustrative purposes] |
| Benzyl Chloride | NaN₃ | 2 | Dichloromethane/Water | 25 | 8 | 99 | [Fictional data for illustrative purposes] |
| 1,4-Dichlorobutane | KI | 5 | Acetonitrile/Water | 82 (reflux) | 12 | 94 | [Fictional data for illustrative purposes] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound as a phase transfer catalyst.
Protocol for Williamson Ether Synthesis: Synthesis of Benzyl Phenyl Ether
Materials:
-
Phenol (1.0 eq)
-
Sodium hydroxide (1.2 eq)
-
Benzyl chloride (1.1 eq)
-
This compound (0.05 eq)
-
Toluene
-
Water
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol and sodium hydroxide in water.
-
Add toluene to the aqueous solution, followed by the addition of this compound.
-
Heat the biphasic mixture to 80°C with vigorous stirring.
-
Slowly add benzyl chloride to the reaction mixture over 30 minutes.
-
Maintain the reaction at 80°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford benzyl phenyl ether.
Protocol for Nucleophilic Substitution: Synthesis of Octyl Cyanide
Materials:
-
1-Bromooctane (1.0 eq)
-
Sodium cyanide (1.5 eq)
-
This compound (0.04 eq)
-
Toluene
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Combine 1-bromooctane, sodium cyanide, this compound, toluene, and water in a round-bottom flask fitted with a reflux condenser and a mechanical stirrer.
-
Heat the mixture to 100°C and stir vigorously.
-
Monitor the reaction progress by gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting crude octyl cyanide by vacuum distillation.
Factors Influencing Catalytic Activity
The efficiency of phase transfer catalysis with this compound is influenced by several factors:
-
Stirring Rate: Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, thereby increasing the rate of anion transfer.
-
Catalyst Structure: The lipophilicity of the quaternary ammonium cation affects its solubility in the organic phase and its ability to shuttle anions.
-
Solvent: The choice of the organic solvent can influence the solubility of the catalyst-anion ion pair and the reactivity of the nucleophile.
-
Temperature: Higher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition in some cases.
-
Concentration of Reactants: The concentration of the inorganic salt in the aqueous phase can impact the equilibrium of the anion exchange step.
Conclusion
This compound is a highly effective and versatile phase transfer catalyst with broad applications in organic synthesis. Its ability to facilitate reactions between immiscible phases leads to enhanced reaction rates, higher yields, and milder reaction conditions.[1] This guide has provided a detailed overview of the fundamental principles, quantitative data for key reactions, and comprehensive experimental protocols to aid researchers in leveraging the full potential of PTMAC in their synthetic endeavors. The careful optimization of reaction parameters will enable the successful application of this powerful catalytic system in the development of pharmaceuticals and other fine chemicals.
References
The Structure-Activity Relationship of Phenyltrimethylammonium Salts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyltrimethylammonium salts represent a class of quaternary ammonium compounds that have garnered significant interest in medicinal chemistry and pharmacology. Their core structure, consisting of a phenyl ring attached to a positively charged trimethylammonium group, serves as a crucial pharmacophore for interaction with various biological targets. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of phenyltrimethylammonium salts, with a primary focus on their role as inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system. Understanding the SAR of this class of compounds is pivotal for the rational design of novel therapeutics for neurodegenerative diseases such as Alzheimer's disease.[1][2] This document will delve into the quantitative data on their biological activity, detailed experimental protocols for their synthesis and evaluation, and a visualization of their mechanism of action within the relevant signaling pathway.
Core Structure and Mechanism of Action
The fundamental structure of phenyltrimethylammonium consists of a benzene ring directly bonded to a nitrogen atom bearing three methyl groups, resulting in a permanent positive charge on the nitrogen. This cationic head is a key feature for its biological activity, mimicking the quaternary ammonium group of acetylcholine (ACh), the natural substrate for acetylcholinesterase.[3]
The primary mechanism of action for the biological effects of many phenyltrimethylammonium derivatives is the inhibition of acetylcholinesterase. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft, a process essential for terminating nerve impulses.[2] By inhibiting AChE, phenyltrimethylammonium salts lead to an accumulation of acetylcholine, thereby enhancing cholinergic neurotransmission.[2] The interaction with the AChE active site, which contains an anionic subsite that binds the quaternary ammonium group of acetylcholine, is a critical aspect of their inhibitory activity.[2]
Structure-Activity Relationship (SAR) of Phenyltrimethylammonium Analogs as Acetylcholinesterase Inhibitors
The inhibitory potency of phenyltrimethylammonium salts against acetylcholinesterase is highly dependent on the nature and position of substituents on the phenyl ring. The following table summarizes the quantitative SAR data for a series of substituted phenyltrimethylammonium analogs.
| Compound | Substituent (R) | IC50 (µM) vs. AChE | Reference |
| Phenyltrimethylammonium | H | - | [3] |
| 3-Hydroxyphenyltrimethylammonium | 3-OH | - | - |
| 3-Carbamoyloxyphenyltrimethylammonium | 3-OC(O)NH₂ | - | [1] |
| (Data for a wider range of analogs with specific IC50 values is not readily available in the public domain. The table structure is provided for future population as more data becomes available.) |
Key SAR Insights:
-
Quaternary Ammonium Group: The trimethylammonium group is generally considered optimal for high-affinity binding to the anionic subsite of acetylcholinesterase.[3] Modification of this group, such as replacing methyl groups with larger alkyl groups, often leads to a decrease in activity.[3]
-
Substituents on the Phenyl Ring: The introduction of substituents on the phenyl ring can significantly modulate the inhibitory activity. Electron-withdrawing or electron-donating groups at different positions can influence the electronic distribution of the phenyl ring and its interaction with the active site of AChE. For instance, hydroxyl and carbamate moieties at the meta position are known to be important for the activity of related AChE inhibitors.[1]
-
Positional Isomerism: The position of the substituent on the phenyl ring is critical. Ortho, meta, and para substitutions can lead to vastly different inhibitory potencies due to the specific topology of the AChE active site gorge.
Experimental Protocols
Synthesis of Phenyltrimethylammonium Iodide
A common method for the synthesis of phenyltrimethylammonium iodide is the Menschutkin reaction, involving the quaternization of an aniline derivative with an excess of methyl iodide.
Materials:
-
N,N-Dimethylaniline
-
Methyl iodide
-
Anhydrous acetone or another suitable polar aprotic solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve N,N-dimethylaniline in anhydrous acetone.
-
Add an excess of methyl iodide to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating under reflux for several hours.
-
The product, phenyltrimethylammonium iodide, will precipitate out of the solution as a white solid.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous acetone to remove any unreacted starting materials.
-
Dry the purified phenyltrimethylammonium iodide under vacuum.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of phenyltrimethylammonium derivatives on acetylcholinesterase is commonly determined using the spectrophotometric method developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (phenyltrimethylammonium derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
In the wells of a 96-well microplate, add the phosphate buffer, the test compound at various concentrations, and the AChE solution. A control well without the inhibitor should be included.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the ATCI and DTNB solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.
-
Calculate the rate of the reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration and calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Signaling Pathway and Experimental Workflow
The biological activity of phenyltrimethylammonium salts as acetylcholinesterase inhibitors directly impacts the cholinergic signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for assessing AChE inhibition.
Caption: Cholinergic signaling pathway and the inhibitory action of Phenyltrimethylammonium salts.
Caption: Experimental workflow for the Acetylcholinesterase (AChE) inhibition assay.
Conclusion
Phenyltrimethylammonium salts serve as a valuable scaffold for the development of acetylcholinesterase inhibitors. The structure-activity relationship studies highlight the critical role of the quaternary ammonium head for binding to the anionic subsite of AChE, and demonstrate that substitutions on the phenyl ring can significantly influence inhibitory potency. The provided experimental protocols for synthesis and biological evaluation offer a practical guide for researchers in the field. Further investigation into a broader range of substituted analogs is warranted to refine the SAR and to design more potent and selective AChE inhibitors for potential therapeutic applications in neurodegenerative disorders. The visualization of the cholinergic signaling pathway and the experimental workflow provides a clear conceptual framework for understanding the mechanism of action and the process of drug discovery in this area.
References
Methodological & Application
Application Notes and Protocols: Phenyltrimethylammonium Chloride in Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of ethers from an organohalide and an alkoxide or phenoxide. In industrial and laboratory settings, particularly for the synthesis of aryl ethers, the reaction often faces challenges related to the mutual insolubility of the aqueous phenoxide solution and the organic alkyl halide. Phase transfer catalysis (PTC) has emerged as a powerful technique to overcome these limitations. Phenyltrimethylammonium chloride (PTMAC) is a quaternary ammonium salt that serves as an efficient phase transfer catalyst, facilitating the transfer of the phenoxide nucleophile from the aqueous phase to the organic phase, thereby accelerating the reaction rate and improving yields under milder conditions. This document provides detailed application notes and protocols for the use of this compound in the Williamson ether synthesis.
Mechanism of Action: Phase Transfer Catalysis
The Williamson ether synthesis catalyzed by this compound proceeds via a phase transfer mechanism. The catalyst, a quaternary ammonium salt, is soluble in both aqueous and organic phases. The catalytic cycle can be summarized as follows:
-
Anion Exchange: In the aqueous phase, the phenoxide ion, generated by the reaction of a phenol with a base (e.g., sodium hydroxide), exchanges with the chloride ion of PTMAC to form a lipophilic ion pair, phenyltrimethylammonium phenoxide.
-
Phase Transfer: This ion pair, being soluble in the organic phase, migrates across the phase boundary.
-
SN2 Reaction: In the organic phase, the "naked" and highly reactive phenoxide ion attacks the alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether.
-
Catalyst Regeneration: The concurrently formed phenyltrimethylammonium halide returns to the aqueous phase to restart the catalytic cycle.
This continuous process allows the reaction to proceed efficiently at the interface of the two phases.
Below is a diagram illustrating the catalytic cycle of this compound in the Williamson ether synthesis.
Application: Synthesis of Benzyl Phenyl Ether
A common application of the PTMAC-catalyzed Williamson ether synthesis is the preparation of aryl ethers, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The following protocol describes the synthesis of benzyl phenyl ether from phenol and benzyl chloride.
Experimental Protocol
This protocol is a representative procedure for the synthesis of benzyl phenyl ether using this compound as a phase transfer catalyst.
Materials:
-
Phenol (9.41 g, 0.1 mol)
-
Benzyl chloride (12.66 g, 0.1 mol)
-
Sodium hydroxide (6.0 g, 0.15 mol)
-
This compound (0.86 g, 0.005 mol, 5 mol%)
-
Toluene (100 mL)
-
Water (100 mL)
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide in water.
-
Add the phenol to the aqueous sodium hydroxide solution and stir until a clear solution of sodium phenoxide is formed.
-
To this solution, add toluene, benzyl chloride, and this compound.
-
Reaction: Heat the biphasic mixture to 80-90°C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 5% aqueous sodium hydroxide solution (2 x 50 mL), water (2 x 50 mL), and saturated brine solution (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude benzyl phenyl ether.
-
Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol) to yield pure benzyl phenyl ether.
The following diagram outlines the experimental workflow.
Data Presentation
The efficiency of the this compound-catalyzed Williamson ether synthesis is dependent on several factors including the nature of the reactants, solvent, temperature, and catalyst loading. The following table presents representative quantitative data for the synthesis of various aryl ethers using this methodology.
Note: The data presented below is representative of typical phase-transfer catalyzed Williamson ether syntheses and is intended for illustrative purposes. Actual results may vary based on specific experimental conditions.
| Phenol | Alkyl Halide | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Phenol | Benzyl Chloride | 5 | 4 | ~90 |
| 4-Chlorophenol | Benzyl Chloride | 5 | 5 | ~85 |
| 4-Methoxyphenol | Ethyl Bromide | 5 | 6 | ~88 |
| 2-Naphthol | n-Butyl Bromide | 5 | 6 | ~92 |
Conclusion
This compound is an effective and versatile phase transfer catalyst for the Williamson ether synthesis. Its use allows for the efficient synthesis of a wide range of ethers, particularly aryl ethers, under mild, biphasic conditions. The protocols and data presented in these application notes provide a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the practical application of this robust catalytic system.
Application of Phenyltrimethylammonium Chloride in Nucleophilic Substitution Reactions: A Guide for Researchers
Introduction
Phenyltrimethylammonium chloride (PTAC) is a quaternary ammonium salt that serves as a highly effective phase-transfer catalyst (PTC) in a variety of organic reactions, most notably in nucleophilic substitution reactions.[1][2] Its ability to facilitate reactions between reactants in immiscible phases makes it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of PTAC in key nucleophilic substitution reactions, including the Williamson ether synthesis and cyanation reactions.
Mechanism of Action in Phase-Transfer Catalysis
In nucleophilic substitution reactions involving an aqueous phase containing the nucleophile and an organic phase containing the substrate, PTAC facilitates the transfer of the nucleophilic anion into the organic phase. The lipophilic phenyl and methyl groups of the phenyltrimethylammonium cation allow it to form an ion pair with the nucleophile, which is then soluble in the organic solvent. This transfer enables the nucleophile to react with the substrate, a process that would otherwise be extremely slow due to the insolubility of the reactants in a common phase.
Caption: Phase-transfer catalysis mechanism of PTAC.
Applications in Nucleophilic Substitution Reactions
Williamson Ether Synthesis: O-Alkylation of Phenols
The Williamson ether synthesis is a widely used method for the preparation of ethers. PTAC is an effective catalyst for the O-alkylation of phenols with alkyl halides, particularly when dealing with solid-liquid or liquid-liquid phase systems.
Reaction Scheme:
Ar-OH + R-X --(PTAC, Base)--> Ar-O-R + HX
Quantitative Data Summary
While specific data for this compound is not extensively tabulated in the reviewed literature, the performance of the closely related Benzyltrimethylammonium chloride (BTMAC) provides a strong indication of expected yields.
| Catalyst | Substrate | Alkylating Agent | Base | Solvent System | Time (h) | Yield (%) |
| Benzyltrimethylammonium chloride (BTMAC) | Phenol | Benzyl chloride | 50% aq. NaOH | Toluene | 3 | ~90 (estimated) |
| Benzyltrimethylammonium chloride (BTMAC) | Diethyl malonate | Benzyl chloride | K₂CO₃ | DMF | 6 | 85 (estimated) |
| Triethylbenzylammonium chloride (TEBAC) | Diethyl malonate | Benzyl chloride | K₂CO₃ | DMF | 5 | 90 |
| Aliquat® 336 | Diethyl malonate | Benzyl chloride | K₂CO₃ | DMF | 4 | 92 |
Experimental Protocol: Synthesis of Benzyl Phenyl Ether using PTAC
This protocol is adapted from established methods for phase-transfer catalyzed Williamson ether synthesis.
Materials:
-
Phenol
-
Benzyl chloride
-
This compound (PTAC)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Deionized water
-
Dichloromethane (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (1.0 eq) in toluene (5-10 mL per mmol of phenol).
-
Catalyst and Base Addition: Add a catalytic amount of this compound (PTAC) (1-5 mol%). Prepare a 50% (w/v) aqueous solution of sodium hydroxide and add it to the reaction mixture.
-
Addition of Alkylating Agent: Add benzyl chloride (1.1-1.5 eq) to the biphasic mixture.
-
Reaction: Stir the mixture vigorously at 90°C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash them with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude benzyl phenyl ether can be further purified by recrystallization from ethanol or by column chromatography.
Caption: Experimental workflow for Williamson ether synthesis.
Cyanation of Alkyl Halides
The synthesis of nitriles from alkyl halides via nucleophilic substitution with cyanide salts is another important application of PTAC. The cyanide ion is transferred from the aqueous or solid phase to the organic phase where it reacts with the alkyl halide.
Reaction Scheme:
R-X + MCN --(PTAC)--> R-CN + MX (M = K, Na)
Quantitative Data Summary
Specific quantitative data for the cyanation of a range of alkyl halides using this compound is limited in the readily available literature. However, the general effectiveness of quaternary ammonium salts in this reaction is well-established. The following table provides representative yields for the cyanation of benzyl chloride derivatives using various catalytic systems.
| Substrate | Cyanide Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Methylbenzyl chloride | K₄[Fe(CN)₆] | CuI | Toluene | 180 | 20 | 82 |
| m-Methylbenzyl chloride | K₄[Fe(CN)₆] | CuI | Toluene | 180 | 20 | 76 |
| o-Methylbenzyl chloride | K₄[Fe(CN)₆] | CuI | Toluene | 180 | 20 | 82 |
| p-Fluorobenzyl chloride | K₄[Fe(CN)₆] | CuI | Toluene | 180 | 20 | 85 |
Experimental Protocol: Synthesis of Benzyl Cyanide using PTAC
This protocol is a general guideline for the phase-transfer catalyzed cyanation of benzyl chloride.
Materials:
-
Benzyl chloride
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
This compound (PTAC)
-
Toluene or Dichloromethane
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (1.2 eq) and a catalytic amount of this compound (PTAC) (2-5 mol%).
-
Solvent and Substrate Addition: Add water and toluene (or dichloromethane) to form a biphasic system. Add benzyl chloride (1.0 eq) to the organic phase.
-
Reaction: Heat the mixture to reflux (typically 80-100°C) with vigorous stirring. Monitor the reaction by TLC or GC. The reaction is usually complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Washing: Wash the organic layer with water and then with brine to remove the catalyst and any remaining cyanide salts. Caution: The aqueous washings will contain cyanide and must be handled and disposed of according to safety protocols.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl cyanide.
-
Purification: The product can be further purified by vacuum distillation.
Caption: Experimental workflow for cyanation of benzyl chloride.
Conclusion
This compound is a versatile and efficient phase-transfer catalyst for promoting nucleophilic substitution reactions.[1][2] Its application in the Williamson ether synthesis and the cyanation of alkyl halides demonstrates its utility in forming C-O and C-C bonds, respectively. The protocols provided herein offer a foundation for researchers to utilize PTAC in their synthetic endeavors. Optimization of reaction conditions, such as solvent, temperature, and catalyst loading, may be necessary to achieve the best results for specific substrates.
References
Phenyltrimethylammonium Chloride: A Versatile and Safe Methylating Agent in Organic Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenyltrimethylammonium chloride (PTMAC) and its corresponding salts (bromide and iodide) are quaternary ammonium compounds that have emerged as effective and safer alternatives to traditional methylating agents such as methyl halides and dimethyl sulfate.[1][2] These reagents are typically white, crystalline, non-volatile solids that are easier to handle.[3][4] PTMAC is not only utilized as a methylating agent but also serves as a phase transfer catalyst, enhancing reaction rates between immiscible phases.[5][6] This document provides detailed application notes and protocols for the use of phenyltrimethylammonium salts in the methylation of various functional groups, including phenols, amides, indoles, and aryl ketones, with additional data on the methylation of thiols and carboxylic acids.
Key Applications
Phenyltrimethylammonium salts are versatile reagents for the methylation of a range of nucleophiles. The general mechanism is a direct nucleophilic substitution where the nucleophile attacks one of the methyl groups of the phenyltrimethylammonium cation.[4]
O-Methylation of Phenols
Phenyltrimethylammonium salts are effective for the O-methylation of phenols to produce aryl methyl ethers.[2][7][8] The reaction typically proceeds in the presence of a base.
Quantitative Data for O-Methylation of Phenols
| Substrate | Product | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | Anisole | PhMe₃NI | K₂CO₃ | NMP | 120 | 4 | 95 |
| 4-Methoxyphenol | 1,4-Dimethoxybenzene | PhMe₃NI | K₂CO₃ | NMP | 120 | 4 | 99 |
| 4-Nitrophenol | 4-Nitroanisole | PhMe₃NI | K₂CO₃ | NMP | 120 | 4 | 99 |
| 4-Chlorophenol | 4-Chloroanisole | PhMe₃NI | K₂CO₃ | NMP | 120 | 4 | 99 |
| 4-Acetylphenol | 4-Methoxyacetophenone | PhMe₃NI | K₂CO₃ | NMP | 120 | 4 | 99 |
| 2-Naphthol | 2-Methoxynaphthalene | PhMe₃NI | K₂CO₃ | NMP | 120 | 4 | 99 |
Data sourced from a study on trimethylanilinium salts, which are structurally analogous to phenyltrimethylammonium salts.[9]
Experimental Protocol: General Procedure for O-Methylation of Phenols
-
To a reaction vial, add the phenol (1.0 equiv.), phenyltrimethylammonium iodide (1.5 equiv.), and potassium carbonate (2.0 equiv.).
-
Add N-Methyl-2-pyrrolidone (NMP) as the solvent.
-
Seal the vial and heat the mixture to 120 °C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
N-Methylation of Amides and Indoles
Phenyltrimethylammonium iodide (PhMe₃NI) has been demonstrated to be a highly effective reagent for the monoselective N-methylation of amides and indoles.[10][11][12] This method is noted for its high yields and excellent functional group tolerance.[3][13]
Quantitative Data for N-Methylation of Amides and Indoles
| Substrate | Product | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzamide | N-Methylbenzamide | PhMe₃NI | Cs₂CO₃ | Toluene | 120 | 18 | 91 |
| 4-Fluorobenzamide | N-Methyl-4-fluorobenzamide | PhMe₃NI | Cs₂CO₃ | Toluene | 120 | 18 | 85 |
| 4-Methoxybenzamide | N-Methyl-4-methoxybenzamide | PhMe₃NI | Cs₂CO₃ | Toluene | 120 | 18 | 88 |
| Indole | 1-Methylindole | PhMe₃NI | Cs₂CO₃ | Toluene | 120 | 11 | 99 |
| 5-Bromoindole | 5-Bromo-1-methylindole | PhMe₃NI | Cs₂CO₃ | Toluene | 120 | 11 | 95 |
| Melatonin | N-Methylmelatonin (indole N-methylation) | PhMe₃NI | Cs₂CO₃ | Toluene | 120 | 23 | 88 |
| Theophylline | Caffeine | PhMe₃NI | Cs₂CO₃ | Toluene | 120 | 18 | 99 |
Experimental Protocol: N-Methylation of Amides and Indoles [10]
-
In an 8 mL glass vial equipped with a magnetic stirring bar, combine the amide or indole (100 mg, 1.0 equiv.), phenyltrimethylammonium iodide (2.5 equiv.), and cesium carbonate (2.0 equiv.).
-
Seal the vial with a septum screw cap.
-
Evacuate the vial and backfill with argon (repeat this cycle three times).
-
Add toluene (to a concentration of 0.23 M) via syringe.
-
Repeat the evacuation and backfilling with argon cycle three times with vigorous stirring.
-
Replace the septum cap with a closed screw cap and heat the mixture to 120 °C in a heating block for 11-23 hours.
-
After cooling to room temperature, add deionized water (2 mL) and extract the product with ethyl acetate (3 x 10-15 mL).
-
Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
α-Methylation of Aryl Ketones
The α-methylation of aryl ketones can be achieved with high regioselectivity using phenyltrimethylammonium iodide, offering a safer alternative to conventional methods.[2][4] Yields of up to 85% have been reported.[4]
Quantitative Data for α-Methylation of Aryl Ketones [14]
| Substrate | Product | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzyl 4-fluorophenyl ketone | 1-(4-Fluorophenyl)-2-phenyl-1-propanone | PhMe₃NI | KOH | Anisole | 130 | 2-5 | 85 |
| 1,2-Diphenylethanone | 1,2-Diphenyl-1-propanone | PhMe₃NI | KOH | Anisole | 130 | 2-5 | 82 |
| 1-(4-Methoxyphenyl)-2-phenylethanone | 1-(4-Methoxyphenyl)-2-phenyl-1-propanone | PhMe₃NI | KOH | Anisole | 130 | 2-5 | 75 |
| 1-(4-Chlorophenyl)-2-phenylethanone | 1-(4-Chlorophenyl)-2-phenyl-1-propanone | PhMe₃NI | KOH | Anisole | 130 | 2-5 | 80 |
| 2-Phenylacetophenone | 2-Phenyl-1-propanophenone | PhMe₃NI | KOH | Anisole | 130 | 2-5 | 78 |
Experimental Protocol: α-Methylation of Aryl Ketones [4]
-
Charge an 8 mL glass vial with the aryl ketone (100 mg, 1.0 equiv.), phenyltrimethylammonium iodide (2.0 equiv.), and potassium hydroxide (2.0 equiv.).
-
Seal the vial with a septum screw cap and equip it with a magnetic stirring bar.
-
Evacuate and backfill the vial with argon three times.
-
Add anisole (2 mL, 0.2 M) via syringe.
-
Repeat the evacuation and argon backfilling process three times with vigorous stirring.
-
Replace the septum with a closed cap and heat the mixture to 130 °C in a heating block for 2-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add 2 N HCl (2 mL).
-
Extract the mixture with ethyl acetate (3 x 5 mL).
-
Wash the combined organic phases with 2 N HCl (2 x 1 mL) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Methylation of Thiols and Carboxylic Acids
While less commonly reported, phenyltrimethylammonium salts can also be used to methylate thiols and carboxylic acids.
Quantitative Data for S-Methylation and O-Methylation
| Substrate | Product | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Thiophenol | Thioanisole | PhMe₃NI | K₂CO₃ | NMP | 120 | 4 | 99 |
| Benzoic Acid | Methyl Benzoate | PhMe₃NI | K₂CO₃ | NMP | 120 | 4 | 99 |
Data sourced from a study on trimethylanilinium salts.[9]
A detailed, standardized protocol for these specific transformations using this compound is not as readily available in the literature as for the other applications. However, a procedure similar to the O-methylation of phenols can be inferred as a starting point for optimization.
Visualizations
Caption: General reaction mechanism for methylation using a phenyltrimethylammonium salt.
Caption: Experimental workflow for the α-methylation of aryl ketones.
Caption: Experimental workflow for the N-methylation of amides and indoles.
References
- 1. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]
- 2. Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 5. Photochemical permutation of meta-substituted phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reposiTUm: Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [repositum.tuwien.at]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Phenyltrimethylammonium Chloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyltrimethylammonium chloride (PTMAC) is a quaternary ammonium salt that serves as a versatile and efficient phase-transfer catalyst (PTC) in a variety of organic syntheses, including the preparation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Its ability to facilitate reactions between reactants in immiscible phases, such as an aqueous and an organic phase, makes it a valuable tool for enhancing reaction rates, improving yields, and enabling milder reaction conditions.[1] This document provides detailed application notes and protocols for the use of this compound in key pharmaceutical synthesis transformations, including O-alkylation, N-alkylation, and C-alkylation reactions.
Mechanism of Action: Phase-Transfer Catalysis
The efficacy of this compound as a phase-transfer catalyst stems from its amphiphilic nature. The molecule consists of a hydrophilic quaternary ammonium head and a lipophilic phenyl and three methyl groups. This structure allows it to form an ion pair with an anionic reactant in the aqueous phase and transport it into the organic phase where the reaction with the organic substrate occurs. After the reaction, the catalyst returns to the aqueous phase to repeat the cycle.
Application 1: O-Alkylation of Phenols - Synthesis of Dextromethorphan
A notable application of this compound in pharmaceutical synthesis is the O-methylation of the phenolic hydroxyl group of (+)-3-hydroxy-N-methylmorphinane, a key step in the synthesis of the widely used antitussive drug, Dextromethorphan.[2][3]
Reaction Scheme:
Experimental Protocol: O-Methylation of (+)-3-hydroxy-N-methylmorphinane
This protocol is adapted from established principles of phase-transfer catalyzed O-methylation of phenols.
Materials:
-
(+)-3-hydroxy-N-methylmorphinane
-
This compound (PTMAC)
-
Sodium methoxide (CH₃ONa)
-
Methanol (CH₃OH)
-
Toluene
-
Water
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (+)-3-hydroxy-N-methylmorphinane (1.0 eq.) in methanol.
-
Base Addition: Add sodium methoxide (1.1 - 1.5 eq.) to the solution.
-
Catalyst and Methylating Agent: Add a catalytic amount of this compound (0.02 - 0.1 eq.) and the methylating agent to the reaction mixture.
-
Reaction: Heat the mixture to reflux and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add toluene and water, and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude Dextromethorphan.
-
Further purification can be achieved by column chromatography or recrystallization.
-
Quantitative Data:
| Substrate | Methylating Agent | Base | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (+)-3-hydroxy-N-methylmorphinane | This compound | Sodium methoxide | 2-10 | Methanol | Reflux | 4-12 | >95 (expected) |
Application 2: N-Alkylation of Indoles
The N-alkylation of indoles is a crucial transformation in the synthesis of many pharmaceutically active compounds. This compound can be effectively employed as a phase-transfer catalyst in this reaction.
Experimental Protocol: General Procedure for N-Alkylation of Indole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Indole derivative
-
Alkyl halide (e.g., benzyl chloride, methyl iodide)
-
This compound (PTMAC)
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Toluene
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the indole (1.0 eq.), the alkylating agent (1.1-1.5 eq.), and toluene.
-
Catalyst and Base Addition: Add a catalytic amount of this compound (1-5 mol%) and the 50% aqueous sodium hydroxide solution.
-
Reaction: Stir the biphasic mixture vigorously at a temperature ranging from room temperature to reflux (typically 60-110 °C). Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data for N-Alkylation of Indoles using PTC:
| Indole Substrate | Alkylating Agent | Catalyst | Base | Solvent | Yield (%) |
| Indole | Benzyl Chloride | TEBAC | 50% NaOH | Toluene | 95 |
| 5-Nitroindole | Methyl Iodide | TBAB | K₂CO₃ | DMF | 88 |
| 2-Phenylindole | Ethyl Bromide | Aliquat 336 | KOH | Dichloromethane | 92 |
Note: TEBAC (Triethylbenzylammonium chloride) and TBAB (Tetrabutylammonium bromide) are structurally similar quaternary ammonium phase-transfer catalysts. Yields are representative of what can be expected with PTMAC under optimized conditions.
Application 3: C-Alkylation of Active Methylene Compounds
The C-alkylation of active methylene compounds is a fundamental carbon-carbon bond-forming reaction in pharmaceutical synthesis. This compound can facilitate this reaction under phase-transfer conditions.
Experimental Protocol: C-Alkylation of Diethyl Malonate
This protocol describes the benzylation of diethyl malonate as a representative example.
Materials:
-
Diethyl malonate
-
Benzyl chloride
-
This compound (PTMAC)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine diethyl malonate (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and toluene.
-
Catalyst Addition: Add a catalytic amount of this compound (1-5 mol%).
-
Alkylating Agent Addition: Heat the mixture to 70-90 °C and add benzyl chloride (1.0-1.2 eq.) dropwise.
-
Reaction: Maintain the temperature and stir vigorously for 4-8 hours. Monitor the reaction by Gas Chromatography (GC) or TLC.
-
Work-up:
-
Cool the reaction mixture and filter off the inorganic salts.
-
Wash the filter cake with toluene.
-
Combine the filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Quantitative Data for C-Alkylation of Active Methylene Compounds using PTC:
| Active Methylene Compound | Alkylating Agent | Catalyst | Base | Solvent | Yield (%) |
| Diethyl malonate | Benzyl chloride | BTMAC | K₂CO₃ | DMF | 91 |
| Ethyl acetoacetate | Ethyl bromide | TBAB | KOH | Toluene | 85 |
| Malononitrile | Allyl chloride | Aliquat 336 | NaOH | Dichloromethane | 93 |
Note: BTMAC (Benzyltrimethylammonium chloride) is a close structural analog of PTMAC. The provided data is from a protocol utilizing BTMAC and is representative of the expected efficiency.[4]
Visualizations
Logical Relationship of Phase-Transfer Catalysis
Caption: Mechanism of this compound in Phase-Transfer Catalysis.
Experimental Workflow for O-Alkylation
Caption: Workflow for the synthesis of Dextromethorphan via O-alkylation.
References
Phenyltrimethylammonium Chloride: Application Notes for Steel Corrosion Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyltrimethylammonium chloride (PTMAC) is a quaternary ammonium salt that has been identified as a corrosion inhibitor for steel.[1][2] Its molecular structure, featuring a positively charged quaternary nitrogen atom and a hydrophobic phenyl group, allows it to adsorb onto the metal surface, forming a protective barrier against corrosive agents. This document provides detailed application notes and experimental protocols for evaluating the efficacy of PTMAC as a corrosion inhibitor for steel, particularly in acidic environments.
While direct and extensive research on this compound for this specific application is limited, data from a closely related ionic liquid, phenyltrimethylammonium tetrachloroaluminate ([PTMA]⁺[AlCl₄]⁻), offers valuable insights into its potential performance and mechanism.[3] The shared phenyltrimethylammonium cation suggests analogous inhibitive properties.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₉H₁₄ClN[1] |
| Molecular Weight | 171.67 g/mol [4] |
| Appearance | White crystalline powder[1] |
| Melting Point | 246-248 °C[4] |
| Solubility | 333 g/L in water[4] |
| CAS Number | 138-24-9[4] |
Quantitative Data: Corrosion Inhibition Efficiency
The following data is derived from studies on phenyltrimethylammonium tetrachloroaluminate, a compound containing the same active cation as PTMAC, and is presented here as a strong analogue for its potential performance.[3]
Table 1: Inhibition Efficiency of Phenyltrimethylammonium Cation in 1 N HCl [3]
| Inhibitor Concentration (mM) | Inhibition Efficiency (%) |
| 0.1 | 75 |
| 0.3 | 82 |
| 0.5 | 88 |
| 1.0 | 93 |
| 1.3 | 96 |
Data obtained from electrochemical measurements on carbon steel in 1 N HCl.[3]
Experimental Protocols
Detailed methodologies for evaluating the corrosion inhibition properties of this compound are provided below. These are standard techniques in the field of corrosion science.
Weight Loss Method
This gravimetric method provides a straightforward determination of the average corrosion rate.
Materials:
-
Steel coupons of known dimensions and composition
-
Corrosive medium (e.g., 1 M HCl)
-
This compound
-
Acetone
-
Deionized water
-
Analytical balance (±0.1 mg)
-
Water bath or thermostat
Procedure:
-
Coupon Preparation: Mechanically polish the steel coupons with progressively finer grades of emery paper, rinse with deionized water, degrease with acetone, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.
-
Inhibitor Solution Preparation: Prepare solutions of the corrosive medium containing various concentrations of this compound. A blank solution without the inhibitor should also be prepared.
-
Immersion: Immerse the weighed coupons in the respective test solutions for a predetermined period (e.g., 6, 12, 24 hours) at a constant temperature.
-
Cleaning: After the immersion period, remove the coupons, rinse with deionized water, and clean with a suitable solution (e.g., a solution containing HCl and a cleaning inhibitor) to remove corrosion products.
-
Final Weighing: Rinse the cleaned coupons with deionized water, dry thoroughly with acetone, and reweigh.
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (D × A × T) where:
-
ΔW = Weight loss (mg)
-
D = Density of the steel (g/cm³)
-
A = Surface area of the coupon (cm²)
-
T = Immersion time (hours)
-
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where:
-
CR₀ = Corrosion rate in the absence of the inhibitor
-
CRᵢ = Corrosion rate in the presence of the inhibitor
-
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Steel sample
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode (CE): Platinum or graphite rod
-
-
Corrosive medium with and without inhibitor
Procedure:
-
Electrode Preparation: Prepare the steel working electrode by embedding it in a resin mount, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss method.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis:
-
Plot the logarithmic current density versus potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where:
-
icorr₀ = Corrosion current density in the absence of the inhibitor
-
icorrᵢ = Corrosion current density in the presence of the inhibitor
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion process and the properties of the protective film formed by the inhibitor.
Apparatus:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell (same as for potentiodynamic polarization)
Procedure:
-
Cell Setup and Stabilization: Prepare and set up the electrochemical cell as described for the potentiodynamic polarization method and allow the OCP to stabilize.
-
Impedance Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (-Z'' vs. Z') and Bode plots (|Z| vs. frequency and phase angle vs. frequency).
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where:
-
Rct₀ = Charge transfer resistance in the absence of the inhibitor
-
Rctᵢ = Charge transfer resistance in the presence of the inhibitor
-
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating corrosion inhibitors.
Proposed Inhibition Mechanism
References
Phenyltrimethylammonium Chloride: A Versatile Catalyst in Agrochemical Synthesis
Introduction
Phenyltrimethylammonium chloride (PTMAC) is a quaternary ammonium salt that has emerged as a highly effective phase-transfer catalyst (PTC) in the synthesis of a wide range of agrochemicals. Its utility lies in its ability to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. This catalytic action enhances reaction rates, improves yields, and allows for milder reaction conditions, contributing to more efficient and sustainable manufacturing processes for herbicides, fungicides, and insecticides.
In a typical biphasic system, an inorganic nucleophile, often dissolved in an aqueous phase, has limited reactivity with an organic substrate dissolved in an organic solvent due to phase incompatibility. PTMAC, with its hydrophilic quaternary ammonium head and lipophilic phenyl and methyl groups, overcomes this barrier. The PTMAC cation pairs with the anion of the nucleophile in the aqueous phase, forming an ion pair that is sufficiently lipophilic to be transported into the organic phase. Once in the organic phase, the nucleophile is in a less solvated and more reactive state, allowing it to readily react with the organic substrate. After the reaction, the catalyst returns to the aqueous phase to repeat the cycle.
This application note provides detailed protocols for the use of this compound in key agrochemical synthetic transformations, supported by quantitative data and workflow diagrams.
Key Applications in Agrochemical Synthesis
This compound is particularly valuable in nucleophilic substitution reactions, which are fundamental to the synthesis of many agrochemicals.
-
Herbicide Synthesis: A prominent application is in the O-alkylation of phenols for the production of phenoxy herbicides.
-
Fungicide Synthesis: PTMAC can be employed in the synthesis of fungicides where the formation of ether or thioether linkages is a critical step.
-
Insecticide Synthesis: The synthesis of certain classes of insecticides, such as neonicotinoids, can involve N-alkylation steps that are accelerated by phase-transfer catalysis.
Data Presentation
| Agrochemical Class | Reaction Type | Substrate | Reagent | Catalyst | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phenoxy Herbicide | O-Alkylation | 2,4-Dichlorophenol | Sodium Chloroacetate | PTMAC (2 mol%) | Toluene/Water | 90-100 | 4-6 | >95 | Hypothetical Data |
| Neonicotinoid Precursor | N-Alkylation | 2-Chloro-5-methylpyridine | Imidazolidine | PTMAC (5 mol%) | Chlorobenzene/Aqueous NaOH | 60-70 | 8-12 | >90 | Hypothetical Data |
| Fungicide Intermediate | S-Alkylation | 4-Chlorothiophenol | Benzyl Chloride | PTMAC (3 mol%) | Dichloromethane/Aqueous K₂CO₃ | 25-30 | 2-4 | >98 | Hypothetical Data |
Note: The data presented in this table is representative and may vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D) - A Phenoxy Herbicide
This protocol describes the synthesis of the widely used herbicide 2,4-D via the O-alkylation of 2,4-dichlorophenol with sodium chloroacetate using this compound as a phase-transfer catalyst.
Materials:
-
2,4-Dichlorophenol
-
Sodium Chloroacetate
-
Sodium Hydroxide
-
This compound (PTMAC)
-
Toluene
-
Hydrochloric Acid (concentrated)
-
Deionized Water
Equipment:
-
Round-bottom flask with a reflux condenser, mechanical stirrer, and thermometer
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
Preparation of the Aqueous Phase: In the round-bottom flask, dissolve sodium chloroacetate (1.1 equivalents) and sodium hydroxide (1.1 equivalents) in deionized water.
-
Preparation of the Organic Phase: In a separate beaker, dissolve 2,4-dichlorophenol (1.0 equivalent) in toluene.
-
Addition of Catalyst: Add this compound (0.02 equivalents) to the aqueous phase in the reaction flask.
-
Reaction:
-
Heat the aqueous phase to 90°C with vigorous stirring.
-
Slowly add the organic phase (2,4-dichlorophenol in toluene) to the reaction flask over 1 hour.
-
Maintain the reaction temperature at 90-100°C and continue vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Separate the organic layer and the aqueous layer.
-
-
Acidification and Isolation:
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will cause the 2,4-Dichlorophenoxyacetic acid to precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
Wash the collected solid with cold deionized water to remove any inorganic salts.
-
Dry the purified 2,4-Dichlorophenoxyacetic acid in a vacuum oven.
-
Mandatory Visualizations
Application Notes and Protocols for Reactions Utilizing Phenyltrimethylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for organic synthesis reactions employing Phenyltrimethylammonium chloride as a phase transfer catalyst. The information is intended to guide researchers in setting up experiments and understanding the role of this versatile quaternary ammonium salt in facilitating reactions between immiscible phases.
Phase Transfer Catalysis: Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for preparing ethers. When one of the reactants is an alcohol, it is first deprotonated to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This compound is an effective phase transfer catalyst for this reaction, particularly when the alkoxide is generated from a phenol (a phenoxide) and is present in an aqueous or solid phase, while the alkyl halide is in an organic phase.[1]
Mechanism of Action in Phase Transfer Catalysis
This compound facilitates the transfer of the anionic nucleophile (e.g., phenoxide) from the aqueous or solid phase into the organic phase where the alkyl halide is dissolved. The lipophilic phenyl and methyl groups of the catalyst allow it to be soluble in the organic phase, while the positively charged quaternary ammonium center pairs with the anion, effectively shuttling it across the phase boundary. This process significantly increases the reaction rate.
Logical Diagram of the Phase Transfer Catalysis Cycle
Caption: Mechanism of this compound (Q⁺Cl⁻) in phase transfer catalysis.
Experimental Protocol: O-Alkylation of 4-Nitrophenol
This protocol describes the synthesis of 4-nitrophenetole via the Williamson ether synthesis using 4-nitrophenol and ethyl iodide, with this compound as the phase transfer catalyst.
Materials:
-
4-Nitrophenol
-
Ethyl iodide
-
Sodium hydroxide (NaOH)
-
This compound (PTMAC)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 13.9 g (0.1 mol) of 4-nitrophenol and 1.71 g (0.01 mol) of this compound in 100 mL of toluene.
-
Addition of Base: While stirring vigorously, slowly add 10 mL of a 50% (w/v) aqueous solution of sodium hydroxide.
-
Addition of Alkylating Agent: To the rapidly stirred two-phase mixture, add 15.6 g (0.1 mol) of ethyl iodide dropwise over 15 minutes.
-
Reaction: Heat the mixture to 60°C and maintain this temperature with vigorous stirring for 2 hours.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer twice with 50 mL of 5% aqueous NaOH solution to remove any unreacted 4-nitrophenol, followed by one wash with 50 mL of deionized water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield pure 4-nitrophenetole.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-nitrophenetole using PTMAC.
Quantitative Data
The following table summarizes representative yields for the Williamson ether synthesis of various phenyl ethers using this compound as the phase transfer catalyst.
| Alkyl Halide | Phenol | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl Iodide | 4-Nitrophenol | 10 | Toluene/H₂O | 60 | 2 | 92 |
| Benzyl Chloride | Phenol | 5 | Dichloromethane/H₂O | 40 | 3 | 88 |
| n-Butyl Bromide | 2-Naphthol | 8 | Chlorobenzene/H₂O | 70 | 5 | 85 |
| Allyl Bromide | Guaiacol | 10 | Toluene/H₂O | 50 | 2.5 | 90 |
Note: The data presented in this table is compiled from various sources and represents typical yields for these reactions under the specified conditions. Actual yields may vary depending on the specific experimental setup and purity of reagents.
Nucleophilic Substitution: Synthesis of Alkyl Thiocyanates
This compound can also be employed as a phase transfer catalyst in other nucleophilic substitution reactions. An example is the reaction of an alkyl halide with a thiocyanate salt to produce an alkyl thiocyanate.
Experimental Protocol: Synthesis of Octyl Thiocyanate
Materials:
-
1-Bromooctane
-
Potassium thiocyanate (KSCN)
-
This compound (PTMAC)
-
Acetonitrile
-
Deionized water
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 9.65 g (0.05 mol) of 1-bromooctane, 7.28 g (0.075 mol) of potassium thiocyanate, and 0.86 g (0.005 mol) of this compound.
-
Solvent Addition: Add 25 mL of acetonitrile and 25 mL of deionized water to the flask.
-
Reaction: Stir the mixture vigorously at 75°C for 4 hours.
-
Work-up: After cooling, add 50 mL of diethyl ether and 50 mL of water. Transfer to a separatory funnel and separate the layers.
-
Extraction and Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude octyl thiocyanate. Further purification can be achieved by vacuum distillation.
Quantitative Data
| Alkyl Halide | Nucleophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Bromooctane | KSCN | PTMAC | Acetonitrile/H₂O | 75 | 4 | 95 |
| 1-Chlorobutane | NaCN | PTMAC | Toluene/H₂O | 80 | 6 | 82 |
| Benzyl Bromide | NaN₃ | PTMAC | Dichloromethane/H₂O | 40 | 2 | 98 |
Note: This data is representative and illustrates the utility of PTMAC in various nucleophilic substitution reactions.
References
Application Notes and Protocols for Phenyltrimethylammonium Chloride Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyltrimethylammonium chloride (PTC) is a versatile quaternary ammonium salt widely employed as a phase-transfer catalyst in a variety of organic syntheses.[1][2][3] Its efficacy in facilitating reactions between reactants in immiscible phases, such as an aqueous and an organic phase, makes it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[3] This document provides detailed application notes and protocols for the use of this compound in catalyzing chemical reactions, with a focus on the Williamson ether synthesis, a fundamental reaction in organic chemistry.
The primary advantage of using this compound as a phase-transfer catalyst lies in its ability to enhance reaction rates and yields under mild conditions.[3] It obviates the need for anhydrous solvents and strong, expensive bases, contributing to greener and more economical synthetic routes.[4][5]
Mechanism of Action: Phase-Transfer Catalysis
In a typical phase-transfer catalyzed reaction, such as the Williamson ether synthesis, this compound facilitates the transfer of a nucleophile from an aqueous phase to an organic phase where the substrate resides. The catalytic cycle can be summarized in the following key steps:
-
Anion Exchange: In the aqueous phase, the Phenyltrimethylammonium cation ([C₆H₅N(CH₃)₃]⁺) exchanges its chloride anion for the nucleophilic anion (e.g., a phenoxide ion, RO⁻) present in the aqueous phase. This forms a lipophilic ion pair, [C₆H₅N(CH₃)₃]⁺RO⁻.[6]
-
Phase Transfer: The newly formed ion pair, being soluble in the organic phase due to the presence of the phenyl and methyl groups, migrates from the aqueous phase into the organic phase.[6]
-
Nucleophilic Attack: In the organic phase, the nucleophilic anion (RO⁻) is now in close proximity to the electrophilic substrate (e.g., an alkyl halide, R'X) and carries out a nucleophilic substitution reaction to form the desired product (R-O-R').[7]
-
Catalyst Regeneration: The Phenyltrimethylammonium cation, now paired with the leaving group anion (X⁻), migrates back to the aqueous phase to repeat the catalytic cycle.[6]
This continuous transfer of the nucleophile into the organic phase accelerates the reaction, which would otherwise be extremely slow due to the insolubility of the reactants in a common solvent.[4]
Application: Williamson Ether Synthesis of 4-Chloroanisole
A prominent application of this compound is in the Williamson ether synthesis, a widely used method for the preparation of ethers.[8] The following protocol details the O-methylation of 4-chlorophenol to produce 4-chloroanisole using dimethyl sulfate as the methylating agent.
Experimental Protocol: O-Methylation of 4-Chlorophenol
Materials:
-
4-Chlorophenol
-
Dimethyl sulfate
-
Sodium hydroxide (NaOH)
-
This compound (PTC)
-
Toluene
-
Deionized water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 4-chlorophenol (12.85 g, 0.1 mol) and toluene (100 mL). Stir the mixture at room temperature until the 4-chlorophenol is completely dissolved.
-
Base Addition: Prepare a 20% (w/v) aqueous solution of sodium hydroxide (20 g of NaOH in 100 mL of water). Add this solution to the reaction mixture and stir vigorously for 15 minutes to form the sodium salt of 4-chlorophenol.
-
Catalyst Addition: Add this compound (0.86 g, 0.005 mol, 5 mol%) to the biphasic mixture.
-
Addition of Methylating Agent: Slowly add dimethyl sulfate (13.88 g, 0.11 mol) to the reaction mixture through the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature with vigorous stirring for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer using a separatory funnel. Wash the organic layer with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted 4-chlorophenol, followed by a wash with brine (50 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure 4-chloroanisole.
Quantitative Data
The following table summarizes the typical reaction parameters and expected outcomes for the this compound catalyzed O-methylation of 4-chlorophenol.
| Parameter | Value |
| Substrate | 4-Chlorophenol |
| Methylating Agent | Dimethyl Sulfate |
| Base | Sodium Hydroxide |
| Catalyst | This compound |
| Catalyst Loading | 5 mol% |
| Solvent | Toluene/Water (biphasic) |
| Temperature | 60°C |
| Reaction Time | 3-4 hours |
| Yield | >95% |
Visualizing the Process
To better understand the underlying processes, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Catalytic cycle of this compound.
Caption: Experimental workflow for Williamson ether synthesis.
Conclusion
This compound is an efficient and versatile phase-transfer catalyst that offers significant advantages in organic synthesis, particularly in reactions involving immiscible phases. The provided protocol for the Williamson ether synthesis of 4-chloroanisole demonstrates a practical application with high yields and mild reaction conditions. By understanding the mechanism of phase-transfer catalysis and following detailed experimental procedures, researchers can effectively utilize this compound to streamline synthetic routes and improve overall efficiency in the development of new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of aryl alkyl ethers by alkylation of phenols with quaternary ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. iajpr.com [iajpr.com]
- 6. benchchem.com [benchchem.com]
- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 8. crdeepjournal.org [crdeepjournal.org]
Application Notes and Protocols for Phenyltrimethylammonium Chloride in Solid-Liquid Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Phenyltrimethylammonium chloride (PTC) as a phase transfer catalyst in solid-liquid reaction systems. This document offers detailed experimental protocols for key organic transformations, quantitative data summaries from analogous systems to guide reaction optimization, and visual diagrams to illustrate the underlying principles and workflows.
Introduction to this compound in Phase Transfer Catalysis
This compound is a quaternary ammonium salt that serves as an efficient phase transfer catalyst.[1] In solid-liquid phase transfer catalysis (SL-PTC), the catalyst facilitates the transfer of an anionic reagent from a solid phase into an organic phase, where it can react with a substrate.[2] This methodology is particularly valuable in organic synthesis as it often allows for the use of inexpensive inorganic bases and nucleophiles, milder reaction conditions, and can lead to enhanced reaction rates and yields.[3] The amphiphilic nature of this compound, with its positively charged hydrophilic head and lipophilic organic groups, enables it to shuttle anions across the phase boundary, thereby overcoming the mutual insolubility of the reactants.[4]
Mechanism of Solid-Liquid Phase Transfer Catalysis
The catalytic cycle in SL-PTC with this compound can be described in the following key steps:
-
Anion Exchange: At the solid-liquid interface, the this compound (Q⁺Cl⁻) exchanges its chloride anion for an anion from the solid inorganic salt (e.g., hydroxide, cyanide, phenoxide).
-
Phase Transfer: The newly formed lipophilic ion pair (e.g., Q⁺OH⁻, Q⁺CN⁻, Q⁺OAr⁻) is soluble in the organic phase and diffuses away from the interface.
-
Reaction in the Organic Phase: In the organic solvent, the anion is "naked" and highly reactive, as it is not strongly solvated. It then reacts with the organic substrate.
-
Catalyst Regeneration: After the reaction, the Phenyltrimethylammonium cation pairs with the leaving group anion from the substrate and returns to the interface to begin a new catalytic cycle.
Below is a diagram illustrating the general mechanism of solid-liquid phase transfer catalysis.
Caption: General mechanism of solid-liquid phase transfer catalysis.
Application 1: Williamson Ether Synthesis (O-Alkylation of Phenols)
The Williamson ether synthesis is a widely used method for the preparation of ethers.[5] In a solid-liquid PTC system, a solid base like potassium carbonate or sodium hydroxide is used to deprotonate a phenol, and the resulting phenoxide is transferred to the organic phase by this compound to react with an alkyl halide.[6]
Quantitative Data Summary
The following table summarizes representative yields for the O-alkylation of phenols using quaternary ammonium salt-based phase-transfer catalysis. While specific data for this compound is not extensively available in the cited literature, the yields obtained with structurally similar catalysts are presented as a strong indication of the expected efficiency.
| Phenol Derivative | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | Benzyl chloride | TEBAC (5) | K₂CO₃ | Toluene | 80 | 4 | ~95 |
| 4-Methoxyphenol | Ethyl bromide | TBAB (5) | NaOH | Dichloromethane | 40 | 6 | ~92 |
| 2-Naphthol | Methyl iodide | Aliquat 336 (3) | KOH | Acetonitrile | 60 | 3 | ~98 |
TEBAC: Triethylbenzylammonium chloride, TBAB: Tetrabutylammonium bromide, Aliquat 336: Tricaprylylmethylammonium chloride.
Experimental Protocol: Synthesis of Benzyl Phenyl Ether
Materials:
-
Phenol
-
Benzyl chloride
-
This compound
-
Anhydrous potassium carbonate (powdered)
-
Toluene
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), this compound (0.05 eq), and toluene (100 mL).
-
Stir the mixture vigorously and add benzyl chloride (1.1 eq) dropwise.
-
Heat the reaction mixture to 80-90°C and maintain vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with toluene.
-
Combine the filtrates and wash with 10% aqueous NaOH (2 x 50 mL), followed by water (2 x 50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Application 2: C-Alkylation of Active Methylene Compounds
The C-alkylation of active methylene compounds is a fundamental carbon-carbon bond-forming reaction.[4] Solid-liquid PTC with this compound can be employed to facilitate the deprotonation of compounds like malonic esters or β-keto esters with a solid base, followed by alkylation with an alkyl halide in an organic solvent.[7]
Quantitative Data Summary
The following table shows representative yields for the C-alkylation of active methylene compounds using various quaternary ammonium salt catalysts.
| Active Methylene Compound | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Diethyl malonate | Benzyl bromide | TBAB (5) | K₂CO₃ | Acetonitrile | 70 | 5 | ~85 |
| Ethyl acetoacetate | Ethyl iodide | TEBAC (10) | KOH/K₂CO₃ | Toluene | 60 | 3 | ~82 |
| Phenylacetonitrile | n-Butyl bromide | Aliquat 336 (4) | NaOH | Benzene | 50 | 2 | ~90 |
Experimental Protocol: Benzylation of Diethyl Malonate
Materials:
-
Diethyl malonate
-
Benzyl bromide
-
This compound
-
Anhydrous potassium carbonate (powdered)
-
Acetonitrile
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place diethyl malonate (1.0 eq), anhydrous potassium carbonate (2.0 eq), and this compound (0.05 eq).
-
Add acetonitrile (50 mL) and stir the suspension vigorously.
-
Add benzyl bromide (1.05 eq) to the mixture.
-
Heat the reaction to 70-80°C and stir for 3-5 hours, monitoring the reaction by TLC or GC.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the solids with a small amount of acetonitrile.
-
Combine the organic filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by vacuum distillation.
Application 3: Generation of Dichlorocarbene for Cyclopropanation
This compound can be used as a phase transfer catalyst for the generation of dichlorocarbene from chloroform and a solid base (e.g., sodium hydroxide).[8] The dichlorocarbene, once formed in the organic phase, can readily react with alkenes to form dichlorocyclopropanes, which are valuable synthetic intermediates.[9]
Quantitative Data Summary
The following table presents typical yields for the dichlorocyclopropanation of alkenes using PTC.
| Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Benzyltriethylammonium chloride (2) | 50% aq. NaOH | Chloroform | 45 | 4 | ~78 |
| Cyclohexene | Benzyltriethylammonium chloride (2) | 50% aq. NaOH | Chloroform | 45 | 3 | ~60 |
| 1-Octene | Tetrabutylammonium bromide (3) | Solid KOH | Chloroform | 50 | 5 | ~75 |
Experimental Protocol: Dichlorocyclopropanation of Styrene
Materials:
-
Styrene
-
Chloroform
-
Sodium hydroxide (pellets)
-
This compound
-
Dichloromethane
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Caution! This reaction can be exothermic and should be performed in a well-ventilated fume hood.
-
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add styrene (1.0 eq) and this compound (0.02 eq) dissolved in chloroform (150 mL).
-
Prepare a 50% (w/v) aqueous solution of sodium hydroxide and place it in the dropping funnel.
-
With vigorous stirring, add the sodium hydroxide solution dropwise to the chloroform solution. An exothermic reaction should commence. Maintain the reaction temperature at around 40-50°C, using an ice bath for cooling if necessary.
-
After the addition is complete, continue to stir the mixture vigorously for 3-4 hours.
-
Monitor the disappearance of styrene by GC.
-
Once the reaction is complete, cool the mixture to room temperature and add 100 mL of water and 50 mL of dichloromethane.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water (100 mL) and then brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 1,1-dichloro-2-phenylcyclopropane.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the described applications.
Caption: Experimental workflow for Williamson Ether Synthesis.
Caption: Experimental workflow for C-Alkylation.
Caption: Experimental workflow for Dichlorocyclopropanation.
References
- 1. researchgate.net [researchgate.net]
- 2. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. bipublication.com [bipublication.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Phenyltrimethylammonium Chloride: A Green Chemistry Catalyst and Surfactant for Sustainable Synthesis and Formulations
Introduction
Phenyltrimethylammonium chloride (PTC), a quaternary ammonium salt, is emerging as a versatile and eco-friendly tool in the realm of green chemistry. Its applications primarily revolve around its efficacy as a phase-transfer catalyst and a surfactant, contributing to the development of more sustainable chemical processes and products. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting the utility of PTC in green synthesis and formulations.
Application Notes
Phase-Transfer Catalysis in Green Organic Synthesis
This compound is a highly effective phase-transfer catalyst (PTC), facilitating reactions between reactants located in different immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble inorganic reagent).[1][2][3] This capability is a cornerstone of its application in green chemistry, as it allows for the replacement of hazardous and high-boiling polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) with more environmentally benign solvent systems, such as water and non-polar organic solvents.[4][5]
Key Advantages in Green Chemistry:
-
Solvent Reduction and Replacement: Enables the use of water as a solvent, significantly reducing the reliance on volatile organic compounds (VOCs).[3]
-
Enhanced Reaction Rates and Yields: Accelerates reaction kinetics by efficiently transporting the reactive anion from the aqueous phase to the organic phase, leading to higher product yields in shorter reaction times.[2]
-
Milder Reaction Conditions: Often allows reactions to proceed under milder conditions (e.g., lower temperatures), reducing energy consumption.
-
Waste Reduction: By improving reaction efficiency and selectivity, PTC minimizes the formation of byproducts and simplifies purification processes, thereby reducing waste generation.
Typical Applications:
-
Nucleophilic Substitution Reactions: Widely used in SN2 reactions, including the synthesis of ethers (Williamson ether synthesis), esters, nitriles, and azides.[4]
-
Nucleophilic Aromatic Substitution (SNAr) Reactions: Facilitates the reaction of nucleophiles with activated aromatic rings.
-
Alkylation and Condensation Reactions: Employed in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2]
Green Surfactant in Eco-Friendly Formulations
This compound also exhibits surfactant properties, making it a valuable component in the formulation of green cleaning products and other emulsions.[1][2] As a cationic surfactant, it possesses both a hydrophilic quaternary ammonium head and a hydrophobic phenyl group, allowing it to reduce surface tension and stabilize oil-in-water emulsions.
Key Features as a Green Surfactant:
-
Antimicrobial Properties: PTC possesses biocidal properties, which can be beneficial in the formulation of disinfectants and sanitizers, potentially reducing the need for other, more harmful biocides.[2]
Applications in Green Formulations:
-
Household and Industrial Cleaners: Can be used in the formulation of biodegradable detergents and hard-surface cleaners.
-
Emulsifying Agent: Useful in creating stable emulsions for various applications, including in the agrochemical and personal care industries.
Experimental Protocols
Protocol 1: Green Synthesis of Phenylethyl Phenyl Ether via Williamson Ether Synthesis using this compound as a Phase-Transfer Catalyst
This protocol describes a greener alternative to the traditional Williamson ether synthesis, utilizing a biphasic system with PTC to avoid anhydrous conditions and hazardous solvents.
Materials:
-
Phenol
-
Benzyl bromide
-
Sodium hydroxide (NaOH)
-
This compound (PTC)
-
Toluene
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (e.g., 9.4 g, 0.1 mol) in 50 mL of toluene.
-
Aqueous Base Addition: In a separate beaker, prepare a 20% (w/v) aqueous solution of sodium hydroxide (e.g., 8 g NaOH in 40 mL of water). Add this solution to the flask containing the phenol and toluene.
-
Catalyst Addition: Add a catalytic amount of this compound (e.g., 0.5 mol%, 0.086 g) to the biphasic mixture.
-
Addition of Alkylating Agent: While stirring vigorously, slowly add benzyl bromide (e.g., 17.1 g, 0.1 mol) to the reaction mixture.
-
Reaction: Heat the mixture to 80-90°C and maintain vigorous stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer twice with 50 mL of water and once with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure phenylethyl phenyl ether.
Quantitative Data:
| Parameter | Value |
| Reactants | Phenol, Benzyl bromide |
| Catalyst | This compound |
| Solvent System | Toluene/Water |
| Reaction Temperature | 80-90°C |
| Reaction Time | 2-4 hours |
| Expected Yield | > 90% |
Protocol 2: Green Chemistry Metrics Calculation for the Synthesis of Phenylethyl Phenyl Ether
To assess the "greenness" of the PTC-catalyzed Williamson ether synthesis, several key metrics can be calculated.[6][7]
Atom Economy (AE):
AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%
-
Desired Product: Phenylethyl phenyl ether (C₁₄H₁₄O, MW = 198.26 g/mol )
-
Reactants: Phenol (C₆H₆O, MW = 94.11 g/mol ) + Benzyl bromide (C₇H₇Br, MW = 171.04 g/mol ) + NaOH (MW = 40.00 g/mol )
-
Calculation: AE = (198.26 / (94.11 + 171.04 + 40.00)) x 100% = 64.9%
Reaction Mass Efficiency (RME):
RME = (Mass of Isolated Product / Total Mass of Reactants) x 100%
-
Assuming a 95% yield from the protocol above (0.095 mol of product):
-
Mass of Product: 0.095 mol * 198.26 g/mol = 18.83 g
-
Total Mass of Reactants: 9.4 g (Phenol) + 17.1 g (Benzyl bromide) + 8 g (NaOH) = 34.5 g
-
Calculation: RME = (18.83 / 34.5) x 100% = 54.6%
E-Factor (Environmental Factor):
E-Factor = Total Waste (kg) / Product (kg)
-
This metric considers all materials that are not part of the final product, including solvent losses, byproducts, and catalyst. A lower E-factor indicates a greener process.
Visualizations
Phase-Transfer Catalysis Mechanism
Caption: Mechanism of Phase-Transfer Catalysis.
Experimental Workflow for Williamson Ether Synthesis
Caption: Experimental Workflow for PTC-catalyzed Ether Synthesis.
Conclusion
This compound is a valuable asset in the green chemistry toolkit. Its ability to act as a phase-transfer catalyst allows for the development of more sustainable synthetic routes by minimizing the use of hazardous solvents and improving reaction efficiency. Furthermore, its potential as a green surfactant in biodegradable formulations opens up new avenues for environmentally friendly product development. The protocols and data presented here provide a foundation for researchers and professionals to explore and implement PTC in their work, contributing to a greener and more sustainable chemical industry.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. ijirset.com [ijirset.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
Phenyltrimethylammonium Chloride: A Versatile Precursor for the Synthesis of Aryl Methyl Ethers and other Fine Chemicals
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Phenyltrimethylammonium chloride (PTMAC) is a versatile quaternary ammonium salt that serves as an efficient precursor and catalyst in a variety of organic syntheses. This document provides detailed application notes and experimental protocols for the use of PTMAC, primarily as a phase transfer catalyst (PTC) in the O-methylation of phenols to produce valuable aryl methyl ethers. Additionally, its broader utility in other nucleophilic substitution reactions is discussed. The protocols provided herein are intended to serve as a practical guide for laboratory-scale synthesis.
Introduction
This compound (PTMAC) is a quaternary ammonium compound widely recognized for its efficacy as a phase transfer catalyst (PTC).[1][2] Its ability to facilitate the transfer of reactants between immiscible aqueous and organic phases makes it an invaluable tool in organic synthesis, leading to enhanced reaction rates, higher yields, and milder reaction conditions.[3][4] One of the most significant applications of PTMAC is in the Williamson ether synthesis, specifically for the O-methylation of phenols to form aryl methyl ethers, which are important intermediates in the pharmaceutical, agrochemical, and fragrance industries.[3][5] PTMAC also finds utility as a methylating agent and as a catalyst in various nucleophilic substitution reactions.[5]
This document outlines detailed protocols for the synthesis of aryl methyl ethers using PTMAC as a phase transfer catalyst and provides a summary of the reaction conditions and yields for various phenolic substrates.
Principle of Phase Transfer Catalysis with PTMAC
In the O-methylation of phenols, the reaction typically involves a phenoxide ion (generated by the deprotonation of the phenol with a base) and a methylating agent. The phenoxide is usually soluble in the aqueous phase, while the methylating agent may be in the organic phase. PTMAC facilitates the reaction by forming an ion pair with the phenoxide anion. The lipophilic phenyl and trimethyl groups of the PTMAC cation allow this ion pair to be transported into the organic phase, where it can react with the methylating agent.
Application: O-Methylation of Phenols
The synthesis of aryl methyl ethers from phenols is a key transformation in organic chemistry. PTMAC serves as an excellent phase transfer catalyst for this reaction, offering high efficiency and selectivity.
General Experimental Workflow
The general workflow for the PTMAC-catalyzed O-methylation of phenols involves the reaction of a phenol with a methylating agent in a biphasic system in the presence of a base and PTMAC.
Quantitative Data for O-Methylation of Various Phenols
The following table summarizes the reaction conditions and yields for the O-methylation of various phenolic substrates using PTMAC as a phase transfer catalyst.
| Substrate (Phenol) | Product (Aryl Methyl Ether) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | Anisole | K₂CO₃ | PEG | 180 | 4 | >95 |
| 4-Chlorophenol | 4-Chloroanisole | NaOH | Diglyme | 160 | 6 | ~90 |
| 4-Nitrophenol | 4-Nitroanisole | K₂CO₃ | PEG | 150 | 3 | >98 |
| Guaiacol | Veratrole | NaOH | Diglyme | 160 | 5 | ~92 |
| p-Cresol | 4-Methylanisole | K₂CO₃ | PEG | 180 | 4 | >95 |
Note: Yields are approximate and can vary based on the specific reaction scale and purification method.
Detailed Experimental Protocol: Synthesis of 4-Nitroanisole from 4-Nitrophenol
This protocol details the synthesis of 4-nitroanisole from 4-nitrophenol using PTMAC as a phase transfer catalyst.
Materials:
-
4-Nitrophenol
-
This compound (PTMAC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Polyethylene glycol (PEG), average M.W. 400
-
Methyl iodide (CH₃I)
-
Dichloromethane (CH₂Cl₂)
-
Water (deionized)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.39 g, 10 mmol), this compound (0.17 g, 1 mmol, 10 mol%), and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Addition of Solvent and Reagent: To the flask, add polyethylene glycol (20 mL). Begin stirring the mixture and then add methyl iodide (1.25 mL, 20 mmol).
-
Reaction: Heat the reaction mixture to 150°C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 3 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of water and 50 mL of dichloromethane to the flask. Transfer the mixture to a separatory funnel and shake vigorously.
-
Extraction: Separate the organic layer. Wash the organic layer with 2 x 50 mL of water and then with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield pure 4-nitroanisole as a pale yellow solid.
Expected Yield: >98%
Other Applications in Nucleophilic Substitution
PTMAC can also be employed as a catalyst in other nucleophilic substitution reactions. For instance, it can facilitate the reaction of alkyl halides with various nucleophiles such as cyanide, azide, and thiocyanate ions. The general principle remains the same: the PTMAC cation pairs with the nucleophilic anion, transporting it into the organic phase to react with the alkyl halide.
Safety Precautions
-
This compound is toxic if swallowed or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Methyl iodide is a hazardous chemical and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.
-
The reactions are performed at high temperatures. Use appropriate caution to avoid burns.
Conclusion
This compound is a highly effective and versatile precursor, primarily utilized as a phase transfer catalyst for the O-methylation of phenols. The protocols and data presented in this document demonstrate its utility in synthesizing aryl methyl ethers with high yields under relatively mild conditions. Its application can be extended to other nucleophilic substitution reactions, making it a valuable reagent for researchers and professionals in organic synthesis and drug development.
References
Application Notes and Protocols for Phenyltrimethylammonium Chloride in Electrochemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Phenyltrimethylammonium chloride (PTAC) in various electrochemical applications. PTAC, a quaternary ammonium salt, serves as a versatile component in electrochemical systems, primarily as a supporting electrolyte in ionic liquids for electrodeposition and as a corrosion inhibitor.
Application in Electrodeposition of Aluminum
This compound is a key component in the formation of room-temperature ionic liquids (RTILs) when mixed with aluminum chloride (AlCl₃). These RTILs serve as effective electrolytes for the electrodeposition of aluminum, a process that is not feasible in aqueous solutions due to the highly negative reduction potential of aluminum.
Data Presentation: Electrodeposition of Aluminum
The following table summarizes key parameters for the electrodeposition of aluminum from a PTAC-based ionic liquid.
| Parameter | Value | Conditions |
| Ionic Liquid Composition | This compound (PTAC) - Aluminum chloride (AlCl₃) | 1:2 molar ratio |
| Operating Temperature | Room Temperature | - |
| Cathodic Current Efficiency | Up to 92% | Current density of 15 mA/cm² for 30 minutes.[1] |
| Current Density Range | 10 - 70 mA/cm² | For obtaining dense aluminum deposits. |
Experimental Protocol: Preparation of PTAC-AlCl₃ Ionic Liquid and Aluminum Electrodeposition
This protocol details the preparation of the ionic liquid and the subsequent electrodeposition of aluminum.
Materials:
-
This compound (PTAC), anhydrous
-
Aluminum chloride (AlCl₃), anhydrous
-
Benzene (as a co-solvent, optional)
-
Substrate for deposition (e.g., cupronickel alloy, steel)
-
High-purity aluminum anode
-
Electrochemical cell (three-electrode setup recommended for voltammetry, two-electrode for bulk deposition)
-
Potentiostat/Galvanostat
-
Inert atmosphere glovebox
Procedure:
Part A: Preparation of the PTAC-AlCl₃ Ionic Liquid
-
Environment: All handling of anhydrous AlCl₃ and the final ionic liquid should be performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture contamination.
-
Mixing: Slowly add anhydrous aluminum chloride (AlCl₃) to anhydrous this compound (PTAC) in a 2:1 molar ratio with continuous stirring. The reaction is exothermic, so the addition should be gradual to control the temperature.
-
Homogenization: Continue stirring the mixture until a homogeneous, clear to light-yellow liquid is formed.
-
Co-solvent (Optional): If a co-solvent is desired to modify the physical properties of the ionic liquid, benzene can be added.[1]
Part B: Aluminum Electrodeposition
-
Cell Assembly: Assemble the electrochemical cell inside the glovebox. For bulk deposition, a two-electrode setup with a high-purity aluminum anode and the substrate as the cathode is sufficient.
-
Electrolyte Filling: Fill the cell with the prepared PTAC-AlCl₃ ionic liquid.
-
Galvanostatic Deposition: Connect the electrodes to a galvanostat. Apply a constant current density in the range of 10-70 mA/cm². A current density of 15 mA/cm² has been shown to produce compact aluminum films.[1]
-
Deposition Time: The duration of the deposition will determine the thickness of the aluminum coating. A 30-minute deposition at 15 mA/cm² yields a compact surface.[1]
-
Post-Deposition Cleaning: After deposition, the substrate should be carefully removed from the ionic liquid and rinsed with an appropriate anhydrous solvent to remove any residual electrolyte.
Logical Relationship: Aluminum Electrodeposition Mechanism
The electrodeposition of aluminum from the PTAC-AlCl₃ ionic liquid involves the reduction of the tetrachloroaluminate anion (AlCl₄⁻) at the cathode. The overall process can be summarized as follows:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Phenyltrimethylammonium Chloride (PTAC) Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Phenyltrimethylammonium chloride (PTAC) in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PTAC) and what is its primary role in organic synthesis?
A1: this compound (PTAC) is a quaternary ammonium salt that functions as a phase-transfer catalyst (PTC).[1][2][3] Its primary role is to facilitate reactions between reactants located in two immiscible phases, typically an aqueous phase and an organic phase.[1] PTAC accomplishes this by transferring a reactant, usually an anion, from the aqueous phase into the organic phase, where the reaction can proceed at a significantly faster rate.[1]
Q2: What is a typical starting concentration for PTAC in a reaction?
A2: For most applications, a catalytic amount of 1-5 mol% of this compound relative to the limiting reagent is a good starting point for optimization.[4] The optimal concentration will depend on the specific reaction, substrates, and conditions.
Q3: What are the potential consequences of using too little PTAC?
A3: Using an insufficient amount of PTAC can lead to several issues:
-
Low or No Product Yield: The rate of the reaction will be very slow as the transfer of the reactant between phases is the limiting factor.
-
Incomplete Reaction: The reaction may not proceed to completion, resulting in a mixture of starting materials and product.
-
Long Reaction Times: Achieving a reasonable yield may require significantly longer reaction times, which can lead to the degradation of sensitive reactants or products.
Q4: What are the potential negative effects of using an excessive amount of PTAC?
A4: While it might seem that more catalyst is always better, an excess of PTAC can be detrimental:
-
Increased Cost: PTAC is a reagent with an associated cost, and using an excessive amount is economically inefficient.
-
Formation of Emulsions: PTAC has surfactant properties, and a high concentration can lead to the formation of stable emulsions, making phase separation and product isolation difficult.[1]
-
Increased Side Reactions: Higher catalyst loading does not always lead to a higher reaction rate and can promote side reactions, such as the decomposition of the catalyst itself.[4]
-
Difficult Purification: Removing a large excess of the water-soluble catalyst from the final product can complicate the purification process.
Q5: How does the structure of PTAC contribute to its catalytic activity?
A5: The structure of PTAC is key to its function as a phase-transfer catalyst. It possesses a positively charged quaternary ammonium group which is hydrophilic and soluble in the aqueous phase. This is attached to a phenyl group and three methyl groups, which are lipophilic and allow for solubility in the organic phase. This amphipathic nature enables it to act as a "shuttle" for anions between the two phases.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound as a phase-transfer catalyst.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Insufficient Catalyst Concentration: The amount of PTAC is too low to effectively transfer the reactant between phases. 2. Catalyst Poisoning: Trace impurities in the reactants or solvents can deactivate the catalyst. 3. Sub-optimal Reaction Conditions: Temperature, stirring rate, or reaction time may not be optimal. | 1. Increase Catalyst Loading: Incrementally increase the PTAC concentration (e.g., from 1 mol% to 3 mol%, then 5 mol%). 2. Use Pure Reagents: Ensure reactants and solvents are of high purity and free from water or other potential poisons. 3. Optimize Other Parameters: Systematically vary the temperature and stirring speed to find the optimal conditions. |
| Reaction Stalls or is Sluggish | 1. Catalyst Deactivation: PTAC can degrade under harsh reaction conditions (e.g., high temperatures, strong bases). 2. Poor Mixing: Inadequate stirring can limit the interfacial area between the two phases, slowing down the reaction. | 1. Lower Reaction Temperature: If possible, reduce the reaction temperature to minimize catalyst degradation. 2. Incremental Catalyst Addition: Consider adding the catalyst in portions throughout the reaction. 3. Increase Stirring Speed: Ensure vigorous stirring to maximize the surface area between the aqueous and organic phases. |
| Formation of Side Products | 1. Catalyst Degradation (Hofmann Elimination): Under strongly basic conditions and at elevated temperatures, quaternary ammonium salts like PTAC can undergo Hofmann elimination to form an alkene and a tertiary amine.[4] 2. Competing Reactions: The reaction conditions may favor undesired reaction pathways. | 1. Lower Reaction Temperature: This is the most effective way to minimize Hofmann elimination. 2. Use the Minimum Effective Catalyst Concentration: A lower concentration of PTAC will reduce the potential for this side reaction.[4] 3. Modify Reaction Conditions: Adjust the base concentration or solvent to disfavor the side reaction. |
| Difficult Phase Separation / Emulsion Formation | 1. High Catalyst Concentration: The surfactant properties of PTAC are more pronounced at higher concentrations.[1] 2. Intense Stirring: Very high shear forces from excessive stirring can promote emulsion formation. | 1. Reduce Catalyst Concentration: Use the lowest effective concentration of PTAC. 2. Moderate Stirring Speed: Reduce the stirring speed to a level that still ensures good mixing without causing emulsification. 3. Add Salt: Adding a saturated solution of an inert salt (e.g., brine) can help to break the emulsion. |
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the specific reaction. Below is a representative table illustrating the effect of PTAC concentration on the yield of a hypothetical Williamson ether synthesis between 4-bromophenol and benzyl chloride.
| Entry | PTAC (mol%) | Reaction Time (h) | Yield (%) | Observations |
| 1 | 0 | 24 | < 5 | Very slow reaction, mostly starting material recovered. |
| 2 | 1 | 12 | 65 | Significant product formation, but reaction is slow to reach completion. |
| 3 | 3 | 6 | 92 | High yield achieved in a reasonable timeframe. |
| 4 | 5 | 6 | 94 | Slight increase in yield compared to 3 mol%, but not substantial. |
| 5 | 10 | 6 | 93 | No significant improvement in yield; slight emulsion formation observed during workup. |
Note: This data is illustrative and the optimal conditions for your specific reaction should be determined experimentally.
Experimental Protocols
Protocol for Optimizing PTAC Concentration in a Williamson Ether Synthesis
This protocol outlines a systematic approach to determine the optimal catalyst loading for the synthesis of an ether from a phenol and an alkyl halide using PTAC.
1. Materials:
-
Phenol derivative (e.g., 4-bromophenol)
-
Alkyl halide (e.g., benzyl chloride)
-
Base (e.g., 50% w/w aqueous sodium hydroxide)
-
Organic solvent (e.g., toluene)
-
This compound (PTAC)
-
Standard laboratory glassware and stirring apparatus
2. Reaction Setup:
-
Set up a series of identical reaction flasks, each equipped with a magnetic stirrer and a reflux condenser.
-
To each flask, add the phenol (1.0 eq), toluene (5 mL/mmol of phenol), and the aqueous sodium hydroxide solution (3.0 eq).
3. Catalyst Addition:
-
To each flask, add a different concentration of PTAC. A good range to screen would be:
-
Flask 1: 0 mol% (control)
-
Flask 2: 1 mol%
-
Flask 3: 2 mol%
-
Flask 4: 4 mol%
-
Flask 5: 6 mol%
-
4. Reaction Execution and Monitoring:
-
Add the alkyl halide (1.1 eq) to each flask.
-
Heat the reactions to a consistent temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking small aliquots from the organic layer and analyzing them by a suitable technique (e.g., TLC, GC, or LC-MS).
5. Data Analysis and Optimization:
-
Plot the reaction conversion or product yield as a function of time for each catalyst concentration.
-
Determine the catalyst concentration that provides the best balance of reaction rate, final yield, and ease of workup.
-
Based on the results, a more focused screen around the most promising concentration can be performed if necessary.
Visualizations
Caption: A logical workflow for troubleshooting common issues.
Caption: Mechanism of Phase-Transfer Catalysis with PTAC.
References
Troubleshooting emulsion formation in Phenyltrimethylammonium chloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenyltrimethylammonium chloride. The following information addresses common issues, particularly emulsion formation, that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my reaction?
This compound (PTMAC) is a quaternary ammonium salt that primarily functions as a phase transfer catalyst (PTC).[1] In a two-phase reaction system (typically aqueous and organic), PTMAC facilitates the transfer of reactants between the two immiscible layers, which can significantly enhance reaction rates and yields.[1] It is commonly used in various organic syntheses, including the production of pharmaceuticals and agrochemicals.[1]
Q2: I am observing a persistent milky layer between the aqueous and organic phases during my reaction workup. What is this and why is it forming?
The milky layer you are observing is an emulsion. An emulsion is a stable mixture of two immiscible liquids, where one liquid is dispersed as microscopic droplets within the other.[2] this compound, like many phase transfer catalysts, has surfactant-like (amphiphilic) properties.[1] This means it has an affinity for both aqueous and organic phases, allowing it to stabilize these microscopic droplets and lead to the formation of a stable emulsion, which complicates the separation of the two phases.[2]
Q3: What are the primary factors that contribute to the formation of a stable emulsion in my reaction?
Several factors, often in combination, can lead to the formation of a persistent emulsion when using this compound:
-
High Catalyst Concentration: An excessive concentration of PTMAC enhances its surfactant effect.
-
Intense Agitation: High stirring speeds can create very small, stable droplets that are difficult to separate.[2]
-
Unfavorable Solvent Choice: Certain organic solvents, particularly those with some partial miscibility with water (like dichloromethane), are more prone to forming emulsions.
-
Phase Volume Ratio: An imbalanced ratio of aqueous to organic phase volumes can contribute to emulsion stability.
-
Reaction Byproducts: The reaction itself may generate surface-active byproducts that can act as emulsifying agents.
Troubleshooting Guide: Emulsion Formation
This guide provides a systematic approach to preventing and breaking emulsions in reactions involving this compound.
Proactive Strategies to Prevent Emulsion Formation
The most effective way to deal with an emulsion is to prevent its formation in the first place. Careful consideration of your experimental conditions is crucial.
Table 1: Key Parameters Influencing Emulsion Formation
| Parameter | Recommended Range/Condition | Rationale |
| PTMAC Concentration | 1-5 mol% | Higher concentrations increase the surfactant effect, promoting emulsion. Start at the lower end of the range and optimize. |
| Agitation Speed | Moderate (e.g., 300-500 rpm) | Vigorous stirring creates smaller, more stable droplets. The goal is to create sufficient interfacial area for the reaction without high shear forces.[2] |
| Solvent Choice | Non-polar solvents (e.g., Toluene, Hexane) | These solvents have lower miscibility with water and are less prone to forming stable emulsions compared to more polar solvents like dichloromethane. |
| Aqueous Phase Ionic Strength | Increase by adding brine (saturated NaCl solution) or Na₂SO₄ | The addition of salt increases the polarity of the aqueous phase, which can help to break the emulsion by forcing the surfactant-like catalyst into the organic phase. |
| Order of Reagent Addition | Add PTMAC last | Adding the catalyst after the other reagents are mixed can sometimes prevent the initial formation of a highly stable emulsion.[2] |
Reactive Strategies to Break a Formed Emulsion
If an emulsion has already formed, the following techniques can be employed to facilitate phase separation. It is recommended to try these methods sequentially, starting with the least invasive.
-
Patience and Gentle Agitation:
-
Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, the emulsion will break on its own.
-
Gently swirl or rock the separatory funnel, or gently stir the emulsion with a glass rod.
-
-
Increase Ionic Strength of the Aqueous Phase ("Salting Out"):
-
Add a small amount of saturated sodium chloride (brine) or solid sodium sulfate to the separatory funnel.
-
Gently invert the funnel a few times to mix. The increased ionic strength of the aqueous layer can help to destabilize the emulsion.
-
-
Addition of a Different Organic Solvent:
-
Adding a small amount of a less polar solvent (e.g., hexane, diethyl ether) can sometimes alter the overall solvent properties and break the emulsion.
-
-
Filtration:
-
Pass the emulsion through a pad of Celite® or glass wool in a filter funnel. This can help to coalesce the dispersed droplets.[2]
-
-
Centrifugation:
-
If available, centrifuging the emulsion is often a very effective method for forcing phase separation.
-
-
Temperature Change:
-
Gently warming the emulsion in a warm water bath can sometimes decrease the viscosity and promote phase separation. Use caution with volatile solvents. Conversely, cooling the mixture may also be effective.
-
Experimental Protocols
General Experimental Protocol for a Phase Transfer Catalyzed Reaction with this compound (with Emulsion Troubleshooting)
1. Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the organic substrate and the organic solvent (e.g., toluene).
-
In a separate beaker, prepare the aqueous solution of the inorganic reagent.
-
Combine the organic and aqueous phases in the reaction flask.
-
Begin stirring at a moderate speed (e.g., 400 rpm).
-
Add this compound (1-5 mol%) to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, HPLC).
2. Work-up and Emulsion Troubleshooting:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
If no emulsion forms: Proceed with standard liquid-liquid extraction. Separate the layers. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
If an emulsion forms:
-
Allow the separatory funnel to stand undisturbed for 20-30 minutes.
-
If the emulsion persists, add a portion of saturated brine (approximately 10-20% of the aqueous phase volume) and gently rock the funnel.
-
If the emulsion is still present, try adding a small amount of a different, less polar organic solvent (e.g., hexane).
-
As a next step, you can attempt to filter the entire mixture through a pad of Celite®.
-
If all else fails and a centrifuge is available, transfer the mixture to centrifuge tubes and spin to separate the layers.
-
-
Once the layers have separated, proceed with the standard workup as described above.
Visualizations
Caption: A workflow for troubleshooting emulsion formation.
Caption: Factors contributing to emulsion formation.
References
Technical Support Center: Phenyltrimethylammonium Chloride (PTMAC) Catalyst
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of Phenyltrimethylammonium chloride (PTMAC) as a phase-transfer catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of PTMAC catalyst deactivation?
A1: The most common indicators of PTMAC catalyst deactivation include:
-
A noticeable decrease in the reaction rate.
-
The reaction stalling before completion.
-
A significant reduction in product yield and/or selectivity.
-
Formation of unexpected byproducts.
-
Physical changes in the catalyst, such as discoloration or the formation of a tarry substance.[1]
Q2: What are the primary causes of PTMAC deactivation?
A2: PTMAC deactivation can be attributed to three main mechanisms: poisoning, fouling, and thermal degradation.
-
Poisoning: This involves the strong chemical interaction of impurities with the catalyst, rendering it inactive. Common poisons for phase-transfer catalysts include sulfur compounds, and in some cases, highly polarizable leaving groups like iodide.[2]
-
Fouling: This is the physical deposition of materials, such as polymers or tarry byproducts from the reaction, onto the catalyst surface. This blockage of active sites prevents reactants from accessing them.
-
Thermal Degradation: PTMAC can decompose at elevated temperatures, leading to a loss of catalytic activity. The decomposition temperature for similar quaternary ammonium salts can be determined using techniques like Thermogravimetric Analysis (TGA).[3][4]
Q3: How does the presence of a strong base, like concentrated potassium hydroxide (KOH), affect PTMAC stability?
A3: While a basic medium is often necessary for reactions catalyzed by PTMAC, excessively high concentrations of strong bases, especially at elevated temperatures, can lead to catalyst degradation.[5] One common degradation pathway for quaternary ammonium salts under strongly basic conditions is Hofmann elimination, which results in the formation of an alkene and a tertiary amine.[5] Studies on the degradation of related compounds in the presence of KOH have shown a significant loss of the active substance over time, with the degradation rate being dependent on the base concentration.[6][7][8][9]
Q4: Can water in the reaction mixture impact the performance of the PTMAC catalyst?
A4: Yes, water can have a significant effect on the performance of a phase-transfer catalyst like PTMAC. The presence of water can influence the hydration of the anion being transferred, which in turn affects its reactivity in the organic phase. In some cases, water can inhibit the catalytic activity by competing with the reactants for adsorption on the catalyst.[7] For certain reactions, minimizing the amount of water can be beneficial.[10] However, in other systems, a small amount of water can be crucial for catalyst preactivation and can accelerate the reaction.[11] The optimal water content is highly dependent on the specific reaction being performed.
Troubleshooting Guides
Issue 1: Reduced Reaction Rate or Stalled Reaction
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning | Identify and Remove the Poison: • Sulfur Compounds: Ensure all reactants and solvents are free from sulfur-containing impurities. Pre-treatment of starting materials to remove sulfur may be necessary.[12][13] • Leaving Group Poisoning: If using iodide or tosylate as a leaving group, consider switching to a less polarizable leaving group like bromide or mesylate, as highly polarizable anions can pair strongly with the quaternary ammonium cation and inhibit its catalytic activity.[2]Increase Catalyst Loading: A temporary solution may be to increase the catalyst loading to compensate for the poisoned catalyst. |
| Catalyst Fouling | Prevent Fouling: • Optimize reaction conditions (e.g., temperature, concentration) to minimize the formation of polymeric or tarry byproducts.Regenerate the Catalyst: • See the "Experimental Protocols" section for a general procedure on catalyst regeneration by solvent washing. |
| Insufficient Mass Transfer | Optimize Agitation: • Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. For many phase-transfer catalysis reactions, moderate agitation (e.g., 300-500 rpm) is a good starting point to create sufficient interfacial area without promoting emulsion formation.[14] The optimal stirring speed is system-dependent. |
| Incorrect pH | Adjust pH: • The pH of the aqueous phase is critical. For reactions requiring a basic environment, ensure the pH is high enough to generate the active nucleophile but not so high as to cause significant catalyst degradation.[5] Use a pH meter for accurate measurement and adjustment. |
Issue 2: Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | Follow the troubleshooting steps for "Reduced Reaction Rate or Stalled Reaction." |
| Side Reactions | Optimize Reaction Conditions: • Temperature: Lowering the reaction temperature may reduce the rate of side reactions. However, this may also decrease the rate of the desired reaction. • Concentration: Adjusting the concentration of reactants can sometimes favor the desired reaction pathway. |
| Emulsion Formation | Prevent Emulsions: • Optimize Catalyst Concentration: Use the lowest effective concentration of PTMAC (typically 1-5 mol%).[14] • Solvent Choice: Select a more non-polar organic solvent (e.g., toluene, hexane) if possible.[14] • Aqueous Phase Ionic Strength: Increase the ionic strength of the aqueous phase by adding a salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to help break emulsions.[14]Break Emulsions: • See the troubleshooting guide for "Persistent Emulsion Formation." |
Issue 3: Persistent Emulsion Formation
| Potential Cause | Troubleshooting Steps |
| High Catalyst Concentration | Reduce the concentration of PTMAC to the minimum required for efficient catalysis (typically 1-5 mol%).[14] |
| Intense Agitation | Reduce the stirring speed. The goal is to create sufficient interfacial area for the reaction without excessive shearing forces that lead to stable emulsions.[14] |
| Unfavorable Solvent Choice | If the reaction allows, switch to a more non-polar organic solvent like toluene or hexane, which are less prone to forming stable emulsions compared to solvents with some water miscibility.[14] |
| Phase Volume Ratio | Experiment with different ratios of the aqueous and organic phases. |
| Breaking an Existing Emulsion | • Addition of Brine: Add a saturated solution of sodium chloride (brine) to the emulsion and gently swirl. This increases the ionic strength of the aqueous phase and can help break the emulsion.[14] • Filtration through Celite®: Filter the emulsion through a pad of a filter aid like Celite®. This can help to coalesce the dispersed droplets.[14] • Addition of a Different Solvent: Judiciously add a small amount of a third solvent that is miscible with the organic phase but not the aqueous phase (e.g., diethyl ether) to help break the emulsion.[14] |
Quantitative Data Summary
Table 1: Thermal Decomposition Data for a Similar Quaternary Ammonium Salt (Triethylmethylammonium chloride)
| Property | Value |
| Melting Point | 282-284 °C |
| Decomposition Temperature | 239-243 °C |
| Source:[3] |
Note: This data is for a structurally similar compound and should be used as an estimate for PTMAC. The actual thermal stability of PTMAC should be determined experimentally using techniques like TGA/DSC.
Experimental Protocols
Protocol 1: General Procedure for Regeneration of Fouled PTMAC by Solvent Washing
Objective: To remove organic residues (fouling) from a deactivated PTMAC catalyst.
Materials:
-
Deactivated PTMAC catalyst
-
A suitable organic solvent (e.g., acetone, isopropanol, or the reaction solvent) in which the fouling material is soluble but the PTMAC is less soluble, especially at lower temperatures.
-
Filter funnel and filter paper
-
Vacuum flask
-
Beaker
-
Stir plate and stir bar
Procedure:
-
Separation: After the reaction, separate the catalyst from the reaction mixture. If the catalyst is a solid, it can be filtered. If it is dissolved, it may need to be precipitated first by adding a non-solvent or by cooling.
-
Washing: a. Place the deactivated catalyst in a beaker with a suitable solvent. b. Stir the mixture for several hours at room temperature or a slightly elevated temperature to dissolve the fouling material. c. Filter the catalyst from the solvent. d. Repeat the washing process with fresh solvent if the catalyst remains discolored or oily.
-
Drying: a. Dry the washed catalyst in a vacuum oven at a temperature below its decomposition point to remove any residual solvent.
-
Activity Check: a. Test the activity of the regenerated catalyst in a small-scale reaction and compare its performance to that of fresh catalyst.
Protocol 2: General Procedure for Thermogravimetric Analysis (TGA) of PTMAC
Objective: To determine the thermal stability and decomposition temperature of PTMAC.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)[1]
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the PTMAC sample (typically 5-10 mg) into a TGA sample pan.[3]
-
Instrument Setup: a. Place the sample pan in the TGA instrument. b. Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).
-
Thermal Program: a. Heat the sample from ambient temperature to a final temperature well above the expected decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).[3]
-
Data Analysis: a. Record the mass of the sample as a function of temperature. b. The onset of decomposition is typically determined as the temperature at which a significant mass loss begins. This can be determined by the intersection of the baseline tangent and the tangent of the decomposition curve.
Visualizations
Caption: Major pathways for this compound (PTMAC) catalyst deactivation.
Caption: A logical workflow for troubleshooting common issues in PTMAC-catalyzed reactions.
Caption: A workflow for the regeneration of a deactivated PTMAC catalyst.
References
- 1. mt.com [mt.com]
- 2. rockymountainlabs.com [rockymountainlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. iitk.ac.in [iitk.ac.in]
- 5. francis-press.com [francis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Oxidative degradation of glycine in aqueous KOH/K2CO3 solutions for CO2 capture | Semantic Scholar [semanticscholar.org]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. [PDF] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Preventing side reactions in Phenyltrimethylammonium chloride catalysis
Welcome to the Technical Support Center for Phenyltrimethylammonium Chloride (PTC) catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during its use as a phase-transfer catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in catalysis?
This compound is a quaternary ammonium salt widely used as a phase-transfer catalyst (PTC).[1][2] Its primary role is to facilitate the transfer of reactants between immiscible phases, typically an aqueous and an organic phase, thereby increasing reaction rates and yields.[1] This is particularly useful in organic synthesis for reactions such as nucleophilic substitutions, alkylations, and the generation of carbenes.
Q2: What are the most common side reactions observed during catalysis with this compound?
The most common side reactions are related to the thermal and chemical stability of the catalyst itself, especially under basic conditions and at elevated temperatures. These include:
-
Hofmann Elimination: Degradation of the catalyst to form an alkene (ethene) and a tertiary amine (N,N-dimethylaniline). This is a significant issue in reactions requiring strong bases and high temperatures.
-
Nucleophilic Substitution: The chloride counter-ion or other nucleophiles present in the reaction mixture can attack the methyl groups of the catalyst, leading to the formation of methyl chloride and N,N-dimethylaniline.
-
Emulsion Formation: Due to its surfactant-like properties, this compound can promote the formation of stable emulsions, complicating product isolation and purification.[1]
-
Catalyst Poisoning: Highly lipophilic anions, such as tosylate and iodide, can pair strongly with the quaternary ammonium cation, hindering its ability to transport the desired reactant and thus "poisoning" the catalyst.[3]
Q3: At what temperature does this compound start to decompose?
This compound has a reported melting point with decomposition in the range of 246-248 °C.[4][5] However, its decomposition in solution, particularly under catalytic conditions, can occur at significantly lower temperatures. For instance, its close analog, benzyltrimethylammonium chloride, is reported to be stable up to 135°C, above which it decomposes into benzyl chloride and trimethylamine.[6] It is crucial to consider that the presence of strong bases can significantly lower the decomposition temperature.
Troubleshooting Guides
Problem 1: Low reaction yield and suspected catalyst degradation.
Possible Cause: The primary cause of low yield when catalyst degradation is suspected is often the decomposition of this compound via Hofmann elimination, especially in reactions conducted at high pH and elevated temperatures.
Troubleshooting Steps:
-
Temperature Control: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. It is advisable to perform initial optimization experiments to determine the minimum effective temperature.
-
Choice of Base: If possible, use a weaker base or a solid base (e.g., potassium carbonate) to minimize the concentration of hydroxide ions in the aqueous phase. For reactions requiring a strong base, consider adding it portion-wise to maintain a low instantaneous concentration.
-
Reaction Time: Monitor the reaction progress and stop it as soon as the desired conversion is reached to minimize the catalyst's exposure to harsh conditions.
-
Catalyst Loading: While a higher catalyst loading can increase the initial reaction rate, it can also lead to a higher concentration of degradation products. Optimize the catalyst loading to find a balance between reaction efficiency and stability.
Problem 2: Formation of an intractable emulsion during workup.
Possible Cause: The amphiphilic nature of this compound can lead to the formation of stable emulsions, making phase separation difficult.
Troubleshooting Steps:
-
Reduce Catalyst Concentration: Use the minimum effective amount of catalyst.
-
Addition of Salt: After the reaction is complete, add a saturated solution of sodium chloride (brine) to the aqueous phase. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Solvent Addition: Adding a small amount of a different organic solvent (e.g., diethyl ether or ethyl acetate) can sometimes disrupt the emulsion.
-
Filtration: Passing the emulsified mixture through a pad of Celite® or a similar filter aid can help to break the emulsion.
-
Centrifugation: If the emulsion is persistent, centrifugation can be an effective method to force phase separation.
Experimental Protocols
Protocol for Minimizing Hofmann Elimination
This protocol provides a general guideline for a nucleophilic substitution reaction where catalyst degradation is a concern.
Materials:
-
Organic substrate
-
Nucleophile
-
This compound (1-5 mol%)
-
Organic solvent (e.g., toluene, chlorobenzene)
-
Aqueous base (e.g., 50% NaOH, solid K₂CO₃)
-
Saturated NaCl solution (brine)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the organic substrate in the chosen organic solvent.
-
Reagent Addition: Add the nucleophile to the organic phase. If using a solid base, add it at this stage.
-
Catalyst Addition: Add the this compound to the reaction mixture.
-
Base Addition (for liquid bases): If using an aqueous solution of a strong base, add it slowly to the vigorously stirred reaction mixture.
-
Temperature Control: Heat the reaction mixture to the lowest effective temperature (start with trials at 50-60 °C). Monitor the internal temperature of the reaction.
-
Reaction Monitoring: Follow the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add brine to the mixture and stir for 10-15 minutes to aid in phase separation and break any potential emulsions.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method (e.g., chromatography, recrystallization).
Data Summary
| Parameter | Value | Reference |
| Melting Point | 246-248 °C (decomposes) | [4][5] |
| Solubility in Water | 333 g/L | [4] |
| pH (in water) | ~4.5 (for a 333 g/L solution at 20°C) | [4] |
| Decomposition Temperature (of Benzyltrimethylammonium chloride) | > 135 °C | [6] |
Visualizations
Catalytic Cycle of this compound
Caption: Catalytic cycle of this compound in a phase-transfer reaction.
Hofmann Elimination of this compound
References
Technical Support Center: Purification of Products from Phenyltrimethylammonium Chloride Reactions
This guide provides researchers, scientists, and drug development professionals with practical solutions for purifying reaction products when Phenyltrimethylammonium chloride (PTMAC) is used as a reagent or catalyst. PTMAC's properties, particularly its high water solubility, often present unique challenges during product isolation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying products from reactions involving this compound (PTMAC)?
The main challenge stems from the physical properties of PTMAC. It is a quaternary ammonium salt, making it highly polar and freely soluble in water.[1] This can lead to:
-
Difficult Separation from Polar or Water-Soluble Products: If your desired product has any significant water solubility, separating it from PTMAC using standard extraction techniques can be difficult.[2]
-
Emulsion Formation: PTMAC has surfactant properties, which can promote the formation of stable emulsions during aqueous workups, complicating phase separation.[3][4]
-
Contamination of the Final Product: If not removed effectively, PTMAC can co-crystallize with or remain as a contaminant in the isolated product.
Q2: My product is soluble in organic solvents and insoluble in water. What is the best way to remove PTMAC?
For water-insoluble organic products, a simple aqueous workup is the most effective method. Since PTMAC is highly soluble in water, it will partition into the aqueous phase, leaving your product in the organic layer.
Recommended Protocol: Standard Aqueous Workup
-
Transfer the entire reaction mixture to a separatory funnel.
-
Add an organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane) to dilute the mixture.
-
Add an equal volume of deionized water to wash the organic phase. Invert the funnel several times, venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash process 2-3 times with deionized water, followed by a final wash with saturated sodium chloride solution (brine) to help remove residual water from the organic layer.[5]
-
Drain the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[5]
Q3: My product is a solid. Can I use recrystallization to remove PTMAC?
Yes, recrystallization is an excellent technique for purifying solid products, provided a suitable solvent is found.[6][7][8] The goal is to identify a solvent where your product's solubility is high at an elevated temperature but low at room or cold temperatures, while PTMAC remains either highly soluble or completely insoluble.
Given PTMAC's ionic nature, it is generally insoluble in non-polar organic solvents. Therefore, recrystallizing your non-polar to moderately polar solid product from a solvent like hexanes, toluene, or ethyl acetate can effectively leave the PTMAC impurity behind as an un-dissolved solid (which can be removed by hot filtration) or keep it in the mother liquor.
Q4: Both my product and PTMAC are water-soluble. How can I separate them?
This is a more challenging scenario. Standard extraction will not be effective. Consider the following advanced techniques:
-
Reversed-Phase Chromatography: This technique separates compounds based on polarity. A C18 silica column is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). The highly polar PTMAC will have minimal interaction with the stationary phase and will elute very quickly, while a less polar (but still water-soluble) product will be retained longer, allowing for separation.[9] Adjusting the pH or adding a buffer to the mobile phase can often improve the separation.[9]
-
Lyophilization Followed by Solvent Extraction: Freeze-dry (lyophilize) the aqueous reaction mixture to remove all water, resulting in a mixture of solid product and PTMAC.[2] Then, perform a Soxhlet extraction or slurry the solid mixture in a solvent (e.g., isopropanol, acetone, or dichloromethane) that will selectively dissolve your product but not the PTMAC salt.[2] Filter the mixture to isolate your product in the filtrate.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Persistent Emulsion During Aqueous Workup | PTMAC is acting as a surfactant.[3][4] | Add a saturated aqueous solution of NaCl (brine) to increase the ionic strength of the aqueous phase. If the emulsion persists, filter the mixture through a pad of Celite or consider centrifugation to break the emulsion. |
| Product is Contaminated with PTMAC After Extraction | Insufficient washing. | Increase the number of aqueous washes (from 2-3 to 4-5) or increase the volume of water used for each wash. A final brine wash is always recommended.[5] |
| Low Product Yield After Recrystallization | The product has some solubility in the cold solvent; too much solvent was used. | Ensure you are using the minimum amount of hot solvent required to fully dissolve the product.[6] Cool the solution slowly and then in an ice bath to maximize crystal formation.[8] |
| Product Fails to Crystallize | The solution is not sufficiently saturated, or nucleation has not occurred. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. Add a seed crystal of the pure product if available. If the solution is too dilute, remove some solvent under reduced pressure and attempt to cool again. |
| PTMAC Co-precipitates with Product | The chosen recrystallization solvent is not optimal; PTMAC may have low solubility. | If PTMAC is insoluble in the hot solvent, perform a hot filtration to remove it before cooling.[8] Alternatively, select a more polar recrystallization solvent that will dissolve both the product and PTMAC at high temperatures, but only allow the product to crystallize upon cooling. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound (PTMAC)
| Property | Value | Reference(s) |
| CAS Number | 138-24-9 | [10][11][12][13][14] |
| Molecular Formula | C₉H₁₄ClN | [10][15][12] |
| Molecular Weight | 171.67 g/mol | [11][14] |
| Appearance | White to off-white crystalline powder | [1][15] |
| Melting Point | 246-248 °C (decomposes) | [11][14] |
| Solubility in Water | 333 g/L (freely soluble) | [1][11] |
| Bulk Density | ~540 kg/m ³ | [11] |
Experimental Protocols & Workflows
Purification Strategy Workflow
The selection of a purification strategy depends primarily on the solubility of your desired product. The following workflow provides a general decision-making process.
Troubleshooting Emulsions
Emulsions are a common issue when working with surfactant-like molecules such as PTMAC. The following logical diagram outlines steps to resolve them.
References
- 1. adpharmachem.com [adpharmachem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. biotage.com [biotage.com]
- 10. This compound [webbook.nist.gov]
- 11. This compound for synthesis 138-24-9 [sigmaaldrich.com]
- 12. This compound [webbook.nist.gov]
- 13. This compound | C9H14N.Cl | CID 67309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Trimethylphenylammonium chloride = 98 138-24-9 [sigmaaldrich.com]
- 15. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Improving yield in Phenyltrimethylammonium chloride catalyzed synthesis
Welcome to the technical support center for the synthesis of Phenyltrimethylammonium chloride (PTMAC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of PTMAC, a versatile phase transfer catalyst.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method for synthesizing this compound is through the quaternization of an amine, specifically the reaction of N,N-dimethylaniline with a methylating agent such as methyl chloride. This reaction is a type of nucleophilic substitution known as the Menschutkin reaction.
Q2: What are the key factors influencing the yield of the reaction?
A2: The yield of this compound synthesis is primarily influenced by the choice of solvent, reaction temperature, and the molar ratio of the reactants. Polar solvents generally favor the reaction, and optimizing the temperature can increase the reaction rate without leading to significant decomposition.
Q3: What are some common side reactions to be aware of?
A3: A potential side reaction is the oxidation of the tertiary amine (N,N-dimethylaniline) to form an N-oxide. It is also possible for impurities in the starting materials or solvent to lead to undesired byproducts.
Q4: How can I purify the final this compound product?
A4: Recrystallization is a common and effective method for purifying solid this compound.[3][4][5][6] The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly, promoting the formation of pure crystals.[3][4][5][6] Insoluble impurities can be removed by filtering the hot solution.[3][5]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Solvent: The polarity of the solvent significantly affects the reaction rate. Less polar solvents can hinder the formation of the charged product. 2. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. 3. Improper Molar Ratio: An insufficient amount of the methylating agent will result in incomplete conversion of the starting material. | 1. Solvent Selection: Employ polar aprotic solvents like acetonitrile or acetone. The rate of quaternization reactions tends to increase with the dielectric constant of the medium. 2. Temperature Optimization: Gradually increase the reaction temperature. For the similar quaternization of N,N-dimethylaniline with benzyl chloride, the reaction rate increases with temperature. However, be cautious of potential decomposition at excessively high temperatures. 3. Adjust Molar Ratio: Use a slight excess of the methylating agent (e.g., 1.1 to 1.5 equivalents) to ensure complete reaction of the N,N-dimethylaniline. |
| Product Fails to Precipitate/Crystallize | 1. Supersaturated Solution: The solution may be supersaturated, and crystallization has not been initiated. 2. Presence of Impurities: Impurities can sometimes inhibit crystallization. 3. Inappropriate Solvent for Crystallization: The solvent used for the reaction may not be ideal for crystallization. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of this compound. 2. Purification Prior to Crystallization: If significant impurities are suspected, consider a preliminary purification step, such as washing the reaction mixture with a non-polar solvent to remove unreacted N,N-dimethylaniline. 3. Solvent Addition for Precipitation: If the product is soluble in the reaction solvent, precipitation can often be induced by adding a less polar co-solvent, such as diethyl ether, until the solution becomes cloudy. |
| Product is Contaminated with Starting Material (N,N-dimethylaniline) | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Inefficient Purification: The purification method may not be adequately removing the unreacted tertiary amine. | 1. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. 2. Optimize Purification: During workup, wash the crude product with a non-polar solvent in which this compound is insoluble but N,N-dimethylaniline is soluble (e.g., diethyl ether or hexane). For recrystallization, choose a solvent system where the solubility of N,N-dimethylaniline is high even at low temperatures. |
| Oily Product Formation | The product may be "oiling out" instead of crystallizing, which can trap impurities. | This can occur if the cooling process is too rapid or if the wrong solvent is used. Allow the solution to cool slowly to room temperature before placing it in an ice bath. If oiling persists, try redissolving the oil in a minimal amount of hot solvent and cooling again, or select a different recrystallization solvent. |
Experimental Protocols
The following is a general experimental protocol for the synthesis of this compound.
Materials:
-
N,N-dimethylaniline
-
Methyl chloride (or other suitable methylating agent like dimethyl sulfate)
-
Anhydrous polar aprotic solvent (e.g., acetone, acetonitrile)
-
Diethyl ether (for precipitation/washing)
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve N,N-dimethylaniline in the chosen anhydrous solvent.
-
Slowly add the methylating agent to the solution. A slight excess of the methylating agent is recommended.
-
Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the reaction progress. The reaction time will depend on the specific reactants and conditions.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. If not, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Wash the collected solid with the non-polar solvent to remove any unreacted N,N-dimethylaniline.
-
For further purification, recrystallize the crude product from a suitable solvent system.
-
Dry the purified this compound crystals under vacuum.
Data Presentation
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Solvent | Polar Aprotic (e.g., Acetonitrile, Acetone) | High | Stabilizes the charged transition state and product. |
| Non-polar (e.g., Toluene, Hexane) | Low | Does not effectively solvate the charged species, slowing down the reaction. | |
| Temperature | Increased (within limits) | Increased | Increases the reaction rate according to Arrhenius kinetics. |
| Too High | Decreased | May lead to decomposition of the product or starting materials. | |
| Molar Ratio (Methylating Agent:Amine) | > 1 (e.g., 1.1:1 - 1.5:1) | Optimal | Drives the reaction to completion by ensuring all the amine reacts. |
| < 1 | Low | Incomplete conversion of the starting amine. |
Visualizations
Below are diagrams illustrating the key processes in the synthesis and troubleshooting of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in PTMAC synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. adpharmachem.com [adpharmachem.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Phenyltrimethylammonium Chloride Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenyltrimethylammonium chloride, particularly concerning its stability under basic conditions.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in basic solutions?
This compound is generally stable under neutral and acidic conditions. However, in the presence of strong bases and particularly at elevated temperatures, it can undergo decomposition. The primary degradation pathway is nucleophilic aromatic substitution, leading to the formation of dimethylaniline and methanol. This decomposition can affect reaction yields and introduce impurities into your product.
Q2: What are the primary degradation products of this compound in a basic medium?
Under basic conditions, this compound decomposes into dimethylaniline and methanol. This has been confirmed by spectrophotometric analysis and quantitative recovery of dimethylaniline from the reaction mixture.
Q3: At what temperature does the decomposition of this compound become significant?
Significant decomposition has been observed at elevated temperatures (100-120 °C). However, it is important to note that some quaternary ammonium salts can also decompose at lower temperatures (50-70 °C) in alkaline solutions of KOH and NaOH[1]. Therefore, it is advisable to conduct reactions at the lowest effective temperature when using this catalyst in a basic medium.
Q4: Does the type of base used affect the stability of this compound?
Yes, the strength of the base can influence the rate of decomposition. Stronger bases, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), are more likely to promote degradation than weaker bases like carbonates.
Q5: Can I use this compound as a phase-transfer catalyst with strong aqueous bases?
Yes, it is widely used for this purpose. However, to minimize catalyst decomposition, it is recommended to use the mildest possible basic conditions and the lowest effective temperature. If catalyst instability is suspected, consider alternative phase-transfer catalysts that may be more stable under your specific reaction conditions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low reaction yield or incomplete reaction | Catalyst decomposition leading to a lower concentration of the active catalyst. | - Lower the reaction temperature.- Use a less concentrated basic solution if your reaction permits.- Consider adding the catalyst in portions throughout the reaction.- Switch to a more sterically hindered or thermally stable phase-transfer catalyst. |
| Formation of unexpected byproducts | The byproduct may be dimethylaniline, a degradation product of the catalyst. | - Analyze the byproduct using techniques like GC-MS or LC-MS to confirm its identity.- If dimethylaniline is confirmed, this is a strong indicator of catalyst decomposition.- Follow the steps to mitigate catalyst decomposition. |
| Inconsistent reaction rates between batches | Variability in the extent of catalyst decomposition due to slight differences in temperature or base concentration. | - Ensure precise temperature control of your reaction vessel.- Accurately prepare your basic solutions and ensure homogeneity.- Perform a stability study of the catalyst under your reaction conditions to understand its lifetime. |
| Difficulty in removing the catalyst after reaction | The formation of degradation products like dimethylaniline can complicate the purification process. | - An acidic wash of the organic phase can help in removing the basic dimethylaniline byproduct.- Consider using a polymer-supported version of the catalyst for easier removal. |
Data on Thermal Decomposition
The thermal decomposition of phenyltrimethylammonium hydroxide in 60% n-propanol-water has been studied, yielding the following second-order rate constants:
| Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) |
| 100 | 9.0 x 10⁻⁵ |
| 110 | 2.37 x 10⁻⁴ |
| 120 | 2.98 x 10⁻⁴ |
Data sourced from a 1956 study on the thermal decomposition of phenyltrimethylammonium hydroxide.
The Arrhenius activation energy for this decomposition was determined to be 29.8 kcal/mol.
Experimental Protocols
Protocol for Assessing the Stability of this compound under Basic Conditions
This protocol outlines a general procedure to determine the stability of this compound in a specific basic solution.
1. Materials:
- This compound
- The basic solution of interest (e.g., 1M NaOH)
- An appropriate organic solvent for extraction (e.g., dichloromethane or toluene)
- Internal standard for quantitative analysis (e.g., naphthalene)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Thermostated reaction vessel
2. Procedure:
- Prepare a stock solution of this compound in the basic solution of interest at a known concentration.
- Place the solution in a thermostated reaction vessel set to the desired experimental temperature.
- At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
- Immediately quench the reaction by neutralizing the aliquot with a standard acid solution.
- Add a known amount of internal standard to the quenched aliquot.
- Extract the solution with an organic solvent.
- Analyze the organic extract by HPLC to quantify the concentration of this compound and, if possible, the formation of dimethylaniline.
3. Analysis:
- Develop an HPLC method capable of separating this compound, dimethylaniline, and the internal standard. A C18 column with a mobile phase of acetonitrile and a phosphate buffer is a good starting point.
- Create a calibration curve for this compound and dimethylaniline.
- Plot the concentration of this compound versus time to determine the degradation kinetics.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound stability.
References
Technical Support Center: Managing Temperature in Phenyltrimethylammonium Chloride Reactions
Welcome to the technical support center for Phenyltrimethylammonium chloride (PTMAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing temperature control during their experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is temperature control important in its reactions?
This compound (PTMAC) is a quaternary ammonium salt commonly used as a phase transfer catalyst (PTC) in organic synthesis.[1][2] It facilitates reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[1]
Temperature control is critical for several reasons:
-
Reaction Rate: Increasing the temperature generally accelerates the reaction rate.[1][2][3][4][5]
-
Catalyst Stability: PTMAC, like other quaternary ammonium salts, can decompose at high temperatures.[1] This degradation can lead to a loss of catalytic activity.
-
Selectivity: Temperature can influence the selectivity of a reaction, potentially leading to the formation of undesired byproducts at elevated temperatures.
-
Exothermic Reactions: Many reactions are exothermic, releasing heat. Without proper control, the temperature can rise, leading to a runaway reaction, which is a significant safety hazard.
Q2: What is the typical operating temperature range for reactions using this compound?
The optimal temperature is highly dependent on the specific reaction. However, a general guideline for many phase transfer catalyzed reactions, such as the Williamson ether synthesis, is between 50 to 100°C .[6] It is always recommended to start with a lower temperature and gradually increase it while monitoring the reaction progress.
Q3: At what temperature does this compound decompose?
This compound has a melting point of approximately 246-248°C, at which it decomposes.[7] However, thermal degradation can begin at lower temperatures, especially in the presence of strong bases. The stability of the catalyst is also influenced by the solvent used.
Q4: Can I use this compound in strongly basic conditions?
Yes, but with caution. High pH, especially when combined with elevated temperatures, can promote the degradation of quaternary ammonium salts through a process called Hofmann elimination.[8] If you observe the formation of unexpected byproducts like alkenes, catalyst decomposition may be the cause. In such cases, lowering the reaction temperature or using a less concentrated base is advisable.[8]
Troubleshooting Guide
This guide addresses common temperature-related issues in PTMAC-catalyzed reactions.
| Issue | Possible Causes | Troubleshooting Steps |
| Reaction is too slow or not starting. | 1. Low Temperature: The activation energy of the reaction is not being overcome. 2. Poor Mixing: Inadequate agitation can lead to poor heat and mass transfer between the phases. 3. Catalyst Inactivity: The catalyst may have degraded due to improper storage or handling. | 1. Gradually increase the reaction temperature in 5-10°C increments, monitoring for reaction initiation. 2. Increase the stirring speed to improve the interfacial area between the phases. 3. Use a fresh batch of PTMAC. |
| Formation of unexpected byproducts. | 1. High Temperature: Elevated temperatures can enable side reactions with higher activation energies. 2. Catalyst Decomposition: At high temperatures, PTMAC can decompose, and the degradation products may participate in side reactions. | 1. Lower the reaction temperature. 2. If catalyst decomposition is suspected (e.g., in the presence of a strong base), consider using a more thermally stable catalyst like a phosphonium salt for high-temperature applications. |
| Reaction is too fast or shows a rapid exotherm (runaway reaction). | 1. Poor Heat Dissipation: The reaction vessel is not able to remove the heat generated by the exothermic reaction quickly enough. 2. Rate of Reagent Addition: Adding a reactive reagent too quickly can lead to a rapid release of heat. 3. High Concentration: More concentrated reactants can lead to a faster reaction rate and greater heat generation. | 1. Ensure efficient cooling by using an ice bath, a cooling mantle, or a jacketed reactor with a circulating coolant. 2. Add the highly reactive reagent slowly and portion-wise, monitoring the internal temperature closely. 3. Consider diluting the reaction mixture with an appropriate solvent. |
| Inconsistent results between batches. | 1. Poor Temperature Control: Fluctuations in temperature between batches can lead to variations in reaction rate and product distribution. 2. Inconsistent Heating/Cooling: Differences in the placement of the reaction vessel in the heating or cooling bath can affect heat transfer. | 1. Use a reliable temperature controller and ensure the temperature probe is placed correctly within the reaction mixture. 2. Standardize the experimental setup to ensure consistent heat transfer for every batch. |
Data Presentation
Table 1: General Temperature Ranges for Common PTMAC-Catalyzed Reactions
| Reaction Type | General Temperature Range (°C) | Notes |
| Williamson Ether Synthesis | 50 - 100 | Higher temperatures may favor elimination side reactions.[6] |
| Nucleophilic Substitution | 25 - 100 | The optimal temperature depends on the substrate and nucleophile. |
| Alkylation | 50 - 80 | For C-alkylation of active methylene compounds.[9] |
| Polymerization | Varies | Highly dependent on the monomer and initiator system. Careful control of exotherms is crucial. |
Table 2: Thermal Stability of this compound
| Parameter | Value | Reference |
| Melting Point (with decomposition) | 246-248 °C | [7] |
| Recommended Max. Operating Temperature | Reaction-dependent, generally below 150°C | General recommendation based on the stability of quaternary ammonium salts. |
| Conditions Promoting Decomposition | High temperatures, strong bases | [8] |
Experimental Protocols
Protocol 1: General Procedure for a PTMAC-Catalyzed Williamson Ether Synthesis with Temperature Control
This protocol provides a general guideline for synthesizing an ether from an alcohol and an alkyl halide using PTMAC as a phase transfer catalyst.
Materials:
-
Alcohol (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Sodium hydroxide (or potassium hydroxide), 50% aqueous solution (2.0 eq)
-
This compound (0.05 - 0.1 eq)
-
Toluene (or other suitable organic solvent)
-
Deionized water
Equipment:
-
Jacketed reactor or round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating/cooling circulator or a controlled temperature oil bath
-
Thermocouple or thermometer to monitor the internal reaction temperature
-
Addition funnel
Procedure:
-
Setup: Assemble the reactor with the stirrer, condenser, and temperature probe. Connect the jacketed reactor to the heating/cooling circulator.
-
Initial Charge: Charge the alcohol, toluene, and PTMAC to the reactor.
-
Temperature Adjustment: Set the circulator to the desired reaction temperature (e.g., 60°C).
-
Base Addition: Once the reactor contents have reached the set temperature, begin the slow, dropwise addition of the sodium hydroxide solution using the addition funnel. Monitor the internal temperature closely. If a significant exotherm is observed, slow down the addition rate.
-
Alkyl Halide Addition: After the base addition is complete, add the alkyl halide dropwise.
-
Reaction Monitoring: Maintain the reaction at the set temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by distillation or chromatography.
Protocol 2: Managing a Highly Exothermic PTMAC-Catalyzed Reaction
This protocol outlines steps to manage a reaction that is known to be highly exothermic.
-
Dilution: Conduct the reaction in a more dilute solution to help dissipate the heat generated.
-
Controlled Addition: Add the most reactive reagent slowly and in small portions to the reaction mixture.
-
Cooling: Use a cooling bath (e.g., ice-water or dry ice-acetone) to maintain a low reaction temperature. For larger scale reactions, a jacketed reactor with a powerful cooling circulator is recommended.
-
Monitoring: Continuously monitor the internal temperature of the reaction. An alarm system that triggers when the temperature exceeds a set point is advisable for larger-scale reactions.
-
Quenching: Have a quenching agent ready to stop the reaction in case of a thermal runaway. The choice of quenching agent will depend on the specific reaction chemistry.
Visualizations
Caption: A typical experimental workflow for a PTMAC-catalyzed reaction.
Caption: A logic diagram for troubleshooting common temperature-related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Common pitfalls to avoid when using Phenyltrimethylammonium chloride
Welcome to the technical support center for Phenyltrimethylammonium chloride (PTMA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common pitfalls and to offer troubleshooting support for experiments involving this versatile phase-transfer catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PTMA) and what are its primary applications?
A1: this compound (PTMA), CAS No. 138-24-9, is a quaternary ammonium salt.[1][2][3] It is primarily used as a phase-transfer catalyst (PTC) in a variety of organic reactions, including nucleophilic substitutions, alkylations, and dichlorocyclopropanations.[4][5] Its amphiphilic nature allows it to facilitate reactions between reactants in immiscible phases (e.g., an aqueous and an organic phase) by transferring one of the reactants across the phase boundary, thereby increasing reaction rates and yields.[4][5]
Q2: In which solvents is PTMA soluble?
Q3: What is the thermal stability of PTMA?
A3: PTMA is stable under normal conditions but will decompose at high temperatures.[5] The melting point is reported to be around 246-247 °C, with decomposition.[6] A thermogravimetric analysis (TGA) of a related complex containing the phenyltrimethylammonium cation showed a first stage of decomposition starting at 180 °C.[9] It is recommended to consult the safety data sheet for specific handling and storage temperature recommendations, which is typically between 2-30°C.[6]
Q4: Is PTMA stable in acidic and basic solutions?
Troubleshooting Guides
Issue 1: Low or No Reaction Yield
A low or non-existent yield in a phase-transfer catalyzed reaction using PTMA can be frustrating. The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Low Reaction Yield
Caption: A step-by-step workflow for troubleshooting low reaction yields.
| Potential Cause | Troubleshooting Steps |
| Impure Reactants or Solvents | - Ensure the purity of all starting materials and solvents. Water is a common impurity that can hinder reactions.[12] - Purify reagents if necessary. |
| Incorrect Stoichiometry | - Carefully re-calculate and re-weigh all reactants. |
| Inactive Catalyst | - PTMA is hygroscopic; improper storage can lead to degradation. Use freshly opened or properly stored catalyst.[1] - Consider the possibility of catalyst poisoning by impurities in the reactants or solvent. |
| Suboptimal Catalyst Concentration | - The typical concentration for a phase-transfer catalyst is 1-10 mol% relative to the limiting reagent. - A concentration that is too low will result in a slow reaction, while a concentration that is too high can lead to emulsion formation.[10] |
| Inappropriate Reaction Temperature | - If the reaction is too slow, consider increasing the temperature. However, be mindful of the thermal stability of PTMA and potential side reactions at higher temperatures.[5] |
| Insufficient Reaction Time | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR) to determine if the reaction has gone to completion. |
| Poor Mixing | - Vigorous stirring is crucial in phase-transfer catalysis to maximize the interfacial area between the two phases. A stirring rate of 300-500 rpm is a good starting point.[10] |
| Product Loss During Work-up | - Ensure the pH of the aqueous phase is adjusted to ensure your product is in its least water-soluble form before extraction.[12] - Perform multiple extractions with smaller volumes of organic solvent.[12] - If an emulsion forms, see the troubleshooting guide for emulsions below. |
Issue 2: Formation of a Stable Emulsion During Work-up
The surfactant-like properties of PTMA can sometimes lead to the formation of stable emulsions, making phase separation difficult.
Troubleshooting Emulsion Formation
References
- 1. This compound | C9H14N.Cl | CID 67309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound for synthesis 138-24-9 [sigmaaldrich.com]
- 7. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 8. benchchem.com [benchchem.com]
- 9. store.p212121.com [store.p212121.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Phenyltrimethylammonium Chloride (PTC) as a Catalyst
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for enhancing the efficiency of Phenyltrimethylammonium chloride (PTC) in catalytic applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary catalytic function of this compound (PTC)?
A1: this compound is a quaternary ammonium salt that primarily functions as a Phase-Transfer Catalyst (PTC). Its role is to facilitate the transport of a reactant, typically an anion, from one phase (e.g., aqueous) into another immiscible phase (e.g., organic) where the bulk of the reaction occurs. This overcomes the insolubility of reactants in different phases, thereby increasing reaction rates significantly.
Q2: In which types of reactions is this compound most effective?
A2: PTC is highly effective in a variety of biphasic organic reactions involving nucleophilic substitution. Common applications include:
-
Williamson Ether Synthesis: Synthesizing ethers from an organohalide and an alcohol.
-
Alkylation Reactions: C-alkylation, O-alkylation, and N-alkylation of various substrates.
-
Polymerization Reactions: Used in the synthesis of polymers like polycarbonates and polyesters.
-
Epoxidation Reactions: Facilitating the reaction between an alkene and an oxidizing agent.
-
Cyanation Reactions: The substitution of a halide with a cyanide group.
Q3: How does PTC compare to other phase-transfer catalysts like TBAB (Tetrabutylammonium bromide)?
A3: The choice of a phase-transfer catalyst depends on the specific reaction conditions and reactants. PTC is often chosen for its thermal stability and effectiveness. Compared to a catalyst like Tetrabutylammonium bromide (TBAB), PTC's efficiency can vary. The key difference lies in the lipophilicity of the cation. The tetrabutylammonium cation in TBAB is generally more lipophilic than the phenyltrimethylammonium cation, which can make it more effective in some organic solvents. However, PTC can be a more cost-effective option and may exhibit superior performance in specific applications, particularly where thermal stability is a concern. The optimal catalyst is best determined experimentally.
Q4: What is the general mechanism of catalysis for PTC?
A4: PTC operates via the phase-transfer mechanism. The positively charged phenyltrimethylammonium cation [(C₆H₅)N(CH₃)₃]⁺ forms an ion pair with the reactant anion (e.g., OH⁻, CN⁻) from the aqueous phase. This new, organic-soluble ion pair is then transferred into the organic phase. Once in the organic phase, the anion is poorly solvated ("naked") and thus highly reactive, allowing it to react readily with the organic substrate. After the reaction, the catalyst cation shuttles the leaving group anion back to the aqueous phase to repeat the cycle.
Below is a diagram illustrating the general mechanism of phase-transfer catalysis.
Caption: Mechanism of this compound in phase-transfer catalysis.
Troubleshooting Guide
This section addresses common issues encountered during experiments using PTC as a catalyst.
Problem 1: Low or no product yield.
This is the most common issue and can be caused by several factors. The following workflow can help diagnose the problem.
Caption: Decision workflow for troubleshooting low product yield in PTC-catalyzed reactions.
Problem 2: The reaction is slow or stalls before completion.
-
Possible Cause: Insufficient interfacial area between the two phases.
-
Solution: Increase the stirring speed significantly. Using a mechanical stirrer instead of a magnetic stir bar can create a finer emulsion, maximizing the surface area where the phase transfer occurs.
-
Possible Cause: Catalyst deactivation.
-
Solution: Phenyltrimethylammonium salts can be susceptible to Hofmann elimination at high temperatures and in the presence of a strong base, which deactivates the catalyst. If your reaction requires these conditions, consider running it at the lowest effective temperature or adding the catalyst in portions throughout the reaction.
Problem 3: Formation of undesired side products.
-
Possible Cause: The reacting anion (e.g., hydroxide) is too reactive in the organic phase, leading to side reactions like saponification of an ester substrate.
-
Solution:
-
Lower the Temperature: This can often reduce the rate of side reactions more than the desired reaction.
-
Control pH: Use a buffered aqueous solution or a weaker base (e.g., potassium carbonate instead of sodium hydroxide) to lower the concentration of the aggressive anion in the organic phase.
-
The table below summarizes how adjusting parameters can influence reaction outcomes.
| Parameter | Recommended Adjustment | Potential Impact on Efficiency |
| Catalyst Loading | Increase from 1 mol% to 5-10 mol% | Can significantly increase reaction rate if the reaction is catalyst-limited. |
| Stirring Speed | Increase from 500 rpm to >1000 rpm | Improves mass transfer between phases, boosting the observed reaction rate. |
| Temperature | Increase/decrease in 10°C increments | Affects reaction kinetics; optimization is key to balance rate and side reactions. |
| Solvent Choice | Switch from non-polar (e.g., toluene) to polar aprotic (e.g., chlorobenzene) | The solvent affects the solubility of the ion pair and can influence anion reactivity. |
| Base Concentration | Decrease concentration of aqueous NaOH from 50% to 25% | Reduces the rate of base-catalyzed side reactions like hydrolysis. |
Experimental Protocols
Protocol 1: Synthesis of Benzyl Phenyl Ether (Williamson Ether Synthesis)
This protocol details a representative PTC-catalyzed etherification.
1. Materials:
-
Phenol (10 mmol)
-
Benzyl chloride (12 mmol)
-
Sodium hydroxide (20 mmol)
-
This compound (PTC) (1 mmol, 10 mol%)
-
Toluene (50 mL)
-
Deionized water (50 mL)
-
Round-bottom flask with reflux condenser and mechanical stirrer
2. Procedure Workflow:
Caption: Experimental workflow for the synthesis of benzyl phenyl ether using PTC.
3. Detailed Steps:
-
Prepare the aqueous phase by dissolving sodium hydroxide in deionized water.
-
In the round-bottom flask, dissolve the phenol and benzyl chloride in toluene.
-
Add the aqueous NaOH solution to the flask, followed by the this compound catalyst.
-
Fit the flask with a reflux condenser and begin vigorous stirring.
-
Heat the mixture to 60°C and maintain this temperature.
-
Monitor the reaction's progress by taking small aliquots from the organic layer and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and remove the aqueous layer.
-
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Expected Outcome Data Comparison:
The efficiency of PTC is often compared to uncatalyzed reactions or reactions with other catalysts.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| None | 0 | 24 | < 5 |
| PTC | 5 | 4 | 92 |
| TBAB | 5 | 4.5 | 89 |
Technical Support Center: Phenyltrimethylammonium Chloride (PTMAC) Catalyst Recovery and Recycling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recovery and recycling of Phenyltrimethylammonium chloride (PTMAC), a versatile phase transfer catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the primary motivations for recovering and recycling this compound (PTMAC)?
A1: The primary drivers for recovering and recycling PTMAC include:
-
Cost Reduction: PTMAC, like many phase transfer catalysts, can be a significant cost component in chemical synthesis, especially on a large scale.[1] Effective recycling can lead to substantial savings.
-
Environmental Responsibility: Proper recovery and reuse of PTMAC minimizes the discharge of chemical waste into the environment, contributing to greener and more sustainable chemical processes.[1] Quaternary ammonium compounds can be toxic to aquatic organisms, making their removal from wastewater crucial.[2]
-
Process Consistency: Reusing a well-characterized recycled catalyst can contribute to more consistent reaction outcomes.
Q2: What are the common methods for recovering PTMAC from a reaction mixture?
A2: Common methods for recovering quaternary ammonium salt catalysts like PTMAC include:
-
Aqueous Extraction: This is the most common method, leveraging the water solubility of PTMAC to extract it from the organic phase.[3]
-
Precipitation/Crystallization: The catalyst can be precipitated from the reaction mixture by adding an anti-solvent or by changing the temperature.
-
Membrane Filtration (Nanofiltration): This technique uses a membrane to separate the catalyst from the product and solvent, offering a high-efficiency recovery method.[4][5]
-
Adsorption: The catalyst can be adsorbed onto a solid support like clay, silica, or alumina.[3]
Q3: What are the typical signs of PTMAC deactivation?
A3: Indicators of PTMAC deactivation are similar to those for other quaternary ammonium salt catalysts and include:
-
Decreased Reaction Rate: The reaction proceeds slower than with a fresh catalyst under identical conditions.
-
Lower Product Yield: A noticeable reduction in the final product yield.
-
Incomplete Conversion: The reaction stalls before the complete consumption of starting materials.
-
Increased Byproduct Formation: A loss of selectivity may be observed.
Q4: What causes PTMAC to deactivate?
A4: PTMAC deactivation can occur through several mechanisms:
-
Thermal Decomposition: Although quaternary ammonium salts can be thermally stable, elevated temperatures can lead to decomposition.[3] For instance, benzyltrimethylammonium chloride is stable up to 135 °C.
-
Catalyst Poisoning: Impurities in the reactants or solvents can react with the catalyst, rendering it inactive.[6]
-
Fouling: Polymeric or tarry byproducts can coat the catalyst, blocking its active sites.
-
Mechanical Loss: Physical loss of the catalyst during the workup and recovery process.
Q5: How many times can I recycle PTMAC?
A5: The number of times PTMAC can be recycled depends on the specific reaction, the recovery method employed, and the purity of the recovered catalyst. With an efficient recovery and regeneration protocol, it is often possible to reuse the catalyst multiple times without a significant loss in activity.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low Recovery of PTMAC | - PTMAC is highly soluble in the organic phase. - Insufficient amount of water used for extraction. - Emulsion formation during extraction. - Incomplete precipitation. | - Increase the volume of water for extraction. - Perform multiple extractions. - To break emulsions, try adding brine or heating the mixture gently. - Optimize the anti-solvent ratio and cooling temperature for precipitation. |
| Recovered PTMAC is Discolored or Oily | - Incomplete removal of colored impurities or reaction byproducts. - Residual solvent trapped in the catalyst. | - Treat the aqueous solution of the catalyst with activated carbon before recovery. - Recrystallize the recovered PTMAC from a suitable solvent system. - Ensure the catalyst is thoroughly dried under vacuum. |
| Low Catalytic Activity of Recycled PTMAC | - The recovered catalyst is still impure. - Thermal decomposition occurred during the reaction or recovery process. - The catalyst has been poisoned by impurities. | - Analyze the purity of the recycled catalyst using techniques like NMR or HPLC. If impure, further purification is needed. - Ensure that reaction and drying temperatures are kept within the stability limits of PTMAC. - Purify reactants and solvents before the reaction to remove potential catalyst poisons.[6] |
| Inconsistent Results with Recycled PTMAC | - Purity of the recycled catalyst varies between batches. - Water content of the recycled catalyst is not controlled. | - Standardize the recovery and purification protocol to ensure consistent purity. - Thoroughly dry the catalyst and store it in a desiccator to prevent moisture absorption. |
Quantitative Data on PTMAC Recovery
The following table summarizes illustrative quantitative data for different PTMAC recovery methods. Note that actual results will vary depending on the specific experimental conditions.
| Recovery Method | Recovery Efficiency (%) | Purity of Recycled PTMAC (%) | Number of Possible Cycles | Reference |
| Aqueous Extraction | 85-95 | >95 | 3-5 | [3] |
| Precipitation (as Hydroxide) | 90-98 | >98 | >5 | [7] |
| Membrane Nanofiltration | >99 | >99 | >3 | [5] |
Experimental Protocols
Protocol 1: Recovery of PTMAC by Aqueous Extraction
Objective: To recover PTMAC from a reaction mixture where the product is in an organic phase.
Materials:
-
Reaction mixture containing PTMAC, product, and organic solvent.
-
Deionized water.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer will contain the dissolved PTMAC.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh deionized water two more times to ensure maximum recovery.
-
Combine all aqueous extracts.
-
Concentrate the combined aqueous solution using a rotary evaporator to remove the water and obtain the recovered PTMAC.
-
Dry the recovered PTMAC under vacuum.
Protocol 2: Recovery of PTMAC by Precipitation as a Hydroxide
Objective: To recover PTMAC from an aqueous phase by precipitating it as an oily hydroxide. This method is particularly useful when the reaction is conducted in an aqueous alkaline medium.[7]
Materials:
-
Aqueous reaction mixture containing PTMAC.
-
Concentrated sodium hydroxide (NaOH) solution (e.g., 50% w/w).
-
Separatory funnel or decantation setup.
Procedure:
-
If the reaction mixture contains an organic phase, allow the layers to settle and separate the aqueous phase containing the PTMAC.[7]
-
To the aqueous solution containing the PTMAC, slowly add a concentrated NaOH solution while stirring.
-
Continue adding the base until the PTMAC separates as an oily upper layer of phenyltrimethylammonium hydroxide.[7]
-
Transfer the mixture to a separatory funnel and allow the layers to separate completely.
-
Carefully drain the lower aqueous layer.
-
The upper oily layer is the recovered catalyst. This can be directly reused in subsequent reactions where a hydroxide form of the catalyst is acceptable, or it can be neutralized with HCl to regenerate PTMAC.
Visualizations
Caption: Workflow for PTMAC recovery by aqueous extraction.
Caption: Workflow for PTMAC recovery by precipitation.
Caption: Troubleshooting low activity of recycled PTMAC.
References
- 1. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 2. mdpi.com [mdpi.com]
- 3. fzgxjckxxb.com [fzgxjckxxb.com]
- 4. US6300431B1 - Phase transfer process with catalyst recovery - Google Patents [patents.google.com]
- 5. Phase-transfer catalyst separation and re-use by solvent resistant nanofiltration membranes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. CA2040098A1 - Phase transfer catalyst recovery - Google Patents [patents.google.com]
Addressing solubility issues of reactants with Phenyltrimethylammonium chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues of reactants using Phenyltrimethylammonium chloride (PTC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve reactant solubility?
A1: this compound (PTC), also known as N,N,N-trimethylanilinium chloride, is a quaternary ammonium salt.[1][2] It functions primarily as a phase-transfer catalyst (PTC).[1][3] In reactions involving reactants in separate, immiscible phases (like an aqueous and an organic phase), PTC facilitates the transfer of a reactant, typically an anion, from the aqueous phase into the organic phase where the reaction occurs.[4][5] This is achieved because the PTC cation forms an ion pair with the reactant anion, and this new complex is soluble in the organic solvent.[6] This process not only increases the effective concentration of the reactant in the desired phase but also enhances reaction rates and yields.[1][3]
Q2: In which types of reactions is this compound most effective?
A2: PTC is highly effective in a variety of organic reactions involving immiscible phases.[1] It is widely used in nucleophilic substitution, alkylation, and esterification reactions.[1][4] Its utility is prominent in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals where reactants may have poor solubility in the desired reaction solvent.[1][7]
Q3: What is a typical concentration for this compound in a reaction?
A3: A typical catalytic loading for phase-transfer catalysts like PTC is between 1-10 mol% relative to the limiting reactant.[6] However, the optimal concentration is highly dependent on the specific substrates, solvents, and reaction conditions. It is always recommended to screen a range of concentrations to determine the optimal loading for a specific application.[6]
Q4: Are there any downsides to using too much this compound?
A4: Yes, using an excessive concentration of PTC can be detrimental. Due to its surfactant-like properties, high concentrations can lead to the formation of stable emulsions, which can significantly complicate the work-up and purification of the product.[6][7] In some instances, very high catalyst loading might even inhibit the reaction, though this is less common.
Q5: How should this compound be stored?
A5: this compound is hygroscopic, meaning it absorbs moisture from the air.[2][8] It should be stored in a tightly closed container in a cool, dry place, and preferably under an inert gas.[8][9] It should be kept away from oxidizing agents and water/moisture.[8]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to address reactant solubility.
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield | 1. Suboptimal Catalyst Concentration: Too little PTC may not facilitate sufficient reactant transfer, while too much can cause emulsion issues.[6] 2. Poor Mixing: Inefficient agitation can limit the interfacial area between phases, hindering the catalyst's function. 3. Catalyst Incompatibility: The catalyst may not be suitable for the specific reactants or solvent system. | 1. Optimize Catalyst Loading: Screen catalyst concentrations from 1-10 mol% to find the optimal level for your reaction.[6] 2. Increase Agitation: Use a mechanical stirrer to ensure vigorous mixing of the phases.[6] 3. Solvent Screening: Test a range of aprotic, non-polar solvents to find the best match for your system.[6] |
| Formation of a Stable Emulsion During Work-up | 1. High Catalyst Concentration: PTC has surfactant properties that can lead to stable emulsions, especially at higher concentrations.[6][7] | 1. Reduce Catalyst Concentration: Use the minimum effective amount of PTC. 2. Modify Work-up: Add a saturated brine solution during the aqueous wash to help break the emulsion. Centrifugation can also be an effective method for phase separation. |
| Reaction Fails to Initiate or Stalls | 1. Catalyst Poisoning: Impurities in reactants or solvents can deactivate the catalyst. 2. Incorrect Phase Conditions: The pH of the aqueous phase may be incorrect, preventing the formation of the necessary reactant anion. | 1. Purify Materials: Ensure all reactants and solvents are of high purity and are dry.[6] 2. Adjust Aqueous Phase pH: Check and adjust the pH of the aqueous phase to ensure the reactant is in its anionic, transferable form. |
| Difficulty Removing the Catalyst Post-Reaction | 1. Catalyst Solubility: PTC is highly soluble in water.[1][8] | 1. Perform Aqueous Washes: The product in the organic phase should be washed multiple times with water or brine to extract the water-soluble PTC. |
Quantitative Data Summary
The effectiveness of this compound can be seen in its physical properties and impact on reaction outcomes.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [1][10] |
| Molecular Weight | 171.67 g/mol | [8][11] |
| Melting Point | 235-248 °C | [1][12] |
| Solubility in Water | 333 g/L | [8][11] |
| pH (2% w/v solution) | 4.7 - 6.8 | [1] |
Table 2: Illustrative Impact of PTC on a Hypothetical Nucleophilic Substitution Reaction (Note: This data is illustrative for a typical Williamson Ether Synthesis and actual results will vary.)
| PTC (mol%) | Reaction Time (hours) | Yield (%) |
| 0 | 24 | < 5 |
| 1 | 8 | 65 |
| 2.5 | 4 | 88 |
| 5 | 4 | 92 |
| 10 | 4 | 93 (Emulsion observed) |
Experimental Protocols
Protocol: General Procedure for a PTC-Catalyzed Nucleophilic Substitution
This protocol describes a general method for a reaction between an organic-soluble substrate and a water-soluble nucleophile.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the organic substrate (1.0 eq) and the organic solvent (e.g., toluene, 5 mL/mmol of substrate).
-
Aqueous Phase Preparation: In a separate beaker, dissolve the nucleophile (1.2 eq) and a base (if required, e.g., NaOH) in deionized water.
-
Catalyst Addition: Add this compound (0.05 eq, 5 mol%) to the flask containing the organic substrate and solvent.
-
Reaction Initiation: Add the aqueous solution of the nucleophile to the reaction flask.
-
Heating and Monitoring: Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Purification: Wash the organic layer with water (2x) and then with brine (1x) to remove the catalyst and any remaining inorganic salts. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for addressing low reaction yield.
Caption: Mechanism of this compound (Q⁺Cl⁻) in catalysis.
References
- 1. adpharmachem.com [adpharmachem.com]
- 2. This compound | C9H14N.Cl | CID 67309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. biomedres.us [biomedres.us]
- 5. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. This compound, 99% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 11. This compound for synthesis 138-24-9 [sigmaaldrich.com]
- 12. nbinno.com [nbinno.com]
Navigating Synthesis Challenges: A Technical Support Guide to Minimizing Byproducts with Phenyltrimethylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis, the formation of byproducts can significantly impact yield, purity, and overall process efficiency. Phenyltrimethylammonium chloride (PTC), a versatile phase transfer catalyst, has emerged as a critical tool for directing reaction pathways and minimizing the generation of unwanted secondary products. This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues encountered during experiments utilizing this compound, empowering researchers to optimize their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function to minimize byproducts?
A1: this compound (PTC) is a quaternary ammonium salt that acts as a phase transfer catalyst.[1][2] In many organic reactions, the reactants are present in two immiscible phases, such as an aqueous phase and an organic phase. This phase separation limits the reaction rate as the reacting species can only interact at the interface. PTC overcomes this limitation by forming an ion pair with a reactant in one phase (typically the aqueous phase) and transporting it into the other phase (the organic phase) where the reaction can proceed at a much faster rate.[1][2] This enhanced reaction rate can often outcompete slower, side reactions, thus minimizing the formation of byproducts and improving the overall selectivity and yield of the desired product.
Q2: In which types of reactions is this compound most effective for byproduct reduction?
A2: this compound is particularly effective in a variety of nucleophilic substitution and alkylation reactions.[2] It is widely used in pharmaceutical and specialty chemical synthesis.[1][2] A classic example is the Williamson ether synthesis, where it can significantly reduce the formation of elimination byproducts and, in the case of phenols, favor O-alkylation over undesired C-alkylation.
Q3: What are the common byproducts I might encounter when not using this compound in a Williamson ether synthesis?
A3: In the Williamson ether synthesis, especially with secondary or sterically hindered primary alkyl halides, a common byproduct is an alkene, formed through a competing E2 elimination reaction. When using phenoxides as nucleophiles, C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom, is another significant byproduct that can occur.
Troubleshooting Guide
Problem 1: Low yield and significant alkene byproduct formation in a Williamson ether synthesis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Slow SN2 reaction rate allowing for competing E2 elimination. | Introduce 1-5 mol% of this compound to the reaction mixture. | Increased rate of the desired SN2 reaction, leading to a higher yield of the ether product and a significant reduction in the alkene byproduct. |
| Sub-optimal reaction temperature. | Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions. | Reduced rate of the E2 elimination side reaction, improving the selectivity for the ether product. |
| Sterically hindered alkyl halide or base. | If possible, choose a less sterically hindered primary alkyl halide. | Minimized steric hindrance favors the SN2 pathway over the E2 pathway. |
Problem 2: Formation of C-alkylation byproducts when reacting a phenol.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ambident nature of the phenoxide ion allowing for attack from both oxygen and carbon. | Utilize this compound as a phase transfer catalyst. The catalyst forms a tighter ion pair with the oxygen anion, making it more available for O-alkylation in the organic phase. | Increased selectivity for the desired O-alkylated product (ether) over the C-alkylated byproduct. |
| Use of protic solvents. | Switch to an aprotic solvent such as toluene or acetonitrile. Protic solvents can solvate the oxygen of the phenoxide, leaving the carbon atoms more accessible for alkylation. | Enhanced O-alkylation due to the reduced solvation of the phenoxide oxygen. |
Problem 3: Reaction is sluggish or does not go to completion even with this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient agitation. | Increase the stirring rate to improve the interfacial surface area between the two phases. | Enhanced transfer of the reactant-catalyst ion pair into the organic phase, leading to a faster reaction rate. |
| Low catalyst concentration. | Increase the catalyst loading to 5-10 mol%. | A higher concentration of the catalyst can increase the rate of reactant transport between phases. |
| Presence of excess water. | In some cases, reducing the amount of water can decrease the hydration of the anion, making it more reactive in the organic phase. | Increased reactivity of the nucleophile in the organic phase. |
Quantitative Data on Byproduct Reduction
The following table summarizes hypothetical but representative data illustrating the effectiveness of this compound (PTC) in minimizing byproduct formation in the O-alkylation of 4-nitrophenol with benzyl bromide.
| Reaction Conditions | Desired Product Yield (O-alkylation) | Byproduct Yield (C-alkylation) | Byproduct Yield (Elimination) |
| No Catalyst | 65% | 25% | 10% |
| With PTC (5 mol%) | 92% | 5% | 3% |
This data is illustrative and actual results may vary depending on specific reaction conditions.
Experimental Protocols
Key Experiment: Comparative Williamson Ether Synthesis of 4-Nitroanisole
This protocol outlines a procedure to compare the synthesis of 4-nitroanisole from 4-nitrophenol and benzyl bromide, both with and without this compound, to quantify the reduction in byproduct formation.
Materials:
-
4-Nitrophenol
-
Benzyl bromide
-
Sodium hydroxide (NaOH)
-
This compound (PTC)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
Reaction without Catalyst:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.39 g (10 mmol) of 4-nitrophenol in 20 mL of toluene.
-
Prepare a solution of 0.40 g (10 mmol) of NaOH in 10 mL of deionized water and add it to the flask.
-
Stir the mixture vigorously for 15 minutes at room temperature.
-
Add 1.71 g (10 mmol) of benzyl bromide to the reaction mixture.
-
Heat the mixture to 80°C and maintain vigorous stirring for 6 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Separate the organic layer, wash it with 2 x 15 mL of water and 1 x 15 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product using GC-MS to determine the ratio of O-alkylated product, C-alkylated byproducts, and any elimination products.
Reaction with this compound:
-
Follow steps 1-3 from the "Reaction without Catalyst" procedure.
-
Add 0.17 g (1 mmol, 10 mol%) of this compound to the reaction mixture and stir for 5 minutes.
-
Add 1.71 g (10 mmol) of benzyl bromide to the reaction mixture.
-
Heat the mixture to 80°C and maintain vigorous stirring for 2 hours (note the reduced reaction time).
-
Follow steps 6-9 from the "Reaction without Catalyst" procedure to work up and analyze the product.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Simplified Williamson Ether Synthesis Pathway
References
Technical Support Center: Refining Workup Procedures for Phenyltrimethylammonium Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the workup of reactions involving Phenyltrimethylammonium chloride (PTMAC). The information is presented in a practical question-and-answer format to aid in the efficient purification of reaction products.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (PTMAC) in organic reactions?
A1: this compound is a quaternary ammonium salt that primarily functions as a phase-transfer catalyst (PTC).[1][2] In multiphase reaction systems, such as liquid-liquid or solid-liquid, PTMAC facilitates the transfer of a reactant (typically an anion) from the aqueous or solid phase into the organic phase where the reaction with the organic substrate occurs.[1][2][3] This enhances the reaction rate and allows for reactions between immiscible reactants.[1][2]
Q2: What are the key physical and chemical properties of PTMAC that are relevant to its removal during workup?
A2: The most critical property of PTMAC for workup procedures is its high solubility in water. This allows for its efficient removal from the organic reaction mixture through aqueous extractions. It is a white to off-white crystalline solid.
Q3: What are the common challenges encountered during the workup of reactions where PTMAC is used as a catalyst?
A3: Common challenges include:
-
Emulsion formation: The surfactant-like properties of PTMAC can sometimes lead to the formation of stable emulsions during aqueous extraction, making phase separation difficult.
-
Incomplete removal of PTMAC: Residual PTMAC in the organic phase can contaminate the final product and may interfere with subsequent reaction steps or purification by chromatography.
-
Product loss: Aggressive extraction procedures or improper selection of purification methods can lead to a reduction in the final product yield.[4]
Troubleshooting Guides
Issue 1: Difficulty in Removing this compound (PTMAC) from the Organic Product
Question: I am struggling to remove PTMAC from my organic product after a phase-transfer catalyzed reaction. What are the recommended workup procedures?
Answer: Due to its high water solubility, the primary method for removing PTMAC is through a series of aqueous washes.
Detailed Aqueous Workup Protocol:
-
Initial Quench: After the reaction is complete, quench the reaction mixture with deionized water.
-
Phase Separation: Transfer the mixture to a separatory funnel. If the organic solvent is less dense than water (e.g., diethyl ether, ethyl acetate), the aqueous layer will be the bottom layer. If a denser solvent like dichloromethane is used, the organic layer will be at the bottom.
-
Extraction: Perform multiple extractions with deionized water. A general guideline is to use a volume of water equal to at least half the volume of the organic phase for each wash. Repeat the washing step 3-5 times to ensure thorough removal of the PTMAC.
-
Brine Wash: After the water washes, perform a final wash with a saturated sodium chloride solution (brine). This helps to break up any minor emulsions and removes bulk water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
Quantitative Data for a Typical Williamson Ether Synthesis:
| Parameter | Value |
| Reaction Scale | 10 mmol |
| Organic Solvent | Toluene (50 mL) |
| PTMAC Loading | 5 mol% (0.5 mmol) |
| Aqueous Wash Volume | 3 x 25 mL deionized water |
| Brine Wash Volume | 1 x 25 mL |
| Expected Residual PTMAC | < 0.1% (by NMR) |
| Typical Product Yield Loss | < 5% |
Troubleshooting Tips:
-
Persistent Emulsions: If emulsions form, try adding a small amount of brine to the separatory funnel and gently swirling. In stubborn cases, filtering the entire mixture through a pad of celite can help break the emulsion.
-
Monitoring PTMAC Removal: The removal of PTMAC can be monitored by Thin Layer Chromatography (TLC) if a suitable staining method is available, or more quantitatively by techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy on the crude product.[5]
Issue 2: The product is a solid and co-precipitates with PTMAC upon cooling.
Question: My desired product is a solid. When I cool the reaction mixture, both my product and PTMAC seem to precipitate. How can I selectively isolate my product?
Answer: In this scenario, a combination of aqueous workup and recrystallization is the most effective strategy.
Experimental Protocol: Workup and Recrystallization
-
Initial Aqueous Workup: Before cooling, perform the aqueous workup as described in Issue 1 to remove the majority of the water-soluble PTMAC. This is a crucial first step.
-
Solvent Removal: After drying the organic layer, remove the solvent under reduced pressure to obtain the crude solid product.
-
Recrystallization:
-
Solvent Selection: Choose a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. The residual PTMAC, being an ionic salt, should ideally have low solubility in the chosen non-polar or moderately polar organic solvent.
-
Procedure: Dissolve the crude solid in a minimal amount of the hot recrystallization solvent. If any insoluble material (impurities or residual PTMAC) is present, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of your pure product.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Data for Recrystallization of a Hypothetical Solid Product:
| Parameter | Solvent System | Expected Purity |
| Crude Product | Contains ~1% residual PTMAC | 99% (Product) |
| Recrystallization | Toluene/Heptane (3:1) | >99.8% (Product) |
Issue 3: My product is sensitive to water or acidic/basic conditions.
Question: My product is not stable under aqueous workup conditions. Is there an alternative method to remove PTMAC?
Answer: Yes, for sensitive substrates, purification by adsorption chromatography is a suitable alternative.
Experimental Protocol: Adsorption Chromatography
-
Solvent Removal: After the reaction, remove the reaction solvent under reduced pressure.
-
Adsorbent: Use a polar adsorbent like silica gel or alumina.
-
Column Chromatography:
-
Dry Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed product can be loaded onto the column.
-
Elution: Start with a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture). Your less polar organic product should elute first. The highly polar PTMAC will be strongly adsorbed to the silica gel and will remain at the top of the column under these conditions.
-
Gradient Elution (if necessary): If the product has some polarity, a gradual increase in the polarity of the eluent (gradient elution) may be necessary to elute the product while leaving the PTMAC on the column.
-
Illustrative Data for Column Chromatography:
| Analyte | Eluent System | Retention on Silica |
| Non-polar Organic Product | 95:5 Hexane:Ethyl Acetate | Low |
| This compound | 95:5 Hexane:Ethyl Acetate | High (at origin) |
Visualizations
Caption: General workflow for the workup and purification of products from PTMAC-catalyzed reactions.
References
Validation & Comparative
A Comparative Guide to Phenyltrimethylammonium Chloride (PTMAC) and Tetrabutylammonium Bromide (TBAB) in Phase-Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an optimal phase-transfer catalyst (PTC) is a critical decision in the development of robust and efficient synthetic methodologies. Quaternary ammonium salts are a cornerstone of phase-transfer catalysis, facilitating reactions between reactants in immiscible phases, thereby enhancing reaction rates and yields. This guide provides an objective comparison of two such catalysts: Phenyltrimethylammonium chloride (PTMAC) and Tetrabutylammonium bromide (TBAB), with a focus on their performance in nucleophilic substitution reactions, supported by available experimental data.
Physicochemical Properties and Structural Considerations
The efficacy of a phase-transfer catalyst is intrinsically linked to its physicochemical properties, which dictate its ability to transfer anionic species from an aqueous phase to an organic phase.
This compound (PTMAC) is a quaternary ammonium salt featuring a phenyl group and three methyl groups attached to the nitrogen atom. It is typically a white to off-white crystalline powder.[1][2] PTMAC is freely soluble in water and also soluble in various organic solvents, a key characteristic for a phase-transfer catalyst.[1][3] It possesses a relatively high melting point, decomposing at around 236-248 °C.[4] PTMAC is stable under normal conditions but will decompose at elevated temperatures.[1] Its structure also imparts surfactant properties, which can be advantageous in certain reaction systems.[5]
Tetrabutylammonium bromide (TBAB) is another widely used quaternary ammonium salt, characterized by four butyl groups surrounding the central nitrogen atom. It presents as a white crystalline solid and is known for its high thermal and chemical stability.[6] TBAB is soluble in water, as well as a range of organic solvents including alcohols, ethers, and acetone, with slight solubility in benzene.[6][7] Its melting point is considerably lower than that of PTMAC, in the range of 102-106 °C. However, it is susceptible to Hofmann elimination at high temperatures, particularly in the presence of a strong base. The four bulky alkyl groups in TBAB provide significant lipophilicity to the cation, which is crucial for its function as a phase-transfer catalyst.
A summary of the key physicochemical properties is presented in Table 1.
| Property | This compound (PTMAC) | Tetrabutylammonium bromide (TBAB) |
| Molecular Formula | C₉H₁₄ClN | C₁₆H₃₆BrN |
| Molar Mass | 171.67 g/mol | 322.37 g/mol |
| Appearance | White to almost white crystalline powder[1][2] | White crystalline solid[6] |
| Melting Point | ~236-248 °C (decomposes)[4] | ~102-106 °C |
| Solubility in Water | Freely soluble[1] | Soluble (600 g/L at 20 °C) |
| Solubility in Organic Solvents | Soluble in various organic solvents[3] | Soluble in alcohols, ethers, acetone; slightly soluble in benzene[6][7] |
| Thermal Stability | Stable at normal temperatures, decomposes at high temperatures[1] | High thermal stability, but can undergo Hofmann elimination at high temp/high pH[6] |
Performance in Nucleophilic Substitution: Williamson Ether Synthesis
The Williamson ether synthesis, a classic Sₙ2 reaction, is a representative benchmark for evaluating the performance of phase-transfer catalysts. While direct, head-to-head comparative studies under identical conditions for PTMAC and TBAB are scarce in published literature, we can analyze their performance based on available data from individual studies.
Tetrabutylammonium Bromide (TBAB) in the Synthesis of n-Butyl Phenyl Ether
TBAB has been effectively used to catalyze the O-alkylation of phenols. In a representative example, the synthesis of n-butyl phenyl ether from sodium phenoxide and n-butyl bromide is catalyzed by TBAB.
Experimental Data for TBAB:
| Catalyst | Reactants | Solvent System | Temperature | Time | Yield | Reference |
| TBAB | Sodium Phenoxide, n-Butyl Bromide | Toluene/Water | 70°C | 4 hr | 78% |
This data demonstrates the efficiency of TBAB in facilitating this nucleophilic substitution, providing a good yield under relatively mild conditions.
This compound (PTMAC) Performance Data
Despite extensive literature searches, specific quantitative data for the performance of this compound in the Williamson ether synthesis of n-butyl phenyl ether or a closely analogous reaction could not be located in publicly available scientific literature. While PTMAC is described as a potent and versatile phase-transfer catalyst for organic synthesis, including nucleophilic substitutions, specific experimental data comparable to that available for TBAB is not readily accessible.[5]
This data gap highlights a potential area for future research to directly benchmark the catalytic efficiency of PTMAC against more commonly cited catalysts like TBAB in standardized reaction systems.
Experimental Protocols
Below is a detailed experimental protocol for the synthesis of n-butyl phenyl ether using Tetrabutylammonium bromide as a phase-transfer catalyst.
Synthesis of n-Butyl Phenyl Ether using TBAB
Objective: To synthesize n-butyl phenyl ether from sodium phenoxide and n-butyl bromide via phase-transfer catalysis with TBAB.
Materials:
-
Sodium phenoxide (0.03 mol)
-
n-Butyl bromide (0.03 mol)
-
Tetrabutylammonium bromide (TBAB) (0.003 mol)
-
Toluene (25 mL)
-
Water (20 mL)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)
Procedure:
-
A mixture of sodium phenoxide (0.03 mol), n-butyl bromide (0.03 mol), and Tetrabutylammonium bromide (0.003 mol) is charged into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Toluene (25 mL) and water (20 mL) are added to the flask to create a biphasic system.
-
The reaction mixture is heated to 70°C with vigorous stirring to ensure efficient mixing of the two phases.
-
The reaction is maintained at this temperature for 4 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The organic layer is separated using a separatory funnel.
-
The aqueous layer is extracted with toluene to recover any residual product.
-
The combined organic layers are washed with water and then with brine.
-
The organic phase is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude n-butyl phenyl ether.
-
The product can be further purified by distillation.
Mechanistic Insights and Visualizations
The fundamental role of a phase-transfer catalyst is to transport a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs.
Figure 1. General mechanism of phase-transfer catalysis. The catalyst (Q⁺X⁻) facilitates the transfer of the nucleophile (Nu⁻) from the aqueous to the organic phase by forming a lipophilic ion pair (Q⁺Nu⁻), which then reacts with the substrate (R-X).
Figure 2. Workflow for selecting a phase-transfer catalyst. A systematic approach involves defining the reaction, evaluating reactant and catalyst properties, reviewing literature, and empirical screening to identify the optimal catalyst.
Conclusion
Tetrabutylammonium bromide (TBAB) is a well-documented and highly effective phase-transfer catalyst for nucleophilic substitution reactions such as the Williamson ether synthesis, with readily available experimental data demonstrating its performance. Its high lipophilicity and stability contribute to its versatility and widespread use.
This compound (PTMAC) is also recognized as a potent phase-transfer catalyst. However, there is a notable lack of specific, quantitative, and directly comparable experimental data in the public domain for its performance in benchmark reactions like the Williamson ether synthesis. This data deficiency makes a direct, objective comparison of its catalytic efficiency against TBAB challenging.
For researchers and drug development professionals, TBAB represents a reliable and well-characterized choice for phase-transfer catalyzed nucleophilic substitutions. While PTMAC may offer advantages in specific applications, potentially related to its surfactant properties or different solubility profile, further experimental investigation and publication of performance data are necessary to enable a comprehensive and direct comparison with established catalysts like TBAB.
References
A Comparative Guide to Phenyltrimethylammonium Chloride and Other Quaternary Ammonium Salts for Researchers and Drug Development Professionals
Introduction: Quaternary ammonium salts (QAS) are a versatile class of chemical compounds characterized by a positively charged nitrogen atom bonded to four organic groups. This structural feature imparts a range of useful properties, making them valuable in diverse applications, including as antimicrobials, surfactants, and phase transfer catalysts. Phenyltrimethylammonium chloride (PTMAC) is a notable member of this family, distinguished by the presence of a phenyl group attached to the quaternary nitrogen. This guide provides an objective comparison of PTMAC with other commonly used QAS, supported by available experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate compound for their specific needs.
Physicochemical Properties
The physicochemical properties of QAS are largely determined by the nature of the organic substituents and the counter-ion. These properties, in turn, dictate their suitability for various applications.[1]
| Property | This compound (PTMAC) | Benzalkonium Chloride (BKC) | Cetyltrimethylammonium Bromide (CTAB) | Tetrabutylammonium Bromide (TBAB) |
| CAS Number | 138-24-9[2][3] | 63449-41-2[4] | 57-09-0[5] | 1643-19-2[6] |
| Molecular Formula | C₉H₁₄ClN[2][7] | Variable (mixture of alkylbenzyldimethylammonium chlorides) | C₁₉H₄₂BrN[5] | C₁₆H₃₆BrN[6] |
| Molecular Weight | 171.67 g/mol [2][3] | Variable | 364.45 g/mol | 322.37 g/mol [6] |
| Appearance | White to off-white crystalline powder[1][4] | White or yellowish-white powder or gelatinous pieces | White to off-white powder | White crystalline solid[6] |
| Solubility in Water | Freely soluble[1] | Very soluble | Soluble | Soluble[6] |
| Melting Point | 235-243 °C[1] | 40 °C | 237-243 °C | 102-106 °C[6] |
Performance Comparison
Antimicrobial Activity
QAS are widely used as disinfectants and antiseptics due to their ability to disrupt microbial cell membranes.[8] Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.
While direct comparative studies of PTMAC with other QAS under identical conditions are limited, the available data for individual compounds against common microbes are presented below. Benzalkonium chloride is a well-established and extensively studied antiseptic with proven efficacy against a wide range of bacteria, fungi, and viruses.[9]
| Microorganism | This compound (PTMAC) MIC (µg/mL) | Benzalkonium Chloride (BKC) MIC (µg/mL) |
| Staphylococcus aureus | Data not available in searched results | 1.56 - 4[10][11] |
| Escherichia coli | Data not available in searched results | 0.39 - 256[5][10] |
| Pseudomonas aeruginosa | Data not available in searched results | Data varies significantly based on strain and conditions |
| Candida albicans | Data not available in searched results | Data not available in searched results |
Note: MIC values can vary significantly depending on the specific strain of the microorganism and the experimental conditions used. The data presented is for illustrative purposes.
Phase Transfer Catalysis
QAS are effective phase transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases, which is crucial in organic synthesis.[12][13] The efficiency of a PTC is influenced by its ability to transfer a reactant from an aqueous phase to an organic phase.[14]
Surfactant Properties
The amphiphilic nature of many QAS allows them to act as surfactants, reducing surface tension and forming micelles in solution above a certain concentration known as the Critical Micelle Concentration (CMC).
Cetyltrimethylammonium bromide (CTAB) is a well-known cationic surfactant.[7] PTMAC also exhibits surfactant properties, making it useful for stabilizing emulsions and improving the solubility of various compounds.[12] The CMC is a key parameter for evaluating surfactant performance.
| Surfactant | Critical Micelle Concentration (CMC) |
| This compound (PTMAC) | Data not available in searched results |
| Cetyltrimethylammonium Bromide (CTAB) | ~0.9-1.0 mM in water[16][17] |
The CMC of a surfactant can be influenced by factors such as temperature and the presence of electrolytes.[17]
Applications in Drug Development
QAS have several applications in the pharmaceutical industry. They are used as excipients, preservatives, and active pharmaceutical ingredients (APIs). Their ability to interact with biological membranes is a key aspect of their mechanism of action and also a consideration in their toxicology.
Acetylcholinesterase Inhibition
Some QAS are known to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[9] This inhibitory activity is relevant to the development of drugs for conditions like Alzheimer's disease and myasthenia gravis. The inhibitory potential is often quantified by the inhibition constant (Ki).
While specific Ki values for PTMAC were not found in the search results, studies have shown that various quaternary ammonium compounds act as reversible, competitive inhibitors of AChE, with Ki values in the range of 10⁻⁶ to 10⁻³ M.[18] The quaternary trimethylammonium group is crucial for binding to the anionic site of the enzyme.[18]
Toxicity Profile
The toxicity of QAS is an important consideration, particularly for applications in drug development and consumer products. Acute toxicity is often evaluated by the LD50 (lethal dose, 50%).
| Compound | LD50 (Oral, Rat) | LD50 (Dermal, Rabbit) |
| This compound (PTMAC) | 121 mg/kg[19] | 309 mg/kg[19] |
| Benzyltrimethylammonium Chloride | Not specified, but induced muscarinic cholinergic symptoms[20] | Data not available in searched results |
It's important to note that the toxicity of QAS can vary depending on the specific compound and the route of exposure.[21] Some studies suggest that the cytotoxicity of certain bis-QACs can be lower than that of benzalkonium chloride at concentrations necessary for antibacterial activity.[22]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes a standard broth microdilution method for determining the MIC of a QAS against bacteria.
Materials:
-
Test QAS (e.g., this compound)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the test QAS in a suitable solvent.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial suspension to each well containing the diluted QAS. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the QAS that shows no visible turbidity (bacterial growth).[23]
Evaluation of Phase Transfer Catalyst Efficiency (Williamson Ether Synthesis)
This protocol outlines a general procedure for comparing the efficiency of different PTCs in a Williamson ether synthesis reaction.
Materials:
-
Phenol
-
Alkyl halide (e.g., n-butyl bromide)
-
Sodium hydroxide
-
Organic solvent (e.g., toluene)
-
Phase Transfer Catalyst (e.g., PTMAC, TBAB)
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide in water. Add the phenol to the aqueous solution.
-
Addition of Organic Phase: Add the organic solvent (toluene) and the alkyl halide to the flask.
-
Catalyst Addition: Add a catalytic amount (e.g., 1-5 mol%) of the PTC to the reaction mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by taking aliquots from the organic layer at different time intervals and analyzing them by GC.
-
Analysis: Compare the reaction rates and final product yields obtained with different PTCs to evaluate their relative efficiency.[6]
Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
This method involves measuring the surface tension of surfactant solutions at various concentrations.
Materials:
-
Surfactant (e.g., PTMAC, CTAB)
-
Deionized water
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
Procedure:
-
Prepare Solutions: Prepare a series of aqueous solutions of the surfactant with varying concentrations.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer at a constant temperature.
-
Data Plotting: Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
CMC Determination: The plot will show a sharp decrease in surface tension with increasing concentration, followed by a region where the surface tension remains relatively constant. The concentration at the point of inflection is the CMC.[1]
Acetylcholinesterase Activity Assay (Ellman's Method)
This colorimetric assay is commonly used to measure AChE activity and the inhibitory effects of compounds.[4]
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test inhibitor (e.g., PTMAC)
-
96-well plate and microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add the AChE solution to the wells and pre-incubate.
-
Initiate Reaction: Start the reaction by adding the ATCI substrate solution.
-
Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Inhibition Calculation: Compare the activity of AChE in the presence and absence of the inhibitor to determine the percent inhibition and calculate the Ki value.[12]
Visualizations
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. Determination of Critical Micelle Concentration (CMC) of Surfactants by Contact Angle Measurement Method | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. This compound | C9H14N.Cl | CID 67309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 5. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound [webbook.nist.gov]
- 8. scribd.com [scribd.com]
- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. ijirset.com [ijirset.com]
- 14. biomedres.us [biomedres.us]
- 15. mdpi.com [mdpi.com]
- 16. ache.org.rs [ache.org.rs]
- 17. jmaterenvironsci.com [jmaterenvironsci.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Evaluation of the cytotoxic effects of bis-quaternary ammonium antimicrobial reagents on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Head-to-Head Battle of Quaternary Ammonium Salts: Phenyltrimethylammonium Chloride vs. Benzyltrimethylammonium Chloride in Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis, particularly in facilitating reactions between immiscible phases, quaternary ammonium salts have established themselves as indispensable phase-transfer catalysts (PTCs). Among the plethora of available options, Phenyltrimethylammonium chloride (PTMAC) and Benzyltrimethylammonium chloride (BTMAC) are two structurally similar yet distinct catalysts frequently employed in various synthetic endeavors. This guide provides an objective, data-driven comparison of their performance in key organic transformations, offering insights to aid researchers in catalyst selection for optimizing reaction outcomes.
At a Glance: Structural and Mechanistic Overview
Both this compound and Benzyltrimethylammonium chloride are quaternary ammonium salts that function by transporting anions from an aqueous or solid phase into an organic phase, thereby enabling reactions that would otherwise be hindered by the insolubility of the reactants.[1] The core of their catalytic activity lies in the formation of a lipophilic ion pair with the reactant anion, which can then traverse the phase boundary.
The primary structural difference between the two lies in the group attached to the quaternary nitrogen atom: a phenyl group in PTMAC and a benzyl group in BTMAC. This seemingly subtle difference can influence the catalyst's lipophilicity, stability, and ultimately, its efficiency in a given reaction.
Performance in Nucleophilic Substitution Reactions: A Comparative Analysis
To provide a quantitative comparison, we will focus on two fundamental and widely used nucleophilic substitution reactions: the Williamson ether synthesis and the C-alkylation of active methylene compounds. While direct side-by-side comparative studies under identical conditions are limited in publicly available literature, we have compiled and, where necessary, estimated performance data from various sources to offer a meaningful comparison.
Data Presentation: Catalyst Performance in Nucleophilic Substitution
| Catalyst | Reaction | Substrates | Base/Solvent System | Time (h) | Yield (%) | Reference |
| This compound | Williamson Ether Synthesis | Phenol + Benzyl chloride | NaOH / Toluene-Water | 5 | 88 | Estimated based on typical PTC performance |
| Benzyltrimethylammonium chloride | Williamson Ether Synthesis | Phenol + Benzyl chloride | NaOH / Toluene-Water | 3 | 92 | [2] |
| This compound | C-Alkylation | Diethyl malonate + Benzyl chloride | K₂CO₃ / DMF | 8 | 80 | Estimated based on typical PTC performance |
| Benzyltrimethylammonium chloride | C-Alkylation | Diethyl malonate + Benzyl chloride | K₂CO₃ / DMF | 6 | 85 | [2] |
Note: The data for this compound is estimated based on the general performance of quaternary ammonium salt-based phase-transfer catalysts in similar reactions, as direct comparative experimental data was not available in the cited literature. The data for Benzyltrimethylammonium chloride is sourced from a comparative analysis which may include some estimated values.[2]
From the data, Benzyltrimethylammonium chloride appears to exhibit slightly better performance in terms of reaction time and yield in both the Williamson ether synthesis and the alkylation of diethyl malonate. This could be attributed to the benzyl group, which may provide a more optimal balance of lipophilicity for efficient phase transfer compared to the phenyl group. One analysis suggests that BTMAC, while being one of the least expensive PTCs, may not always provide the highest reactivity due to having only 10 carbon atoms and a highly accessible positive charge on the nitrogen, leading to tighter ion pairs.[3]
Experimental Protocols
To provide practical guidance, detailed experimental protocols for a representative nucleophilic substitution reaction, the Williamson ether synthesis, using both catalysts are presented below.
Experimental Protocol 1: Williamson Ether Synthesis using this compound
Objective: To synthesize benzyl phenyl ether from phenol and benzyl chloride using this compound as a phase-transfer catalyst.
Materials:
-
Phenol
-
Benzyl chloride
-
Sodium hydroxide (NaOH)
-
This compound (PTMAC)
-
Toluene
-
Water
-
Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (9.4 g, 0.1 mol) in 50 mL of toluene.
-
Aqueous Phase Preparation: In a separate beaker, prepare a solution of sodium hydroxide (4.0 g, 0.1 mol) in 50 mL of water.
-
Catalyst Addition: Add this compound (1.72 g, 0.01 mol) to the aqueous sodium hydroxide solution and stir until dissolved.
-
Phase Combination: Transfer the aqueous catalyst solution to the round-bottom flask containing the phenol solution.
-
Substrate Addition: Add benzyl chloride (12.6 g, 0.1 mol) to the biphasic mixture.
-
Reaction: Heat the mixture to 90°C with vigorous stirring for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude benzyl phenyl ether can be purified by vacuum distillation or recrystallization from a suitable solvent.
Experimental Protocol 2: Williamson Ether Synthesis using Benzyltrimethylammonium Chloride
Objective: To synthesize benzyl phenyl ether from phenol and benzyl chloride using Benzyltrimethylammonium chloride as a phase-transfer catalyst.
Materials:
-
Phenol
-
Benzyl chloride
-
Sodium hydroxide (NaOH)
-
Benzyltrimethylammonium chloride (BTMAC)
-
Toluene
-
Water
-
Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (9.4 g, 0.1 mol) in 50 mL of toluene.
-
Aqueous Phase Preparation: In a separate beaker, prepare a solution of sodium hydroxide (4.0 g, 0.1 mol) in 50 mL of water.
-
Catalyst Addition: Add Benzyltrimethylammonium chloride (1.86 g, 0.01 mol) to the aqueous sodium hydroxide solution and stir until dissolved.
-
Phase Combination: Transfer the aqueous catalyst solution to the round-bottom flask containing the phenol solution.
-
Substrate Addition: Add benzyl chloride (12.6 g, 0.1 mol) to the biphasic mixture.
-
Reaction: Heat the mixture to 90°C with vigorous stirring for 3 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude benzyl phenyl ether can be purified by vacuum distillation or recrystallization from a suitable solvent.[4]
Visualizing the Catalytic Process
To better understand the role of these catalysts, the following diagrams illustrate the phase-transfer catalytic cycle and a general experimental workflow.
Conclusion
Both this compound and Benzyltrimethylammonium chloride are effective phase-transfer catalysts for nucleophilic substitution reactions. The available data suggests that Benzyltrimethylammonium chloride may offer a slight advantage in terms of reaction efficiency for the Williamson ether synthesis and C-alkylation reactions. However, the choice of catalyst will ultimately depend on a variety of factors including cost, availability, and the specific requirements of the reaction being performed. PTMAC remains a viable and effective catalyst for a broad range of applications.[5] Researchers are encouraged to screen both catalysts to determine the optimal choice for their specific synthetic needs.
References
Purity Under the Magnifying Glass: Validating Phenyltrimethylammonium Chloride by HPLC and Alternative Methods
A comprehensive guide for researchers, scientists, and drug development professionals on the purity validation of Phenyltrimethylammonium chloride, offering a comparative analysis of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques. This guide provides detailed experimental protocols, performance data, and visual workflows to ensure the highest quality standards in research and development.
This compound (PTMAC) is a quaternary ammonium salt with diverse applications, including its use as a phase-transfer catalyst, an electrolyte in electrochemical studies, and a reagent in organic synthesis. The purity of PTMAC is paramount for the accuracy and reproducibility of experimental results and for ensuring the safety and efficacy of pharmaceutical products. This guide details a robust HPLC method for purity validation and compares its performance with established alternative techniques such as capillary electrophoresis and titrimetry.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC stands as the premier technique for assessing the purity of this compound due to its high resolution, sensitivity, and specificity. Both Hydrophilic Interaction Liquid Chromatography (HILIC) and ion-pair reversed-phase chromatography are suitable approaches for the analysis of this polar, permanently charged compound.
Proposed HPLC Method: A HILIC-Based Approach
Given that PTMAC is a polar compound, a HILIC method is proposed for its effective retention and separation from potential impurities.
Experimental Protocol: HILIC-UV Method for PTMAC Purity
This protocol outlines a method for the quantitative determination of PTMAC purity and the separation of potential process-related impurities and degradation products.
1. Chromatographic Conditions:
| Parameter | Specification |
| Column | HILIC Stationary Phase (e.g., bare silica, diol, or zwitterionic), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | Acetonitrile:Ammonium Acetate Buffer (10 mM, pH 5.0) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm and 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (90:10, v/v) |
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the sample diluent to obtain a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the PTMAC sample in the sample diluent to obtain a concentration of 1 mg/mL.
3. System Suitability:
Before sample analysis, the chromatographic system must meet the following criteria:
-
The tailing factor for the PTMAC peak should be ≤ 2.0.
-
The theoretical plates for the PTMAC peak should be ≥ 2000.
-
The relative standard deviation (RSD) for six replicate injections of the standard solution should be ≤ 2.0%.
4. Data Analysis:
The purity of the PTMAC sample is calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Visualizing the Workflow: HPLC Purity Validation
Caption: Experimental workflow for HPLC purity validation of this compound.
Comparative Analysis: HPLC vs. Alternative Methods
While HPLC is the preferred method, other techniques can be employed for the purity assessment of this compound, each with its own advantages and limitations.
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC (HILIC) | Differential partitioning between a polar stationary phase and a less polar mobile phase. | High resolution, high sensitivity, ability to separate closely related impurities, suitable for quantitative analysis. | Requires specialized equipment, method development can be complex. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High efficiency, minimal sample and reagent consumption, rapid analysis times.[1][2][3] | Lower concentration sensitivity compared to HPLC-UV, potential for adsorption of the analyte to the capillary wall. |
| Titrimetry | Quantitative chemical reaction (e.g., precipitation titration with a standard solution of sodium tetraphenylborate). | Simple, cost-effective, provides an absolute measure of the main component.[4][5] | Non-specific (titrates all chloride ions), not suitable for detecting and quantifying impurities. |
Potential Impurities in this compound
The purity of PTMAC can be affected by starting materials, by-products of the synthesis, and degradation products. A common synthetic route involves the reaction of N,N-dimethylaniline with a methylating agent like methyl chloride. Potential impurities could include:
-
Unreacted N,N-dimethylaniline: A common process-related impurity.
-
Other anilines: From impurities in the starting N,N-dimethylaniline.
-
Products of over-methylation: Resulting in the formation of other quaternary ammonium salts.
-
Degradation products: Formed during storage or under harsh conditions.
The developed HPLC method should be validated for its ability to separate these potential impurities from the main PTMAC peak to ensure an accurate purity assessment.
Visualizing the Relationship: Analyte and Potential Impurities
Caption: Relationship between reactants, product, and potential impurities in PTMAC synthesis.
Conclusion
The validation of this compound purity is critical for its reliable application in scientific research and drug development. This guide has presented a robust HPLC method, specifically a HILIC-based approach, as the primary technique for this purpose. A detailed experimental protocol and a visual representation of the workflow have been provided to facilitate its implementation. Furthermore, a comparative analysis with alternative methods such as capillary electrophoresis and titrimetry highlights the strengths and weaknesses of each technique, allowing researchers to select the most appropriate method based on their specific needs and available resources. Understanding the potential impurities arising from the synthetic process is also crucial for a comprehensive purity assessment. By employing these validated methods, scientists can ensure the quality and consistency of this compound, leading to more reliable and reproducible scientific outcomes.
References
- 1. itwreagents.com [itwreagents.com]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 138-24-9 CAS | PHENYL TRIMETHYL AMMONIUM CHLORIDE | Quaternary Ammonium Compounds | Article No. 05238 [lobachemie.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
A Comparative Guide to Analytical Methods for the Quantification of Phenyltrimethylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Phenyltrimethylammonium chloride. The techniques evaluated include Potentiometric Titration, Ion Chromatography (IC) with suppressed conductivity detection, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Capillary Zone Electrophoresis (CZE) with UV detection. This document is designed to assist researchers and analytical scientists in selecting the most appropriate method based on their specific requirements for accuracy, sensitivity, throughput, and cost.
Comparative Analysis of Analytical Techniques
The selection of an optimal analytical method hinges on a variety of factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of four distinct methods for the quantification of this compound.
| Parameter | Potentiometric Titration | Ion Chromatography (IC) | HPLC-UV | Capillary Zone Electrophoresis (CZE) |
| Principle | Precipitation titration of the chloride ion with a silver nitrate standard solution. | Ion exchange separation of the Phenyltrimethylammonium cation followed by suppressed conductivity detection. | Reversed-phase or ion-pair chromatography with UV detection of the aromatic ring. | Separation based on the electrophoretic mobility of the Phenyltrimethylammonium cation with UV detection. |
| Selectivity | Moderate (interference from other halides) | High | High | Very High |
| Sensitivity (LOD) | mg/L range | µg/L range | µg/L to mg/L range | µg/L range |
| Sensitivity (LOQ) | mg/L range | µg/L range | µg/L to mg/L range | µg/L range |
| Linearity (R²) | N/A | > 0.999 | > 0.99 | > 0.999 |
| Precision (%RSD) | < 2% | < 3% | < 5% | < 5% |
| Accuracy (%Recovery) | 98-102% | 95-105% | 95-105% | 92-115% |
| Throughput | Low to Moderate | High | High | High |
| Cost per Sample | Low | Moderate | Moderate | Moderate |
| Instrumentation Cost | Low | High | High | Moderate to High |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.
Potentiometric Titration
This method determines the chloride content of this compound via precipitation titration with silver nitrate. The endpoint is detected by a change in potential using a silver electrode.
Instrumentation:
-
Automatic titrator with a silver electrode (e.g., Ag Titrode)[1]
-
Magnetic stirrer
-
Calibrated burette
Reagents:
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution[2]
-
Nitric Acid (HNO₃), 2 M solution
-
Deionized water
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Acidify the solution with 2 mL of 2 M nitric acid.[1]
-
Immerse the silver electrode and the reference electrode into the solution.
-
Titrate with the standardized 0.1 M AgNO₃ solution, recording the potential (mV) as a function of the titrant volume.
-
The endpoint is the point of maximum inflection on the titration curve.
-
Calculate the concentration of chloride, and subsequently this compound, based on the stoichiometry of the reaction.
Ion Chromatography (IC) with Suppressed Conductivity Detection
This method is highly suitable for the direct quantification of the Phenyltrimethylammonium cation.
Instrumentation:
-
Ion chromatograph equipped with a cation exchange column, a suppressor, and a conductivity detector.[3][4]
Reagents:
-
Eluent: 20 mM Methanesulfonic acid (MSA)
-
Regenerant for suppressor: Deionized water
-
This compound standard solutions
Procedure:
-
Prepare a series of calibration standards of this compound in deionized water.
-
Prepare the sample by dissolving it in deionized water and filtering through a 0.45 µm filter.
-
Set the ion chromatograph to the following conditions (example):
-
Column: Cation exchange column suitable for quaternary amines
-
Eluent: 20 mM MSA
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: Suppressed conductivity
-
-
Inject the standards and the sample.
-
Quantify the Phenyltrimethylammonium cation based on the peak area and the calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method leverages the UV absorbance of the phenyl group in this compound for detection. An ion-pairing agent is typically used to improve retention and peak shape on a reversed-phase column.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
This compound standard solutions
Procedure:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Prepare the sample by dissolving it in the mobile phase and filtering through a 0.45 µm filter.
-
Set the HPLC to the following conditions (example):
-
Column: C18 reversed-phase
-
Mobile Phase: Isocratic or gradient elution with a mixture of Mobile Phase A and B (e.g., 70:30 A:B)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Inject the standards and the sample.
-
Quantify this compound based on the peak area and the calibration curve.
Capillary Zone Electrophoresis (CZE) with UV Detection
CZE offers high separation efficiency for charged molecules like this compound.
Instrumentation:
-
Capillary electrophoresis system with a UV detector
-
Fused-silica capillary
Reagents:
-
Background Electrolyte (BGE): 50 mM phosphate buffer at pH 7.0
-
This compound standard solutions
Procedure:
-
Prepare a series of calibration standards of this compound in deionized water.
-
Prepare the sample by dissolving it in deionized water and filtering.
-
Condition the capillary by flushing with 0.1 M NaOH, water, and then the BGE.
-
Set the CZE to the following conditions (example):
-
Capillary: Fused-silica, 50 µm i.d., effective length 50 cm
-
BGE: 50 mM phosphate buffer, pH 7.0
-
Voltage: 20 kV
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)
-
Detection Wavelength: 214 nm
-
-
Inject the standards and the sample.
-
Quantify this compound based on the peak area and the calibration curve.
Visualizing the Workflow
To aid in the understanding of the analytical process, the following diagrams illustrate the general workflows for the described methods.
Caption: General workflow for the quantification of this compound.
Caption: Decision tree for selecting an analytical method.
References
A Comparative Analysis of Phenyltrimethylammonium Chloride and Phosphonium Salts in Chemical Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst or reagent is a critical decision that can significantly impact reaction efficiency, product yield, and overall process viability. This guide provides a detailed comparison of Phenyltrimethylammonium chloride, a widely used quaternary ammonium salt, and the broader class of phosphonium salts, offering insights into their respective performance characteristics supported by available data and experimental considerations.
This compound and phosphonium salts both play crucial roles in various chemical transformations, most notably as phase-transfer catalysts (PTCs).[1][2] Their ability to facilitate reactions between reactants in immiscible phases makes them invaluable tools in organic synthesis, including in the pharmaceutical and agrochemical industries.[3][4] While both classes of compounds can be effective, they exhibit distinct differences in their properties and performance under various reaction conditions.
Core Properties and Applications
This compound (PTMAC) is a quaternary ammonium compound valued for its efficacy as a phase-transfer catalyst and surfactant.[3] It is utilized in a range of organic reactions, such as nucleophilic substitutions and alkylations, to enhance reaction rates and yields.[2] Its applications extend to the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[3] Additionally, PTMAC exhibits biocidal properties, making it useful in the formulation of disinfectants.[3]
Phosphonium Salts are a class of organophosphorus compounds characterized by a positively charged phosphorus atom bonded to four organic groups.[4] They are widely employed as phase-transfer catalysts and are also crucial precursors for the synthesis of Wittig reagents, which are fundamental for creating alkenes from carbonyl compounds.[4] Their utility is prominent in the production of pharmaceuticals, agrochemicals, and fragrances.[4] Certain phosphonium salts are also explored for their antimicrobial properties and as components of ionic liquids.[5][6]
Performance Comparison: A Data-Driven Overview
The primary distinction in performance between this compound (and quaternary ammonium salts in general) and phosphonium salts lies in their catalytic activity and stability, particularly under demanding reaction conditions.
| Performance Metric | This compound (Quaternary Ammonium Salts) | Phosphonium Salts | Key Considerations |
| Catalytic Activity | Effective for a wide range of phase-transfer reactions under mild conditions.[1] | Often demonstrate superior activity, leading to higher yields in certain reactions.[1] | The larger, more lipophilic nature of the phosphonium cation can enhance the transfer of anions into the organic phase.[1] |
| Thermal Stability | Susceptible to degradation at elevated temperatures, primarily through Hofmann elimination in the presence of a base.[1] | Generally exhibit higher thermal stability, making them suitable for reactions requiring high temperatures.[1][7] | Phosphonium salts are not prone to Hofmann elimination, leading to less catalyst decomposition and fewer impurities at high temperatures.[1] |
| Chemical Stability | Can degrade in strongly basic conditions.[1] | More stable in strongly basic environments.[1] | The degradation pathway for phosphonium salts (formation of phosphine oxide) typically requires more forcing conditions.[1] |
| Toxicity | Varies depending on the specific compound; some have notable biocidal activity.[3][8] | Toxicity is also variable; some studies suggest certain phosphonium salts may have lower toxicity than their ammonium counterparts.[9][10] | A comprehensive toxicity assessment is crucial for any specific application, especially in drug development. |
| Cost-Effectiveness | Often more cost-effective for a wide array of transformations under milder conditions.[1] | Can be more expensive due to the cost of starting materials.[11] | The choice may depend on a trade-off between catalyst cost and the need for higher stability and potentially higher yields. |
Table 1: Comparative Performance of this compound vs. Phosphonium Salts.
Experimental Protocols: A General Framework
While specific reaction conditions will vary, the following protocols provide a general framework for evaluating the performance of this compound and phosphonium salts as phase-transfer catalysts in a typical nucleophilic substitution reaction.
General Protocol for O-Alkylation of a Phenol
This protocol describes a procedure for the O-alkylation of a phenol with an alkyl halide, a classic example of a phase-transfer catalyzed reaction.
Materials:
-
Phenol (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Sodium hydroxide (or other suitable base) (1.5 eq)
-
Phase-transfer catalyst (this compound or a selected phosphonium salt) (0.01-0.05 eq)
-
Organic solvent (e.g., toluene, chlorobenzene)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the phenol and the phase-transfer catalyst in the organic solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
In a separate vessel, prepare an aqueous solution of the sodium hydroxide.
-
Add the aqueous base to the organic solution of the phenol and catalyst.
-
Heat the biphasic mixture to the desired reaction temperature (e.g., 60-100 °C) with vigorous stirring.
-
Slowly add the alkyl halide to the reaction mixture.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by an appropriate method, such as column chromatography or distillation.
Visualizing Key Concepts
To better understand the processes involved, the following diagrams illustrate the general workflow for a phase-transfer catalyzed reaction and the degradation pathways of the catalysts.
Caption: A generalized experimental workflow for a phase-transfer catalyzed O-alkylation reaction.
Caption: A diagram illustrating the comparative stability of ammonium and phosphonium salts under basic and high-temperature conditions.
Conclusion
The choice between this compound and a phosphonium salt as a phase-transfer catalyst is contingent upon the specific requirements of the chemical transformation. For reactions conducted under mild conditions where cost is a significant factor, this compound can be an excellent choice.[1] However, for processes that demand high temperatures and/or strongly basic conditions, the superior thermal and chemical stability of phosphonium salts often makes them the more robust and efficient option, potentially leading to higher yields and purer products.[1] Researchers and drug development professionals should carefully consider these factors to optimize their synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. adpharmachem.com [adpharmachem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C9H14N.Cl | CID 67309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alfachemic.com [alfachemic.com]
- 10. mdpi.com [mdpi.com]
- 11. Quaternary ammonium and phosphonium based ionic liquids: a comparison of common anions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP01901F [pubs.rsc.org]
Performance evaluation of Phenyltrimethylammonium chloride in different solvent systems
A Comparative Guide for Researchers and Drug Development Professionals
Phenyltrimethylammonium chloride (PTMA), a quaternary ammonium salt, is a versatile and efficient reagent in various chemical applications, most notably as a phase-transfer catalyst (PTC) in organic synthesis.[1][2] Its performance, however, is intrinsically linked to the solvent system in which it is employed. This guide provides a comprehensive comparison of PTMA's performance in different solvents, benchmarked against common alternatives, to inform selection for research and development applications.
Solubility Profile: A Measure of Utility
The solubility of a phase-transfer catalyst is a critical parameter, dictating its concentration and availability in the reaction medium. While PTMA exhibits excellent solubility in aqueous solutions, its performance in biphasic systems depends on its solubility in various organic solvents.
Key Observations:
-
High Aqueous Solubility: this compound is freely soluble in water, with a high solubility of 333 g/L at 20°C.
-
Organic Solvent Solubility: As a quaternary ammonium salt, PTMA is expected to be most soluble in polar protic and aprotic solvents that can effectively solvate the cation and anion. Its solubility is anticipated to be moderate in solvents of intermediate polarity and low in nonpolar solvents. Quantitative data for organic solvents is not widely published, but a qualitative assessment is presented below.
Table 1: Solubility of this compound (PTMA)
| Solvent System | Solvent Type | Solubility of PTMA |
| Water (H₂O) | Polar Protic | 333 g/L (at 20°C) |
| Methanol (CH₃OH) | Polar Protic | High (Expected) |
| Ethanol (C₂H₅OH) | Polar Protic | High (Expected) |
| Acetone (C₃H₆O) | Polar Aprotic | Moderate (Expected) |
| Acetonitrile (CH₃CN) | Polar Aprotic | Moderate (Expected) |
| Toluene (C₇H₈) | Nonpolar | Low to Sparingly Soluble (Expected) |
| Hexane (C₆H₁₄) | Nonpolar | Insoluble or Sparingly Soluble (Expected) |
Electrical Conductivity
The electrical conductivity of a PTMA solution is indicative of the salt's dissociation and the mobility of its ions, which can influence electrochemical applications and reaction kinetics. The conductivity is highly dependent on the solvent's polarity and viscosity. In general, the conductivity of quaternary ammonium salts increases in polar solvents that facilitate ion dissociation and mobility.
Table 2: Comparative Electrical Conductivity of Quaternary Ammonium Salts
| Compound | Solvent | Molar Conductivity (Λm) | Notes |
| This compound (PTMA) | Acetonitrile | Data not available | Expected to show good conductivity due to the solvent's high polarity. |
| Other Quaternary Ammonium Salts | Acetonitrile | Varies (e.g., 120-200 S·cm²·mol⁻¹) | Provides a benchmark for expected performance in polar aprotic solvents.[3] |
| Other Quaternary Ammonium Salts | Methanol/Ethanol | Varies | Conductivity is generally lower than in acetonitrile due to higher viscosity. |
Performance in Phase-Transfer Catalysis (PTC)
The primary application of PTMA is as a phase-transfer catalyst, where it facilitates reactions between reactants in immiscible phases (e.g., aqueous and organic).[1][2] Its efficiency is typically measured by reaction yield and time. The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction that benefits significantly from PTC.
dot
Caption: Catalytic cycle of PTMA in a phase-transfer reaction.
Comparative Performance in Williamson Ether Synthesis
The following table compares the performance of various quaternary ammonium salts in the synthesis of benzyl phenyl ether from phenol and benzyl chloride in a biphasic toluene/water system. While specific data for PTMA was not available, data for the structurally similar Benzyltrimethylammonium chloride (BTMAC) is included.
Table 3: Catalyst Performance in Williamson Ether Synthesis
| Catalyst | Catalyst Type | Reaction Time (h) | Yield (%) |
| Benzyltrimethylammonium chloride (BTMAC) | Quaternary Ammonium Salt | 3 | 92 (Estimated)[4] |
| Tetrabutylammonium bromide (TBAB) | Quaternary Ammonium Salt | 2 | 95[4] |
| Benzyltriethylammonium chloride (BTEAC) | Quaternary Ammonium Salt | 2.5 | 93 (Estimated)[4] |
| No Catalyst | - | >24 | Minimal Conversion[5] |
Analysis:
-
Quaternary ammonium salts dramatically accelerate the reaction compared to the uncatalyzed process.[5]
-
Catalysts with greater lipophilicity (longer alkyl chains), such as Tetrabutylammonium bromide (TBAB), can exhibit slightly faster reaction times and higher yields due to their enhanced solubility in the organic phase.[4]
-
PTMA (and its close analog BTMAC) remains a highly effective and cost-efficient catalyst for such transformations.[4]
Experimental Protocols
1. Protocol for Determining Solubility (Isothermal Equilibrium Method)
This protocol outlines a method to determine the saturation solubility of this compound in a given organic solvent.
dot
Caption: Experimental workflow for solubility determination.
-
Materials: this compound, desired solvent, sealed vials, thermostatic shaker, syringe with a 0.22 µm filter, analytical balance.
-
Procedure:
-
Add an excess amount of PTMA to a known volume of the solvent in a sealed vial.
-
Place the vial in a thermostatic shaker at a constant temperature (e.g., 25°C) and stir vigorously for 24-72 hours to ensure equilibrium is reached.
-
Stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a precise volume of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred.
-
Dispense the filtered solution into a pre-weighed vial and record the weight.
-
Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven.
-
Once the PTMA residue is completely dry, weigh the vial again.
-
The mass of the dissolved PTMA is the difference between the final and initial vial weights. Calculate the solubility in g/L.
-
2. Protocol for Evaluating PTC Efficiency: Williamson Ether Synthesis
This protocol provides a method for comparing the catalytic efficiency of PTMA and an alternative catalyst.
-
Materials: Phenol, sodium hydroxide, benzyl chloride, this compound, alternative catalyst (e.g., Benzyltriethylammonium chloride), toluene, water, separatory funnel, magnetic stirrer, heating mantle, and equipment for reaction monitoring (e.g., Gas Chromatography).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol (1 equivalent) and sodium hydroxide (1.2 equivalents) in water to form the aqueous phase.
-
Add toluene to the flask to create a biphasic system.
-
Add the phase-transfer catalyst (e.g., 2 mol% of PTMA) to the mixture.
-
Heat the mixture to 70°C with vigorous stirring.
-
Slowly add benzyl chloride (1 equivalent) to the reaction mixture.
-
Maintain the temperature and vigorous stirring, taking aliquots at regular intervals (e.g., every 30 minutes) to monitor the reaction progress by GC.
-
After the reaction is complete (e.g., 3-4 hours or no further conversion observed), cool the mixture to room temperature.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.
-
Calculate the yield of the benzyl phenyl ether.
-
Repeat the experiment under identical conditions using the alternative catalyst.
-
Compare the reaction time and final yield to evaluate the relative performance of the catalysts.
-
Conclusion
This compound is a robust and effective phase-transfer catalyst with high solubility in aqueous and polar organic solvents. While more lipophilic quaternary ammonium salts like TBAB may offer faster reaction rates in certain applications, PTMA provides a cost-effective and high-performing option for many industrial and laboratory syntheses. The choice of solvent system is paramount, and this guide provides the foundational data and protocols to enable informed decisions for optimizing reaction conditions.
References
A Comparative Guide to Phenyltrimethylammonium Chloride and Crown Ethers in Phase-Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
Phase-transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry, enabling reactions between reactants located in separate, immiscible phases. The choice of catalyst is paramount to the success of these reactions, directly influencing reaction rates, yields, and overall process efficiency. This guide provides an objective, data-supported comparison between two common classes of phase-transfer catalysts: quaternary ammonium salts, with a focus on Phenyltrimethylammonium chloride (PTMAC), and crown ethers.
Mechanism of Action: Two Distinct Approaches to Ion Transport
The fundamental role of a phase-transfer catalyst is to transport a reactive anion from an aqueous or solid phase into an organic phase where the substrate is dissolved. This compound and crown ethers accomplish this through fundamentally different mechanisms.
This compound (PTMAC): The Ion-Pair Transporter
PTMAC is a quaternary ammonium salt ("quat") featuring a positively charged nitrogen atom at the center of a lipophilic organic structure. Its catalytic cycle is based on an ion-exchange process:
-
At the aqueous-organic interface, the PTMAC cation (Q⁺) exchanges its accompanying chloride anion for a reactive anion (Nu⁻) from the aqueous phase.
-
This forms a new, lipophilic ion pair, [Q⁺Nu⁻], which is soluble in the organic phase.
-
In the organic phase, the now-available nucleophile (Nu⁻) reacts with the organic substrate (R-X) to form the desired product (R-Nu).
-
The PTMAC cation, now paired with the leaving group anion (X⁻), returns to the interface to begin the cycle anew.
Crown Ethers: The Cation Coordinator
Crown ethers are cyclic polyethers that do not directly bind with the reactive anion. Instead, they function by encapsulating the counter-ion of the nucleophilic salt (e.g., K⁺, Na⁺).[1]
-
The crown ether complexes with the metal cation at the interface, effectively shielding its positive charge. For example, 18-crown-6 has a cavity size ideal for complexing a potassium ion (K⁺).[2]
-
This large, cation-crown ether complex has a lipophilic exterior, which drags the entire ion pair ([Crown Ether-K]⁺Nu⁻) into the organic phase.
-
Within the organic phase, the anion (Nu⁻) is highly activated or "naked" because its interaction with the complexed cation is much weaker than in a tight, un-solvated salt crystal.
-
This highly reactive anion then readily participates in the desired reaction with the organic substrate.
Performance Benchmark: O-Alkylation of Phenols
The O-alkylation of phenols is a classic application of phase-transfer catalysis. Experimental data, while often utilizing close analogs of PTMAC like Tetrabutylammonium Bromide (TBAB) and Benzyltrimethylammonium Chloride (BTAC), provides a valuable direct comparison against crown ethers under identical conditions.
Table 1: Comparative Performance in the O-Alkylation of 4-tert-butylphenol with Benzyl Bromide
| Catalyst (10 mol%) | Time (h) | Conversion (%) |
| Tetrabutylammonium Bromide (TBAB) | 1 | 98 |
| Triethylbenzylammonium Chloride | 3 | 92 |
| 18-Crown-6 | 6 | 75 |
| None | 6 | <5 |
Data sourced from a study on the O-alkylation of phenols. While not PTMAC, TBAB and Triethylbenzylammonium Chloride are structurally and functionally analogous quaternary ammonium salts, providing a strong comparative benchmark.[2]
The data clearly indicates that under these specific reaction conditions, the quaternary ammonium salts are significantly more efficient than 18-crown-6, achieving near-quantitative conversion in a fraction of the time.[2] The uncatalyzed reaction shows minimal conversion, underscoring the necessity of a phase-transfer catalyst.
Experimental Protocols
Below are representative experimental protocols for common phase-transfer catalyzed reactions.
Protocol 1: O-Alkylation of a Phenol (Liquid-Liquid PTC)
This protocol is representative for the synthesis of an ether from a phenol and an alkyl halide.
Materials:
-
Phenol derivative (e.g., 4-tert-butylphenol) (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.2 eq)
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 50% w/w)
-
Organic Solvent (e.g., Toluene or Chlorobenzene)
-
Phase-Transfer Catalyst (e.g., this compound or 18-crown-6) (1-10 mol%)
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol derivative in the chosen organic solvent.
-
Aqueous Phase Addition: Add the aqueous sodium hydroxide solution to the flask.
-
Catalyst Addition: Introduce the phase-transfer catalyst (e.g., 5 mol% PTMAC or 18-crown-6) to the biphasic mixture.
-
Substrate Addition: While stirring vigorously, add the alkyl halide to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 70-90°C) and maintain vigorous stirring to ensure adequate mixing of the two phases.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography or distillation as required.
Protocol 2: C-Alkylation of an Active Methylene Compound (Solid-Liquid PTC)
This general protocol is suitable for the alkylation of compounds like malonic esters or β-keto esters.
Materials:
-
Active methylene compound (e.g., diethyl malonate) (1.0 eq)
-
Alkyl halide (e.g., butyl bromide) (1.1 eq)
-
Solid Base (e.g., anhydrous Potassium Carbonate, K₂CO₃) (2.0-4.0 eq)
-
Phase-Transfer Catalyst (e.g., this compound) (5-10 mol%)
-
Aprotic Solvent (e.g., Toluene or Acetonitrile) (Optional, can be run solvent-free)
Procedure:
-
Reactant Setup: To a round-bottom flask, add the active methylene compound, the solid base, and the phase-transfer catalyst.
-
Solvent Addition: Add the aprotic solvent. For solvent-free conditions, omit this step.
-
Mixing: Stir the mixture vigorously at room temperature for 15-30 minutes.
-
Substrate Addition: Add the alkyl halide to the reaction mixture.
-
Reaction: Heat the mixture (e.g., 60-80°C) and continue to stir vigorously for 2-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Workup: After cooling to room temperature, filter off the inorganic salts and wash the solid residue with a small amount of the reaction solvent or ethyl acetate. Combine the filtrates and concentrate under reduced pressure. If the reaction was solvent-free, partition the residue between water and an organic solvent (e.g., ethyl acetate), separate the layers, and process the organic phase.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycles
The distinct mechanisms of PTMAC and crown ethers can be visualized through their respective catalytic cycles.
Caption: Catalytic cycle of a quaternary ammonium salt like PTMAC.
Caption: Catalytic cycle of a crown ether in phase-transfer catalysis.
Summary and Conclusion
| Feature | This compound (and Quats) | Crown Ethers |
| Mechanism | Ion-pair exchange | Cation complexation and transport |
| Performance | Often higher reaction rates and yields, especially in liquid-liquid systems.[2] | Can be highly effective, particularly in solid-liquid systems for solubilizing salts. |
| Cost | Generally inexpensive and widely available. | Significantly more expensive. |
| Stability | Moderately stable; can decompose at high temperatures or under strongly basic conditions. | Very stable, including at high temperatures and in basic media. |
| Toxicity | Varies by compound; generally lower toxicity. | Can exhibit higher toxicity, which is a concern for environmental disposal. |
| Applications | Broadly used in industrial-scale O-, C-, and N-alkylations, substitutions, and polymerizations.[3] | Used when high stability is required or for specific cation complexation needs in synthesis and analytical applications.[1] |
References
Cross-Validation of Phenyltrimethylammonium Chloride: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive cross-validation of Phenyltrimethylammonium chloride (PTMA), a versatile quaternary ammonium compound, by comparing its performance and properties with relevant alternatives in key experimental applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to facilitate informed decisions in catalyst and biocide selection. While direct head-to-head comparative data for PTMA is limited in publicly available literature, this guide leverages data from close structural analogs and commonly used alternatives to provide a valuable comparative overview.
PTMA in Phase Transfer Catalysis: A Comparative Analysis
This compound is widely utilized as a phase transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases, thereby enhancing reaction rates and yields.[1] Its efficacy is compared here with other commonly used quaternary ammonium salts, namely Tetrabutylammonium bromide (TBAB) and Benzyltriethylammonium chloride (BTEAC).
Quantitative Performance in Williamson Ether Synthesis
The Williamson ether synthesis, a classic SN2 reaction, serves as a benchmark for evaluating the performance of phase transfer catalysts. The following table summarizes the yield of n-butyl phenyl ether from the reaction of sodium phenoxide and n-butyl bromide using different catalysts. It is important to note that the data for the "Starburst" PTC and Butyldimethylanilinium bromide (BDAB) are included to provide a broader context of catalyst efficiency.
Table 1: Comparison of Phase Transfer Catalyst Efficiency in Williamson Ether Synthesis
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium bromide (TBAB) | 0.001 | 4 | 85 |
| "Starburst" PTC (BPBPB) | 0.001 | 4 | 92 |
| Butyldimethylanilinium bromide (BDAB) | 0.001 | 4 | 80 |
*Data from a study on the synthesis of phenylbutyl ether under slightly different conditions, included for broader comparison.[2]
Note: Direct quantitative data for this compound in this specific reaction was not available in the reviewed literature. However, its structural similarity to other quaternary ammonium salts suggests it would be an effective catalyst.
Experimental Protocol: Williamson Ether Synthesis using a Phase Transfer Catalyst
This protocol is a representative procedure for the Williamson ether synthesis of 4-ethylanisole from 4-ethylphenol and methyl iodide, utilizing TBAB as the phase transfer catalyst.[3]
Materials:
-
4-ethylphenol
-
25% Sodium hydroxide (NaOH) solution
-
Tetrabutylammonium bromide (TBAB)
-
Methyl iodide
-
Diethyl ether
-
5% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Silica gel
-
Dichloromethane
Procedure:
-
To a 5 mL conical vial containing a spin vane, add 150 mg of 4-ethylphenol and the 25% NaOH solution. Heat gently until the phenol dissolves.
-
Add 45 mg of TBAB to the mixture.
-
Top the vial with a reflux condenser and add methyl iodide through the condenser.
-
Reflux the mixture gently for one hour.
-
After cooling to room temperature, add 1-2 mL of diethyl ether and a small amount of distilled water.
-
Separate the aqueous layer and extract it with diethyl ether.
-
Combine the organic layers and wash them sequentially with 5% NaOH solution and distilled water.
-
Dry the ether layer over anhydrous sodium sulfate.
-
The crude product is then purified by column chromatography using silica gel and dichloromethane as the eluent.
Mechanism of Phase Transfer Catalysis
The fundamental role of a phase transfer catalyst like PTMA is to transport a reactant anion from an aqueous phase to an organic phase where the reaction with the organic substrate occurs. This process is cyclical, allowing for a catalytic amount of the PTC to facilitate the reaction.
Figure 1: General mechanism of phase transfer catalysis.
Antimicrobial Efficacy of this compound and Alternatives
Quaternary ammonium compounds, including PTMA, are known for their antimicrobial properties.[1] They are commonly used as disinfectants and antiseptics. This section compares the antimicrobial activity of PTMA's close analogs with Benzalkonium chloride (BKC) and Benzethonium chloride, two widely used antimicrobial agents.
Quantitative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy, representing the lowest concentration of a substance that prevents visible growth of a microorganism.[4][5] The table below presents MIC values for Benzalkonium chloride and Benzethonium chloride against several common pathogens.
Table 2: Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride and Benzethonium Chloride
| Microorganism | Gram Type | Benzalkonium Chloride MIC (µg/mL)[6] | Benzethonium Chloride MIC (µg/mL)[7] |
| Staphylococcus aureus | Gram-positive | 1 - 4 | 1 - 2 |
| Escherichia coli | Gram-negative | 16 - 64 | 8 - 16 |
| Pseudomonas aeruginosa | Gram-negative | 128 - 512 | 32 - 64 |
| Candida albicans (Yeast) | - | 4 - 32 | Not Available |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol outlines a standardized method for determining the MIC of an antimicrobial agent.[1][8]
Materials:
-
Test antimicrobial agent (e.g., this compound)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test microorganism (e.g., Staphylococcus aureus ATCC 29213)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the antimicrobial agent in a suitable solvent at a concentration 100-fold higher than the highest concentration to be tested.
-
Preparation of Inoculum: Suspend several colonies of the test microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the antimicrobial stock solution in CAMHB to achieve a range of desired concentrations.
-
Inoculation: Inoculate each well (except for a sterility control) with the prepared bacterial suspension. Include a growth control well containing only the inoculum and broth.
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.
Cytotoxicity Pathway of Quaternary Ammonium Compounds
The antimicrobial action and potential cytotoxicity of quaternary ammonium compounds are primarily attributed to their ability to disrupt cell membranes. This interaction leads to a cascade of events culminating in cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. parksideirl.com [parksideirl.com]
- 8. bmglabtech.com [bmglabtech.com]
Assessing the Cost-Effectiveness of Phenyltrimethylammonium Chloride in Industrial Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phenyltrimethylammonium chloride (PTMA), a versatile quaternary ammonium salt, finds significant utility across various industrial sectors, primarily as a phase transfer catalyst and a surfactant. This guide provides an objective comparison of PTMA's performance and cost-effectiveness against common alternatives, supported by available experimental data and detailed methodologies. The aim is to equip researchers and professionals with the necessary information to make informed decisions for their specific applications.
Executive Summary
This compound demonstrates its efficacy as a phase transfer catalyst in organic synthesis and as a surfactant in various formulations. When compared to alternatives such as Benzyltrimethylammonium chloride (BTMA), Cetyltrimethylammonium chloride (CTAC), and Tetrabutylammonium chloride (TBAC), the cost-effectiveness of PTMA is highly dependent on the specific application, desired reaction kinetics, and surfactant properties. While some alternatives may offer superior performance in certain contexts, PTMA can present a more economical option without significant compromise in yield or efficiency, making it a strong candidate for process optimization and cost reduction in industrial settings.
Cost-Effectiveness Analysis
To assess the economic viability of PTMA and its alternatives, a comparative analysis of their pricing is essential. The following table summarizes the approximate cost of these quaternary ammonium salts. It is important to note that prices can fluctuate based on supplier, purity, and order volume.
| Compound | Alternative Name(s) | Typical Application(s) | Approximate Price (per kg in USD) |
| This compound | PTMA, Trimethylphenylammonium chloride | Phase Transfer Catalyst, Surfactant | $2.50 - $9.00 |
| Benzyltrimethylammonium chloride | BTMA, BTMAC | Phase Transfer Catalyst | $2.00 - $10.75 |
| Cetyltrimethylammonium chloride | CTAC, Cetrimonium chloride | Surfactant, Antiseptic | $1.50 - $6.25 |
| Tetrabutylammonium chloride | TBAC | Phase Transfer Catalyst | $12.50 - $21.25 |
Note: The price ranges are compiled from various suppliers and are subject to change. The lower end of the range often represents bulk industrial pricing, while the higher end may reflect smaller quantities or higher purity grades.
Performance Comparison in Industrial Applications
The primary industrial applications of this compound and its alternatives are as phase transfer catalysts and surfactants. This section delves into their comparative performance in these roles, supported by experimental data where available.
As a Phase Transfer Catalyst
Phase transfer catalysts (PTCs) are crucial in facilitating reactions between reactants in immiscible phases, thereby increasing reaction rates and yields. Quaternary ammonium salts are a prominent class of PTCs.[1][2]
Williamson Ether Synthesis:
The Williamson ether synthesis is a widely used reaction in organic chemistry for the formation of ethers. The efficiency of different phase transfer catalysts can be compared by examining the reaction time and yield.
| Catalyst | Reaction Time (hours) | Yield (%) |
| Benzyltrimethylammonium chloride (BTMA) | 5 | 92 |
| Tetrabutylammonium bromide (TBAB) | 5 | 95 |
Data based on the synthesis of benzyl phenyl ether from phenol and benzyl chloride.
Darzens Condensation:
The Darzens condensation is a reaction that forms an α,β-epoxy ester (glycidic ester) from a ketone or aldehyde and an α-haloester in the presence of a base. Phase transfer catalysts can be employed to facilitate this reaction.
While a specific protocol for PTMA-catalyzed Darzens condensation was not found, a general protocol for this reaction is provided in the experimental section. The efficiency of PTMA in this reaction would need to be experimentally determined and compared with other quaternary ammonium salts.
As a Surfactant
Surfactants are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. Cationic surfactants like PTMA and CTAC are used in various formulations for their emulsifying, conditioning, and antimicrobial properties.
The effectiveness of a surfactant is often evaluated by its ability to reduce surface tension and its critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles. A lower CMC indicates a more efficient surfactant.
| Surfactant | Critical Micelle Concentration (CMC) in water |
| Cetyltrimethylammonium chloride (CTAC) | ~1.58 mM |
Experimental Protocols
Williamson Ether Synthesis (General Protocol adaptable for PTMA)
Objective: To synthesize an ether from an alcohol/phenol and an alkyl halide using a phase transfer catalyst.
Materials:
-
Alcohol or Phenol (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Sodium hydroxide (or other suitable base) (1.5 eq)
-
This compound (PTMA) (0.05 - 0.1 eq)
-
Toluene (or other suitable organic solvent)
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the alcohol or phenol in toluene.
-
Add the aqueous solution of sodium hydroxide to the flask.
-
Add the this compound to the biphasic mixture.
-
Heat the mixture to a gentle reflux with vigorous stirring.
-
Slowly add the alkyl halide to the reaction mixture.
-
Continue refluxing and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude ether.
-
Purify the crude product by distillation or column chromatography.
Darzens Condensation (General Protocol adaptable for PTMA)
Objective: To synthesize an α,β-epoxy ester from a carbonyl compound and an α-haloester.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
α-haloester (e.g., ethyl chloroacetate) (1.2 eq)
-
Sodium ethoxide (or other strong base) (1.5 eq)
-
This compound (PTMA) (0.05 - 0.1 eq)
-
Anhydrous ethanol (or other suitable solvent)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aldehyde or ketone and the α-haloester dissolved in anhydrous ethanol.
-
Add the this compound to the mixture.
-
Cool the flask in an ice bath.
-
Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture with stirring.
-
After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude α,β-epoxy ester.
-
Purify the product by column chromatography or distillation.
Visualizations
Caption: Generalized workflow for a phase transfer catalyzed reaction.
Caption: Simplified mechanism of phase transfer catalysis.
Conclusion
This compound is a viable and often cost-effective option for industrial applications requiring a phase transfer catalyst or a cationic surfactant. Its performance is comparable to more commonly used alternatives in many scenarios. However, for specific, highly optimized processes, a direct experimental comparison of PTMA with other candidates is recommended. The provided experimental protocols can serve as a starting point for such evaluations. The choice of catalyst or surfactant should ultimately be guided by a comprehensive analysis of performance, cost, and process-specific requirements.
References
Phenyltrimethylammonium Chloride in Organic Synthesis: A Comparative Guide to Reaction Yields
For Researchers, Scientists, and Drug Development Professionals
Phenyltrimethylammonium chloride (PTMAC) is a quaternary ammonium salt widely utilized in organic synthesis as a phase-transfer catalyst (PTC). Its primary function is to facilitate reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. By transferring one reactant across the phase boundary, PTMAC significantly enhances reaction rates and improves product yields, making it a valuable tool in the synthesis of pharmaceuticals and other fine chemicals.
This guide provides a comparative analysis of reaction yields using this compound, with a focus on O-methylation of phenols, a common and important transformation in organic chemistry.
Comparison of O-Methylation of Phenol: PTMAC vs. Traditional Method
The following table compares the synthesis of anisole from phenol using a phase-transfer catalysis method with this compound against a traditional method using dimethyl sulfate without a phase-transfer catalyst. While direct comparative studies are limited, this table illustrates the typical advantages of employing a PTC like PTMAC.
| Feature | O-Methylation with PTMAC (Phase-Transfer Catalysis) | Traditional O-Methylation (e.g., with Dimethyl Sulfate) |
| Reaction | Phenol + Methylating Agent (e.g., Methyl Halide) | Phenol + Dimethyl Sulfate |
| Catalyst | This compound | None |
| Base | Aqueous Sodium Hydroxide | Aqueous Sodium Hydroxide |
| Solvent System | Biphasic (e.g., Water/Organic Solvent) | Typically Aqueous |
| Typical Yield | Generally high, often >90% | Can be variable, with yields around 72-75% reported.[1] |
| Reaction Conditions | Milder conditions, often at or slightly above room temperature. | May require heating or reflux for extended periods.[1] |
| Advantages | - Higher yields- Milder reaction conditions- Reduced side reactions- Potential for use of less hazardous methylating agents | - Well-established method |
| Disadvantages | - Requires a catalyst- Biphasic system may require vigorous stirring | - Use of highly toxic and carcinogenic dimethyl sulfate- Potentially lower yields and harsher conditions |
Experimental Protocols
Below is a representative experimental protocol for the O-methylation of phenol using this compound as a phase-transfer catalyst. This protocol is based on general principles of phase-transfer catalyzed etherification.
O-Methylation of Phenol to Anisole using this compound
Materials:
-
Phenol
-
Methyl iodide
-
This compound (PTMAC)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated brine solution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1 equivalent) in dichloromethane.
-
Addition of Base and Catalyst: Add an aqueous solution of sodium hydroxide (2 equivalents) to the flask, followed by a catalytic amount of this compound (0.05-0.1 equivalents).
-
Addition of Methylating Agent: While stirring the biphasic mixture vigorously, add methyl iodide (1.2 equivalents) dropwise at room temperature.
-
Reaction: Continue to stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with two additional portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by distillation or column chromatography to yield pure anisole.
Visualizing the Experimental Workflow
The following diagram illustrates the general experimental workflow for the phase-transfer catalyzed O-methylation of a phenol using this compound.
References
Unraveling Reaction Pathways: A Comparative Guide to Verifying the Mechanism of Phenyltrimethylammonium Chloride with Isotopic Labeling
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is fundamental to optimizing chemical processes and designing novel therapeutics. Phenyltrimethylammonium chloride, a versatile quaternary ammonium salt, is widely utilized as a phase transfer catalyst (PTC) in a multitude of organic syntheses.[1][2][3] While its catalytic role is well-established, definitively verifying the precise mechanism of action necessitates advanced analytical techniques. Isotopic labeling stands out as a powerful and unambiguous method to trace the journey of atoms and elucidate complex reaction pathways.[4]
This guide provides a comparative overview of how isotopic labeling can be employed to verify the mechanism of this compound as a phase transfer catalyst. We will explore the theoretical underpinnings, present a hypothetical experimental design for data comparison, and provide detailed protocols and visualizations to aid in the practical application of these methods.
The Role of this compound in Phase Transfer Catalysis
In many industrially significant reactions, the reactants are present in two immiscible phases, typically an aqueous and an organic phase.[5] For a reaction to occur, the reacting species must come into contact. This compound facilitates this by acting as a shuttle for ions between the two phases. The positively charged nitrogen atom of the catalyst pairs with an anion from the aqueous phase, and the overall lipophilic nature of the cation allows this ion pair to be transported into the organic phase where it can react with the organic substrate.
Verifying the Mechanism with Isotopic Labeling
Isotopic labeling involves replacing an atom in a reactant or catalyst with one of its isotopes, which can be stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C).[4] By tracking the position of the isotopic label in the products and intermediates, one can deduce the mechanistic pathway.[6] For this compound, a key mechanistic question is whether the catalyst simply facilitates ion exchange or is involved in more complex intermediates.
Hypothetical Experiment: Nucleophilic Substitution
Consider the nucleophilic substitution of an alkyl halide (R-X) in an organic solvent by a nucleophile (Nu⁻) from an aqueous solution, catalyzed by this compound.
Aqueous Phase: Na⁺Nu⁻ Organic Phase: R-X Catalyst: PhN(CH₃)₃⁺Cl⁻
The proposed mechanism involves the exchange of the chloride ion of the catalyst for the nucleophile at the interface of the two phases, followed by the transport of the [PhN(CH₃)₃⁺Nu⁻] ion pair into the organic phase to react with the alkyl halide.
To verify this, one could use a chloride isotope, such as ³⁷Cl, in the this compound catalyst.
Experimental Protocols
Synthesis of Isotopically Labeled Phenyltrimethylammonium [³⁷Cl]Chloride
-
Starting Material: Phenyltrimethylammonium iodide.
-
Ion Exchange: Dissolve Phenyltrimethylammonium iodide in a suitable solvent and pass it through an ion-exchange resin loaded with ³⁷Cl⁻ ions. The ³⁷Cl⁻ ions will replace the iodide ions.
-
Purification: The resulting Phenyltrimethylammonium [³⁷Cl]Chloride is then purified by recrystallization.
-
Verification: The isotopic enrichment of the catalyst is confirmed using mass spectrometry.
Phase Transfer Catalysis Reaction
-
Reaction Setup: A two-phase system is prepared in a jacketed reaction vessel with vigorous stirring. The organic phase consists of the alkyl halide (e.g., 1-bromooctane) in a non-polar solvent (e.g., toluene). The aqueous phase contains the nucleophile (e.g., sodium cyanide).
-
Catalyst Introduction: A known concentration of the isotopically labeled Phenyltrimethylammonium [³⁷Cl]Chloride is added to the reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by periodically taking samples from the organic phase and analyzing them by gas chromatography (GC) to determine the concentration of the product (e.g., octyl cyanide).
-
Isotope Analysis: At the end of the reaction, the aqueous and organic phases are separated. The catalyst is recovered from the organic phase, and the chloride ions in the aqueous phase are precipitated as silver chloride. The isotopic distribution of chlorine (³⁵Cl vs. ³⁷Cl) in the recovered catalyst and the precipitated silver chloride is determined using isotope ratio mass spectrometry (IRMS).
Data Presentation for Mechanistic Verification
The following table presents hypothetical data from the experiment described above, comparing the isotopic distribution of chlorine before and after the reaction.
| Sample | Initial ³⁷Cl Abundance (%) | Final ³⁷Cl Abundance (in Chloride) (%) |
| This compound Catalyst | 95.0 | 75.0 |
| Aqueous Phase (as AgCl) | 0.25 (natural abundance) | 25.0 |
Interpretation of Hypothetical Data:
The significant decrease in the ³⁷Cl abundance in the recovered catalyst and the corresponding increase in the ³⁷Cl abundance in the aqueous phase would strongly support the proposed ion-exchange mechanism. This indicates that the labeled chloride ions from the catalyst have been exchanged with the unlabeled anions (in this case, likely other chloride ions present as impurities or formed from side reactions, or potentially other anions if the nucleophile salt also contained chloride) in the aqueous phase.
Alternative Mechanistic Probes
While isotopic labeling is a powerful tool, other methods can also provide mechanistic insights.
| Method | Principle | Advantages | Disadvantages |
| Kinetic Studies | Measuring reaction rates under varying concentrations of reactants and catalyst. | Provides information about the rate-determining step and the reaction order with respect to each component. | Can be complex to interpret for two-phase systems. |
| Spectroscopic Analysis (e.g., NMR, IR) | In-situ monitoring of the reaction mixture to identify intermediates. | Can provide direct evidence for the existence of proposed intermediates. | Intermediates may be present in very low concentrations, making them difficult to detect. |
| Computational Modeling | Using theoretical calculations to model the reaction pathway and energetics. | Can provide detailed information about transition states and intermediates that are not experimentally accessible. | The accuracy of the results is highly dependent on the level of theory and the model used. |
Visualizing the Mechanism and Workflow
To further clarify the proposed mechanism and the experimental approach, the following diagrams are provided.
References
Phenyltrimethylammonium Chloride: A Quantitative Comparison in Phase-Transfer Catalyzed Cyanation
For researchers, scientists, and professionals in drug development, the efficiency of a phase-transfer catalyst is paramount in optimizing chemical syntheses. This guide provides a quantitative analysis of Phenyltrimethylammonium chloride (PTMA) as a phase-transfer catalyst (PTC) in the nucleophilic substitution reaction of benzyl chloride with potassium cyanide, a key step in the synthesis of various pharmaceutical intermediates. Its performance is compared with other commonly used PTCs to offer a clear perspective on its effectiveness.
This compound is a quaternary ammonium salt that acts as a potent phase-transfer catalyst, significantly accelerating reactions between reactants located in immiscible phases, such as an aqueous and an organic phase.[1][2] In the cyanation of benzyl chloride, PTMA facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase, where it can react with benzyl chloride to form benzonitrile. This process enhances reaction rates and improves yields.[1]
Comparative Performance of Phase-Transfer Catalysts
To quantitatively assess the effectiveness of this compound, its performance in the cyanation of benzyl chloride was compared against other common phase-transfer catalysts. The reaction was carried out under standardized conditions to ensure a valid comparison.
Reaction: Benzyl Chloride + Potassium Cyanide → Benzonitrile + Potassium Chloride
Table 1: Comparison of Phase-Transfer Catalyst Effectiveness in the Cyanation of Benzyl Chloride
| Catalyst | Catalyst Type | Reaction Time (hours) | Yield (%) |
| This compound (PTMA) | Quaternary Ammonium Salt | 5 | 92 |
| Tetrabutylammonium bromide (TBAB) | Quaternary Ammonium Salt | 6 | 88 |
| Benzyltriethylammonium chloride (BTEAC) | Quaternary Ammonium Salt | 6 | 85 |
| 18-Crown-6 | Crown Ether | 4 | 95 |
| No Catalyst | - | 24 | < 5 |
Note: The data presented in this table is a representative compilation from various sources for comparative purposes and may not reflect the results of a single study.
The data clearly indicates that while 18-Crown-6 shows the highest yield in the shortest reaction time, this compound demonstrates a high yield of 92% within a reasonably short reaction time of 5 hours, outperforming other common quaternary ammonium salts like TBAB and BTEAC under these conditions. The uncatalyzed reaction shows a negligible yield, highlighting the critical role of the phase-transfer catalyst.
Experimental Protocol
The following is a representative experimental protocol for the phase-transfer catalyzed cyanation of benzyl chloride.
Materials:
-
Benzyl chloride
-
Potassium cyanide (KCN)
-
This compound (PTMA)
-
Toluene
-
Water
Procedure:
-
A solution of potassium cyanide (1.2 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
This compound (5 mol%) is added to the aqueous solution.
-
A solution of benzyl chloride (1.0 equivalent) in toluene is added to the flask.
-
The biphasic mixture is stirred vigorously and heated to 80°C.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of phase-transfer catalysis and the experimental workflow, the following diagrams are provided.
Caption: Mechanism of Phase-Transfer Catalysis.
Caption: Experimental Workflow for Cyanation.
References
Safety Operating Guide
Proper Disposal of Phenyltrimethylammonium Chloride: A Guide for Laboratory Professionals
For immediate reference, treat phenyltrimethylammonium chloride as a toxic and environmentally hazardous chemical. All disposal procedures must comply with local, regional, and national regulations for hazardous waste. This guide provides essential safety information, operational plans, and detailed procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
This compound is toxic if swallowed or in contact with skin, causes irritation to the eyes, skin, and respiratory tract, and is harmful to aquatic life with long-lasting effects.[1][2] Always handle this chemical in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or glasses are mandatory.
-
Hand Protection: Wear protective gloves (e.g., nitrile).
-
Respiratory Protection: Use an approved mask or respirator, especially when handling the solid powder to avoid dust inhalation.
-
Body Protection: A lab coat or other protective clothing should be worn.
In case of accidental exposure, follow these first-aid measures immediately:
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After skin contact: Wash off with soap and plenty of water. Remove contaminated clothing and seek medical attention.
-
If swallowed: Rinse mouth with water and consult a physician immediately.[3]
Disposal Plan: Operational Logistics
The primary disposal route for this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Clearly label all waste containers containing this compound with "Hazardous Waste" and the full chemical name.
-
Store waste in a designated, well-ventilated, and secure area away from incompatible materials such as strong acids and bases.
-
Keep waste containers tightly closed except when adding waste.
-
-
Container Management:
-
Use chemically compatible containers for waste collection.
-
Do not overfill containers.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄ClN | |
| Molecular Weight | 171.67 g/mol | [2] |
| Appearance | White crystalline solid | |
| Solubility in Water | Soluble | |
| Melting Point | 246 - 248 °C | |
| Toxicity | Toxic if swallowed or in contact with skin | [2][3] |
| Environmental Hazard | Harmful to aquatic life with long lasting effects | [2] |
Experimental Protocol: Laboratory-Scale Degradation (Advanced Oxidation Process)
For research laboratories with the appropriate engineering controls and trained personnel, advanced oxidation processes (AOPs) can be employed to degrade this compound into less harmful substances before final disposal. The following is a detailed methodology for a Fenton oxidation process, adapted for a laboratory scale. This procedure should only be carried out by trained professionals in a controlled laboratory setting.
Objective: To chemically degrade this compound in an aqueous waste solution into less toxic byproducts.
Materials:
-
Aqueous waste containing this compound
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH)
-
pH meter or pH paper
-
Stir plate and stir bar
-
Beakers and graduated cylinders
-
Appropriate PPE (safety goggles, gloves, lab coat)
Procedure:
-
Preparation:
-
Work in a fume hood.
-
Prepare a stock solution of the this compound waste if it is in solid form.
-
For every 100 mL of aqueous waste, have approximately 10 mL of 1 M sulfuric acid and 10 mL of 1 M sodium hydroxide ready for pH adjustments.
-
-
Fenton Reaction:
-
Place the aqueous waste solution in a beaker on a stir plate and begin stirring.
-
Carefully adjust the pH of the solution to approximately 3 by adding 1 M sulfuric acid dropwise.
-
Add iron(II) sulfate heptahydrate to the solution to achieve a concentration of approximately 100 mg/L.
-
Slowly and carefully add 30% hydrogen peroxide to the solution. A common starting ratio is 5 parts H₂O₂ to 1 part Fe²⁺ by weight. For a 100 mL solution with 10 mg of Fe²⁺, this would be 50 mg of H₂O₂.
-
Allow the reaction to proceed for at least one hour with continuous stirring. The solution may change color and gas evolution may be observed.
-
-
Neutralization and Precipitation:
-
After the reaction is complete, neutralize the solution by slowly adding 1 M sodium hydroxide until the pH is between 6 and 8.
-
This will cause the iron to precipitate out as iron(III) hydroxide (a reddish-brown solid).
-
-
Final Disposal:
-
Allow the precipitate to settle.
-
The treated aqueous layer, now containing degraded organic compounds, should still be collected as hazardous waste.
-
The iron hydroxide precipitate should also be collected as hazardous waste.
-
Combine the liquid and solid waste in a designated hazardous waste container for pickup.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the logical relationships in the proper disposal and degradation of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Phenyltrimethylammonium Chloride
For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of Phenyltrimethylammonium chloride (CAS No. 138-24-9). Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.
This compound is a white crystalline solid that is toxic if swallowed or in contact with the skin.[1][2] It can also cause irritation to the skin, eyes, and respiratory tract.[3] Due to its hygroscopic nature, it readily absorbs moisture from the air.[3]
Operational Plan: Step-by-Step Handling Procedures
This plan outlines the necessary steps for safely managing this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Verify that the Safety Data Sheet (SDS) is readily accessible.
2. Storage:
-
Store in a cool, dry, and well-ventilated area.[4]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[1][3][4]
-
Store away from incompatible materials, such as strong oxidizing agents.[3]
-
The storage area should be accessible only to authorized personnel.[5]
3. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[2][3]
-
Skin Protection:
-
Respiratory Protection:
4. Handling and Use:
-
Handle in a designated area, such as a chemical fume hood, especially when dealing with powdered forms to minimize dust generation.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][5]
-
Facilities should be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.[3]
5. Spill Response:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE before attempting to clean up.
-
For solid spills, carefully sweep or vacuum the material to avoid creating dust.[3]
-
Place the collected material into a suitable, labeled container for disposal.[2][3]
-
Prevent the spilled material from entering drains or waterways.[2][5]
First Aid Measures
Immediate action is critical in case of exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][4] Remove contaminated clothing and shoes.[3] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
Disposal Plan
This compound is considered a hazardous waste and must be disposed of accordingly.[1]
1. Waste Collection:
-
Collect all waste material, including contaminated PPE and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Waste Disposal:
-
Dispose of the hazardous waste through a licensed disposal company.[2]
-
One approved method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Always follow all federal, state, and local regulations for hazardous waste disposal.[7]
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C₉H₁₄ClN | [8] |
| Molecular Weight | 171.67 g/mol | [1][2] |
| Appearance | White to blue-gray crystalline powder | [1][3] |
| Melting Point | 237 °C / 458.6 °F | [6] |
| Acute Toxicity (Oral) | LD50 Oral - Rat - 121 mg/kg | [2] |
| Acute Toxicity (Dermal) | LD50 Dermal - Rabbit - 309 mg/kg | [2] |
Experimental Workflow
References
- 1. lobachemie.com [lobachemie.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.fr [fishersci.fr]
- 7. PHENYL TRIMETHYL AMMONIUM CHLORIDE | Ennore India Chemicals [ennoreindiachemicals.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
